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  • Product: N,N-Dibutyl-1-methylpentylamine
  • CAS: 41781-55-9

Core Science & Biosynthesis

Foundational

N,N-Dibutyl-1-methylpentylamine CAS 41781-55-9 properties

An In-Depth Technical Guide to N,N-Dibutyl-1-methylpentylamine (CAS 41781-55-9) Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of N,N-Dibutyl-1-methylpentylamine, a tert...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N,N-Dibutyl-1-methylpentylamine (CAS 41781-55-9)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N,N-Dibutyl-1-methylpentylamine, a tertiary amine with the CAS number 41781-55-9. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document synthesizes known information with expert analysis based on structurally analogous compounds. This approach provides a robust, predictive framework for researchers, scientists, and drug development professionals to understand its properties, potential synthesis, and handling requirements.

Molecular Identity and Physicochemical Properties

N,N-Dibutyl-1-methylpentylamine is a saturated aliphatic tertiary amine. Its structure consists of a nitrogen atom bonded to two n-butyl groups and one 1-methylpentyl (or hexan-2-yl) group. This asymmetric structure influences its physical properties, such as chirality and solvent interactions.

Core Identifiers
IdentifierValueSource
CAS Number 41781-55-9[1][2]
Molecular Formula C₁₃H₂₉N[3]
Molecular Weight 199.38 g/mol [3]
IUPAC Name N,N-dibutyl-1-methylpentylamineN/A
Alternate Name N,N-Dibutylhexan-2-amineN/A
Predicted Physicochemical Data
PropertyPredicted Value / CharacteristicRationale / Analogous Compound Data
Appearance Colorless to pale yellow liquidTypical for aliphatic amines like Dipentylamine.[4][5]
Odor Ammonia-like, fishyCharacteristic of volatile amines.[4][6]
Boiling Point ~200-220 °CInterpolated from similar molecular weight amines. N-Methylpentylamine: 116-118 °C; Dipentylamine: 202-204 °C.[4]
Density ~0.76 - 0.78 g/mLN-Methylpentylamine has a density of 0.738 g/mL; increased alkyl chain length will slightly increase density.
Water Solubility Very slightly solubleLong alkyl chains impart hydrophobic character.[4]
Vapor Pressure Low to moderateExpected to be lower than smaller amines due to higher molecular weight.

Synthesis and Manufacturing Pathways

While a specific, documented industrial synthesis for N,N-Dibutyl-1-methylpentylamine is not published, its structure strongly suggests two primary, high-efficacy synthetic routes common in organic chemistry: reductive amination and direct alkylation.

Pathway 1: Reductive Amination (Preferred Route)

Reductive amination is the most likely and efficient method for synthesizing this tertiary amine. This pathway involves the reaction of a ketone (2-hexanone) with a secondary amine (dibutylamine) in the presence of a reducing agent. The causality behind this choice is its high selectivity and yield, typically forming an iminium ion intermediate which is then reduced in situ.

G cluster_reactants Reactants cluster_process Process ketone 2-Hexanone (Methyl Propyl Ketone) intermediate Iminium Ion Intermediate ketone->intermediate + Amine - H₂O amine Dibutylamine amine->intermediate reduction Reduction (e.g., NaBH(OAc)₃, H₂/Pd-C) intermediate->reduction product N,N-Dibutyl-1-methylpentylamine reduction->product caption Workflow for Reductive Amination Synthesis

Caption: Workflow for Reductive Amination Synthesis.

Experimental Protocol (Conceptual):

  • Reaction Setup: To a solution of 2-hexanone (1.0 eq) and dibutylamine (1.1 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the mixture for 12-24 hours. Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting materials.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield the final tertiary amine.

Pathway 2: N-Alkylation

A second viable pathway is the direct alkylation of dibutylamine with a suitable 2-hexyl halide, such as 2-bromohexane. This reaction proceeds via an Sₙ2 mechanism. The primary challenge with this method is the potential for over-alkylation to form a quaternary ammonium salt, though using the secondary amine as the nucleophile minimizes this risk compared to starting with a primary amine.

G amine Dibutylamine (Nucleophile) product N,N-Dibutyl-1-methylpentylamine amine->product Sₙ2 Attack halide 2-Bromohexane (Electrophile) halide->product base Base (e.g., K₂CO₃) base->amine Deprotonates resulting salt caption Logical flow of N-Alkylation Synthesis

Caption: Logical flow of N-Alkylation Synthesis.

Predicted Spectroscopic Profile

No public spectral data is available for N,N-Dibutyl-1-methylpentylamine. However, its structure allows for a confident prediction of its key spectroscopic features, which is crucial for characterization if synthesized.

¹H NMR Spectroscopy (Predicted)
  • ~0.9 ppm (triplets, 9H): Three methyl groups (two from the n-butyl chains and one from the 1-methylpentyl chain's terminus).

  • ~1.0-1.6 ppm (multiplets, 16H): A complex region containing the CH₂ groups of all three alkyl chains.

  • ~2.2-2.5 ppm (multiplet, 4H): The two CH₂ groups on the n-butyl chains directly attached to the nitrogen atom (α-protons).

  • ~2.5-2.8 ppm (multiplet, 1H): The single CH proton on the 1-methylpentyl chain directly attached to the nitrogen (α-proton).

¹³C NMR Spectroscopy (Predicted)

The molecule is asymmetric, so 13 distinct carbon signals are expected.

  • ~14 ppm: Terminal methyl carbons.

  • ~20-35 ppm: Methylene carbons of the alkyl chains.

  • ~50-60 ppm: Carbons alpha to the nitrogen atom (C-N).

Infrared (IR) Spectroscopy (Predicted)
  • 2960-2850 cm⁻¹: Strong C-H stretching vibrations from the alkyl groups.

  • 1465 cm⁻¹ and 1375 cm⁻¹: C-H bending vibrations.

  • 1250-1020 cm⁻¹: C-N stretching vibration, characteristic of aliphatic amines.

Mass Spectrometry (Predicted)

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 199. The most significant fragmentation pathway would be alpha-cleavage, where the C-C bond adjacent to the nitrogen atom breaks. This would lead to characteristic fragments. For comparison, the closely related compound Dibutylpentylamine also has a molecular weight of 199.38 and its mass spectrum shows significant fragmentation via loss of alkyl radicals.[3][7]

Safety, Handling, and Toxicity (Inferred)

A specific Safety Data Sheet (SDS) for N,N-Dibutyl-1-methylpentylamine is not available. However, the hazards can be reliably inferred from the SDS of structurally similar aliphatic amines such as dibutylamine, N-methylpentylamine, and dipentylamine.[8][9][10][11] These compounds are consistently classified as hazardous.

This substance should be handled with extreme caution, assuming it possesses the following hazards until proven otherwise.

Inferred GHS Hazard Classification
Hazard ClassGHS CodeDescriptionSource (Analogous Compounds)
Flammable LiquidH225 / H226Highly flammable or flammable liquid and vapor[8][12]
Acute Toxicity (Oral)H301Toxic if swallowed[8][12]
Acute Toxicity (Dermal)H311Toxic in contact with skin[8]
Acute Toxicity (Inhalation)H330Fatal if inhaled[8]
Skin CorrosionH314Causes severe skin burns and eye damage[8][9][12]
Eye DamageH318Causes serious eye damage[11]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of vapors.[10][12] Vapors are likely heavier than air and can accumulate.[4][6]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and other protective clothing.[10]

    • Respiratory Protection: If ventilation is inadequate, use a full-face respirator with an appropriate organic vapor cartridge (e.g., ABEK type).

  • Fire Safety: Keep away from heat, sparks, and open flames. Use carbon dioxide, dry chemical, or alcohol-resistant foam for extinguishing fires.[9][10]

Potential Applications and Research Directions

The applications for this specific molecule are not documented, but its structure as a bulky tertiary amine suggests several potential uses in research and industry, drawing parallels from similar compounds.

  • Catalysis: Tertiary amines are widely used as basic catalysts in organic synthesis, particularly in polyurethane foam production and epoxy resin curing. N,N-Dimethylethylamine is a known catalyst for these applications.[13]

  • Organic Synthesis Intermediate: It can serve as a precursor for the synthesis of more complex molecules, such as quaternary ammonium salts, which have applications as phase-transfer catalysts, surfactants, and ionic liquids.

  • Structure-Directing Agent: Amines are often used as templates or structure-directing agents in the synthesis of microporous materials like zeolites and silicoaluminophosphate (SAPO) molecular sieves. The specific steric bulk of N,N-Dibutyl-1-methylpentylamine could potentially direct the formation of novel pore structures.

Further research is required to validate these potential applications and to fully characterize the chemical and physical properties of this compound.

References

  • N,N-Dibutyl-1-methylpentylamine | 41781-55-9 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_R7OocXSubRkZ_E953RO4LxiDFE2m7b84D60_MF9lwOJTkJ-MlwI7XLB6T__w6xAc-Qtj_Vf9lJdkF2gLjNPOhKmhK6TNFJOWFpZvulpG07PYdYh7pCzz8NFFvLEPI55GT61OPEokhJHBTQ7G9SridVwPrfQ-r_FzBdHq8kIon_I=]
  • Safety data sheet - Dibutylamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpb86bYE-TRvPQvtCp_omousSAbFkVs1fQNFGeTRcTmoYuIe9DSfik-euyBSB2hM35QipR3fwNz5VGevieNudWbnMLd8-UDg3Zxz9-TnT3UdHXnCwtD7TvMJy4nP9LkcBq5ASeZfdrZNl4TZV2fUXzWBBxTxbU6StWYyBqcVbmkk8PSqiRNLIY0r_t2A==]
  • N, N-dibutil-1-metilpentilamina 41781-55-9 wiki - Es - Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoE_mPLxOrFAwCmtYn0I6Exvwc06CWz3t2BMpbJSC20ZFZnwSDPFfAPGURfZul4zIUzvjjUpkXgPDq8WVH8vJA0Yw_yeaMHoOKhsVsHN3d3uenKtHwgVv1bPpNMX9jO8M92xiUfpbzgM8AdpKwisD0Zv0K3EONVmlfN7KKbXY8S4reei5Zwojxl-C7cnF0iSPjmw==]
  • n-Butylamine - Wikipedia. [URL: https://en.wikipedia.org/wiki/N-Butylamine]
  • SAFETY DATA SHEET - N-Methylpentylamine - Fisher Scientific. [URL: https://www.fishersci.com/sdsitems/SDS22498.pdf]
  • N-Methyldibutylamine | C9H21N | CID 18855 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N-Methyldibutylamine]
  • Dibutylpentylamine - Chemical & Physical Properties by Cheméo. [URL: https://www.chemeo.com/cid/40-843-3/Dibutylpentylamine]
  • N-Methylpentylamine 98 25419-06-1 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/496138]
  • ICSC 0537 - DI-n-PENTYLAMINE. [URL: https://www.ilo.org/dyn/icsc/showcard.display?p_lang=en&p_card_id=0537&p_version=2]
  • Dibutylamine | C8H19N | CID 8135 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Dibutylamine]
  • N,N-Dimethylethylamine - Wikipedia. [URL: https://en.wikipedia.org/wiki/N,N-Dimethylethylamine]
  • N-Methylpentylamine - Safety Data Sheet - ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_25419-06-1.htm]
  • Safety Data Sheet: N,N-dimethylbutylamine - Chemos GmbH&Co.KG. [URL: https://www.chemos.de/import/sdb/A0002589_sdb_en_GB.pdf]
  • Dipentylamine | C10H23N | CID 16316 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Dipentylamine]
  • Dibutylpentylamine - the NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C41781559]
  • CAS 2050-92-2: Dipentylamine - CymitQuimica. [URL: https://www.cymitquimica.com/cas/2050-92-2]

Sources

Exploratory

Structural Elucidation and Analytical Profiling of 2-Hexanamine, N,N-dibutyl-

An In-Depth Technical Whitepaper for Application Scientists and Drug Development Professionals Executive Summary In the realm of structural elucidation, aliphatic tertiary amines present unique analytical challenges due...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Application Scientists and Drug Development Professionals

Executive Summary

In the realm of structural elucidation, aliphatic tertiary amines present unique analytical challenges due to their basicity, lack of active N-H protons, and propensity for surface adsorption. The molecule 2-Hexanamine, N,N-dibutyl- (systematically known as N,N-dibutylhexan-2-amine)[1] is a highly lipophilic, sterically hindered tertiary amine[2]. Because it lacks an N-H bond, traditional derivatization techniques (such as acylation or silylation) are ineffective. This necessitates the deployment of direct-analysis methodologies that are meticulously optimized for basic, volatile compounds[3].

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic spectral interpretation. Here, we explore the causality behind specific instrumental parameters, detailing an orthogonal analytical workflow (GC-MS, NMR, and FT-IR) that serves as a self-validating system for the definitive structural characterization of N,N-dibutylhexan-2-amine.

Physicochemical Profiling & Causality in Analysis

Before subjecting a molecule to instrumental analysis, its physicochemical nature must dictate the sample preparation strategy. N,N-dibutylhexan-2-amine features a central nitrogen atom bonded to three distinct aliphatic chains: two linear butyl groups and one branched 2-hexyl group.

The basicity of this tertiary nitrogen renders the molecule highly sensitive to trace acidic impurities in solvents, which can induce rapid proton exchange and peak broadening[4]. Furthermore, its basic nature causes it to act as a strong hydrogen-bond acceptor, leading to severe peak tailing on standard silica-based chromatography columns[3]. Understanding these properties is the foundation of our analytical strategy.

Table 1: Physicochemical Properties of N,N-dibutylhexan-2-amine
PropertyValue / DescriptorAnalytical Implication
IUPAC Name N,N-dibutylhexan-2-amineDictates complex aliphatic splitting in NMR.
CAS Registry Number 41781-55-9Primary identifier for regulatory documentation.
Molecular Formula C14H31NRequires integration of exactly 31 protons in 1H NMR.
Molecular Weight 213.40 g/mol Target molecular ion [M]+ for mass spectrometry.
Structural Class Aliphatic Tertiary AmineLacks N-H stretch in FT-IR; resists standard derivatization.

Orthogonal Structural Elucidation Strategy

Analytical_Workflow Prep Sample Preparation (Base Treatment) GCMS GC-MS Analysis (EI, 70 eV) Prep->GCMS NMR NMR Spectroscopy (Alumina-filtered CDCl3) Prep->NMR FTIR FT-IR Spectroscopy (ATR Mode) Prep->FTIR Data Structural Elucidation & Validation GCMS->Data NMR->Data FTIR->Data

Figure 1: Orthogonal analytical workflow for the structural elucidation of tertiary amines.

Gas Chromatography-Mass Spectrometry (GC-MS)

Under 70 eV Electron Ionization (EI) conditions, aliphatic amines undergo rapid, predictable α-cleavage . The nitrogen atom stabilizes the resulting carbocation, forming an iminium ion. For N,N-dibutylhexan-2-amine, there are three distinct α-cleavage pathways. The loss of the largest radical (the butyl radical from the 2-hexyl chain) is thermodynamically favored, driving the formation of the base peak.

GCMS_Fragmentation M Molecular Ion [M]+ m/z 213 Frag1 α-Cleavage (Butyl chain) Loss of C3H7• (-43 Da) m/z 170 M->Frag1 -Propyl radical Frag2 α-Cleavage (2-Hexyl chain) Loss of C4H9• (-57 Da) m/z 156 M->Frag2 -Butyl radical Frag3 α-Cleavage (2-Hexyl chain) Loss of CH3• (-15 Da) m/z 198 M->Frag3 -Methyl radical

Figure 2: Electron Ionization (EI) mass spectrometry fragmentation logic via α-cleavage pathways.

Table 2: Diagnostic GC-MS EI Fragmentation Ions
m/zRelative AbundanceFragment Origin / Causality
213 Weak (<5%)Molecular Ion [M]+. Typical for aliphatic amines due to rapid fragmentation.
198 Moderateα-cleavage of 2-hexyl group (Loss of •CH3).
170 Strongα-cleavage of butyl group (Loss of •C3H7).
156 Base Peak (100%)α-cleavage of 2-hexyl group (Loss of •C4H9). Thermodynamically favored.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Tertiary amines in deuterated chloroform (CDCl3) are highly susceptible to trace DCl, which protonates the amine and alters chemical shifts, causing peak broadening due to intermediate exchange dynamics[4]. By pre-treating the solvent, we force the molecule to remain strictly in its free-base form, allowing for precise integration of the complex aliphatic envelope.

Table 3: Predicted 1H NMR Assignments (Free-Base, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
0.85 - 0.95 Overlapping multiplets12HTerminal -CH3 (butyls x2, hexyl tail, hexyl branch)
1.20 - 1.50 Multiplets14HAliphatic -CH2- chain protons
2.35 - 2.45 Multiplet4HN-CH2- (butyl groups)
2.55 - 2.65 Multiplet1HN-CH- (2-hexyl group)

Self-Validating Experimental Protocols

The following methodologies are engineered to prevent the common pitfalls associated with tertiary amine analysis. Each protocol contains an internal validation step to ensure data integrity.

Protocol A: GC-MS Analysis of N,N-dibutylhexan-2-amine

Causality: Tertiary amines adsorb onto active silanol sites in standard GC liners and columns, causing peak tailing and loss of sensitivity[3]. To mitigate this, we utilize a base-deactivated inlet liner and a high-polarity basic column, paired with a high split ratio to prevent column overload.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of HPLC-grade dichloromethane (DCM). Add 10 µL of triethylamine (TEA) to the diluent. Reasoning: TEA acts as a sacrificial silanol-masking agent in the injection port, protecting the target analyte.

  • Instrument Setup: Equip the GC with a base-deactivated capillary column (e.g., Rtx-Volatile Amine, 30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Inlet Parameters: Set the injection port to 250 °C. Inject 1.0 µL of the sample using a split ratio of 50:1.

  • Oven Temperature Program: Initial temperature 60 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • MS Conditions: Set the transfer line to 280 °C and the ion source to 230 °C. Operate in EI mode at 70 eV. Scan range: m/z 40–300.

  • System Validation: Calculate the asymmetry factor (As) of the m/z 156 extracted ion chromatogram (EIC) peak. An As value between 0.9 and 1.2 validates the inertness of the sample path. If As > 1.5, inlet maintenance is required prior to data acquisition.

Protocol B: NMR Spectroscopic Elucidation

Causality: To prevent acid-catalyzed nitrogen inversion and protonation[4], the CDCl3 must be neutralized immediately prior to use.

  • Solvent Purification: Pack a glass Pasteur pipette with glass wool and 2 cm of activated basic alumina (Brockmann Grade I). Elute 1.0 mL of CDCl3 directly into a clean, dry vial.

  • Sample Preparation: Dissolve 15 mg of N,N-dibutylhexan-2-amine in 0.6 mL of the purified CDCl3. Transfer to a 5 mm precision NMR tube.

  • 1H NMR Acquisition: Acquire data at 400 MHz (or higher) at 298 K. Use a 30° pulse angle, a 2.0 s relaxation delay (d1), and 16 scans. Reasoning: The long relaxation delay ensures complete T1 relaxation, allowing for accurate integration of the bulky aliphatic protons.

  • 13C NMR Acquisition: Acquire data at 100 MHz using proton decoupling (WALTZ-16). Use a 2.0 s relaxation delay and a minimum of 512 scans to achieve a high signal-to-noise ratio for the quaternary-like methine carbon (N-CH).

  • System Validation: The integration of the 1H spectrum must total exactly 31 protons. The presence of sharp, distinct multiplets for the N-CH2 (δ ~2.4) and N-CH (δ ~2.6) protons confirms the absence of acid-catalyzed exchange. Broad humps in this region indicate solvent contamination, invalidating the run.

References

1.[1] Molbase. "N,N-dibutylhexan-2-amine". Available at: 2.[2] ChemicalBook. "N,N-Dibutyl-1-methylpentylamine | 41781-55-9". Available at: 3.[3] Stolarczyk, E., et al. "Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances." ResearchGate. Available at: 4.[4] ACS Publications. "A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective". Available at:

Sources

Foundational

Technical Monograph: Physicochemical Characterization and Analytical Profiling of N,N-Dibutyl-1-methylpentylamine

Executive Summary N,N-Dibutyl-1-methylpentylamine (CAS 41781-55-9) is a tertiary amine characterized by high lipophilicity and steric bulk. Chemically defined as N,N-dibutylhexan-2-amine , this molecule serves as a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-Dibutyl-1-methylpentylamine (CAS 41781-55-9) is a tertiary amine characterized by high lipophilicity and steric bulk. Chemically defined as N,N-dibutylhexan-2-amine , this molecule serves as a critical structural motif in the study of surfactant chemistry, solvent extraction ligands, and as a reference standard in the impurity profiling of alkylamine-based pharmaceutical intermediates.

This guide provides an authoritative breakdown of its stoichiometric properties, structural connectivity, and synthesis logic, designed to support high-precision analytical workflows.

Chemical Identity & Stoichiometry[1][2]

Core Data Table

The following data establishes the baseline for stoichiometric calculations and spectral identification.

ParameterValueTechnical Note
Chemical Name N,N-Dibutyl-1-methylpentylamineIUPAC: N,N-Dibutylhexan-2-amine
CAS Number 41781-55-9 Unique identifier for regulatory verification.[1][]
Molecular Formula C₁₄H₃₁N Confirmed via elemental counting rules.
Molecular Weight 213.41 g/mol Average weight for gravimetric preparation.
Monoisotopic Mass 213.24565 Da Essential for High-Resolution Mass Spectrometry (HRMS).
Density 0.798 g/mLAt 25°C (approximate).
Boiling Point 241 °CAt 760 mmHg.
Structural Analysis & Nomenclature

The name "1-methylpentyl" describes the substituent attached to the nitrogen. A pentyl chain (5 carbons) with a methyl group at the 1-position creates a 6-carbon chain attached at the second carbon. Thus, the systematic IUPAC name is N,N-dibutylhexan-2-amine .

  • Core Nitrogen: Tertiary amine center.

  • Substituents: Two butyl groups (

    
    ) and one 1-methylpentyl group (
    
    
    
    ).
Visualization: Structural Connectivity

The following diagram illustrates the molecular connectivity, highlighting the steric environment around the nitrogen center.

ChemicalStructure Figure 1: Structural Connectivity of N,N-Dibutyl-1-methylpentylamine Nitrogen Nitrogen (Tertiary Center) Butyl1 n-Butyl Group (-CH2-CH2-CH2-CH3) Nitrogen->Butyl1 N-C Bond Butyl2 n-Butyl Group (-CH2-CH2-CH2-CH3) Nitrogen->Butyl2 N-C Bond Hexyl 1-Methylpentyl Group (-CH(CH3)-C4H9) Nitrogen->Hexyl Sterically Hindered Bond

Synthesis Logic & Pathway Design

Retrosynthetic Analysis

Direct alkylation of amines with alkyl halides often leads to over-alkylation (quaternization) and elimination side products. For a controlled synthesis of N,N-Dibutyl-1-methylpentylamine, Reductive Amination is the superior methodological choice.

Pathway:

  • Precursors: Dibutylamine (Secondary Amine) + 2-Hexanone (Ketone).

  • Mechanism: Formation of an unstable hemiaminal

    
     iminium ion intermediate 
    
    
    
    reduction to tertiary amine.
  • Reducing Agent: Sodium triacetoxyborohydride (

    
    ) is preferred for its selectivity towards imines over ketones, preventing side reactions.
    
Visualization: Synthesis Workflow

This workflow details the step-by-step chemical transformation.[3]

SynthesisPathway Figure 2: Reductive Amination Pathway for Targeted Synthesis Reactants Reactants: Dibutylamine + 2-Hexanone Intermediate Intermediate Formation: Iminium Ion Species (Equilibrium State) Reactants->Intermediate Acid Catalysis (AcOH) Product Target Molecule: N,N-Dibutyl-1-methylpentylamine (C14H31N) Intermediate->Product Hydride Transfer Reagent Reducing Agent: NaBH(OAc)3 in DCE/THF Reagent->Intermediate Supplies Hydride

Analytical Profiling Protocols

To validate the identity of N,N-Dibutyl-1-methylpentylamine, researchers must employ orthogonal analytical techniques. The following protocols ensure rigorous verification.

Mass Spectrometry (LC-MS/GC-MS)
  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Predicted Signal:

    • The molecule readily protonates at the tertiary nitrogen.

    • 
       Peak:  Observed at m/z 214.25 .
      
  • Fragmentation Pattern (GC-MS/EI):

    • Look for

      
      -cleavage fragments.
      
    • Loss of butyl group (

      
      ).
      
    • Loss of hexyl side chain fragments.

Nuclear Magnetic Resonance (NMR)
  • Solvent:

    
     (Deuterated Chloroform).
    
  • 
     NMR Expectations: 
    
    • 
       0.8–1.0 ppm:  Methyl triplets (terminal 
      
      
      
      of butyl and hexyl chains).
    • 
       1.0 ppm:  Doublet (Methyl group at the chiral center of the hexyl chain).
      
    • 
       2.3–2.6 ppm:  Multiplets corresponding to 
      
      
      
      (butyl) and
      
      
      (hexyl) protons. This region is critical for confirming the tertiary amine structure.

References

  • Molbase. (2023). N,N-dibutylhexan-2-amine Structure and Molecular Weight Data. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.

Sources

Exploratory

An In-depth Technical Guide to the Isomers and Synonyms of Tertiary Amines with the Formula C14H31N

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive exploration of the structural isomers of the tertiary amine C14H31N, a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive exploration of the structural isomers of the tertiary amine C14H31N, a class of compounds with significant applications in chemical synthesis and drug development. From a systematic overview of their structures and nomenclature to detailed protocols for their synthesis and characterization, this document serves as an essential resource for researchers navigating the complexities of long-chain aliphatic amines.

Introduction: The Significance of C14H31N Tertiary Amines

Tertiary amines are a crucial class of organic compounds characterized by a nitrogen atom bonded to three alkyl or aryl groups. Their unique properties, including basicity and nucleophilicity, make them invaluable as catalysts, intermediates, and functional moieties in a diverse array of chemical transformations and final products. The specific molecular formula C14H31N represents a variety of structural isomers, each with potentially distinct physicochemical properties and applications. A thorough understanding of these isomers is paramount for their effective utilization in research and development, particularly in fields such as medicinal chemistry, materials science, and industrial chemical synthesis.

Isomerism in C14H31N Tertiary Amines: A Structural Overview

The molecular formula C14H31N allows for a considerable number of structural isomers for tertiary amines. The isomerism arises from the different possible combinations of three alkyl chains attached to the central nitrogen atom, with the total number of carbon atoms summing to fourteen. These variations in alkyl chain length and branching lead to differences in physical properties such as boiling point, melting point, and solubility, which in turn can influence their reactivity and suitability for specific applications.

Below is a table outlining a representative selection of C14H31N tertiary amine isomers, along with their common synonyms and, where available, their CAS numbers.

IUPAC NameCommon SynonymsCAS NumberMolecular Structure
N,N-DimethyldodecylamineLauryldimethylamine, Dodecyldimethylamine112-18-5CH₃(CH₂)₁₁N(CH₃)₂
N,N-DiethyldecylamineDecyldiethylamine7378-99-6CH₃(CH₂)₉N(CH₂CH₃)₂
N,N-DipropyloctylamineOctyldipropylamine6114-18-7CH₃(CH₂)₇N(CH₂CH₂CH₃)₂
N,N-DibutylhexylamineHexyldibutylamine5924-46-9CH₃(CH₂)₅N(CH₂CH₂CH₂CH₃)₂
N-Ethyl-N-methylundecylamineN/ACH₃(CH₂)₁₀N(CH₃)(CH₂CH₃)
N-Methyl-N-propyl-decylamineN/ACH₃(CH₂)₉N(CH₂CH₂CH₃)(CH₃)

Note: Not all isomers have readily available CAS numbers or established common names, particularly for less common or unsymmetrical structures.

Synthesis of C14H31N Tertiary Amines: Methodologies and Protocols

The synthesis of tertiary amines such as the C14H31N isomers can be achieved through several established synthetic routes. The two most prevalent methods are reductive amination and the alkylation of secondary amines. The choice of method often depends on the availability of starting materials, the desired scale of the reaction, and the specific structure of the target isomer.

Reductive Amination

Reductive amination is a powerful and widely used method for the synthesis of amines.[1] This one-pot reaction typically involves the reaction of a secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[1]

Caption: General workflow for the synthesis of a C14H31N tertiary amine via reductive amination.

This protocol describes the synthesis of N,N-diethyldecylamine from decanal and diethylamine using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • Decanal (1.0 eq)

  • Diethylamine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • To a stirred solution of decanal (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask at 0 °C (ice bath), add diethylamine (1.2 eq) dropwise.

  • Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium ion intermediate.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure N,N-diethyldecylamine.

Causality Behind Experimental Choices:

  • Excess Diethylamine: Using a slight excess of the amine helps to drive the iminium ion formation to completion.

  • Sodium Triacetoxyborohydride: This reducing agent is mild and selective for the reduction of iminium ions in the presence of aldehydes, minimizing the reduction of the starting aldehyde.[1]

  • Aqueous Work-up: The addition of sodium bicarbonate neutralizes any remaining acidic species and quenches the excess reducing agent. The brine wash helps to remove water from the organic layer.

Alkylation of Secondary Amines

Another common method for the synthesis of tertiary amines is the direct alkylation of a secondary amine with an alkyl halide. This is a nucleophilic substitution reaction where the lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic carbon of the alkyl halide. A base is often added to neutralize the hydrogen halide formed during the reaction. A common challenge with this method is over-alkylation, leading to the formation of quaternary ammonium salts.[2]

Caption: General workflow for the synthesis of a C14H31N tertiary amine via alkylation of a secondary amine.

This protocol describes the synthesis of N,N-dipropyloctylamine by the alkylation of dipropylamine with 1-bromooctane.

Materials:

  • Dipropylamine (1.2 eq)

  • 1-Bromooctane (1.0 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq), finely powdered

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask with a reflux condenser and magnetic stir bar

  • Heating mantle

  • Diethyl ether

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 1-bromooctane (1.0 eq), dipropylamine (1.2 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.

  • Heat the mixture to reflux with vigorous stirring and monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Filter off the potassium carbonate and rinse the solid with diethyl ether.

  • Combine the filtrate and washings and wash with deionized water to remove any remaining salts and excess dipropylamine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure N,N-dipropyloctylamine.

Causality Behind Experimental Choices:

  • Potassium Carbonate: This base is used to neutralize the hydrobromic acid (HBr) formed during the reaction, preventing the protonation of the amine starting material and allowing the reaction to proceed.

  • Acetonitrile: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction.

  • Reflux Conditions: Heating the reaction increases the rate of the SN2 reaction.

Characterization of C14H31N Tertiary Amines

The unambiguous identification and purity assessment of the synthesized C14H31N tertiary amine isomers are crucial. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum will provide information about the different types of protons in the molecule and their connectivity. For a C14H31N tertiary amine, one would expect to see signals corresponding to the protons on the carbon atoms adjacent to the nitrogen (α-protons), which are typically deshielded and appear in the range of 2.2-2.8 ppm. The signals for the other alkyl chain protons will appear further upfield. The integration of the signals will correspond to the number of protons of each type.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon atoms directly bonded to the nitrogen (α-carbons) will be deshielded and appear in the range of 40-60 ppm. The chemical shifts of the other carbon atoms in the alkyl chains will provide further structural information.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For tertiary amines, electron ionization (EI) mass spectrometry often leads to characteristic fragmentation patterns. The molecular ion peak (M⁺) may be weak or absent. A common fragmentation pathway is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This results in the formation of a stable iminium ion, which often gives rise to the base peak in the spectrum.[3] The mass of this fragment can help to identify the alkyl groups attached to the nitrogen.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an excellent method for analyzing the purity of the synthesized tertiary amines and for identifying any byproducts. The retention time in the gas chromatogram is characteristic of the compound, while the mass spectrum provides structural information for identification.[5]

Purification of C14H31N Tertiary Amines

The crude product obtained from the synthesis often contains unreacted starting materials, byproducts, and residual solvents. Purification is essential to obtain the tertiary amine in high purity.

  • Distillation: For liquid tertiary amines, vacuum distillation is a common and effective method for purification, especially for separating the product from less volatile impurities.

  • Column Chromatography: Column chromatography on silica gel can be used to purify tertiary amines. However, the basic nature of amines can lead to strong interactions with the acidic silica gel, resulting in poor separation and tailing peaks. To mitigate this, the eluent is often doped with a small amount of a base, such as triethylamine, or an amine-functionalized silica gel can be used.[6]

  • Acid-Base Extraction: An effective method for separating tertiary amines from non-basic impurities is through acid-base extraction. The impure amine is dissolved in an organic solvent and washed with a dilute aqueous acid solution (e.g., HCl). The basic tertiary amine will be protonated and move into the aqueous layer as its ammonium salt. The layers are then separated, and the aqueous layer is made basic (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.[7]

Conclusion

The C14H31N tertiary amines represent a diverse group of isomers with significant potential in various scientific and industrial applications. A thorough understanding of their synthesis, purification, and characterization is fundamental for their effective use. This guide has provided a detailed overview of these aspects, offering both theoretical insights and practical, step-by-step protocols. By leveraging the methodologies described herein, researchers can confidently synthesize and characterize these valuable compounds for their specific research and development needs.

References

  • PubChem. (n.d.). Lauryldimethylamine. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Diethyldecylamine. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dipropyloctylamine. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dibutylhexylamine. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Bose, D. S., & Kumar, K. K. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 9(5), 637–639. [Link]

  • Chromatography Forum. (2014, June 5). tertiary amines by GC-MS. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Nomenclature, Synthesis, and Analysis of N,N-Dibutylhexan-2-amine

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Abstract The precise and unambiguous naming of chemical compounds is fundamental to scientific commun...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise and unambiguous naming of chemical compounds is fundamental to scientific communication and research. This guide addresses the potential confusion arising from the nomenclature of the tertiary amine, N,N-Dibutylhexan-2-amine. It will be demonstrated through a systematic application of IUPAC rules that the names N,N-Dibutyl-2-aminohexane and N,N-Dibutyl-1-methylpentylamine refer to the same chemical entity. This document provides a comprehensive overview of the correct IUPAC nomenclature, physicochemical properties, established synthetic routes, and detailed analytical protocols for the characterization and purity assessment of this compound. The methodologies presented herein are designed to be self-validating, ensuring scientific rigor and reproducibility for researchers in organic synthesis and drug development.

Decoding the Nomenclature: A Case of Isomeric Ambiguity

The names N,N-Dibutyl-2-aminohexane and N,N-Dibutyl-1-methylpentylamine can initially appear to describe different molecules. However, a systematic analysis based on the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC) reveals they identify the same compound. The CAS number for N,N-Dibutyl-1-methylpentylamine is 41781-55-9.[1][2] This same CAS number is also associated with the name N,N-dibutylhexan-2-amine.

Let's dissect the nomenclature:

  • N,N-Dibutyl-2-aminohexane: This name treats the hexane chain as the parent structure. The "2-amino" indicates that the nitrogen atom is attached to the second carbon of the hexane chain. The "N,N-Dibutyl" prefix specifies that two butyl groups are attached to the nitrogen atom.

  • N,N-Dibutyl-1-methylpentylamine: This name considers the pentylamine as the parent structure. The "1-methyl" indicates a methyl group on the first carbon of the pentyl chain attached to the nitrogen. The "N,N-Dibutyl" again signifies two butyl groups on the nitrogen.

According to IUPAC rules for naming amines, the longest carbon chain attached to the nitrogen atom is chosen as the parent alkane. The amine is then named as an N-substituted alkanamine.

In this case, the longest carbon chain is a hexane chain. The nitrogen atom is located on the second carbon of this chain. Therefore, the correct parent name is hexan-2-amine. The two butyl substituents on the nitrogen are designated with the prefix "N,N-dibutyl".

Thus, the systematic and preferred IUPAC name is N,N-Dibutylhexan-2-amine .

The name N,N-Dibutyl-1-methylpentylamine arises from an alternative, albeit less systematic, naming convention where the pentyl group attached to the nitrogen is considered part of the parent amine, and the remaining part of the main chain is treated as a substituent on that pentyl group. While this name describes the same molecule, it is not the preferred IUPAC name.

Chemical Structure of N,N-Dibutylhexan-2-amine

Caption: 2D structure of N,N-Dibutylhexan-2-amine.

Physicochemical Properties

Understanding the physicochemical properties of N,N-Dibutylhexan-2-amine is crucial for its handling, purification, and application in various chemical processes.

PropertyValueSource
Molecular Formula C14H31NMolbase[3]
Molecular Weight 213.4 g/mol ChemicalBook[1]
CAS Number 41781-55-9ChemicalBook[1]
Appearance Not specified, likely a liquidGeneral knowledge of similar amines
Boiling Point Not specified
Density Not specified
Solubility Expected to be soluble in organic solventsGeneral knowledge of tertiary amines

Synthesis of N,N-Dibutylhexan-2-amine

The synthesis of N,N-disubstituted secondary amines can be achieved through various methods. A common and effective approach is the reductive amination of a ketone with a secondary amine. For N,N-Dibutylhexan-2-amine, this would involve the reaction of 2-hexanone with dibutylamine in the presence of a reducing agent.

General Synthetic Workflow: Reductive Amination

G start Start Materials: 2-Hexanone & Dibutylamine reaction Reaction Vessel: - Solvent (e.g., Methanol) - Reducing Agent (e.g., NaBH4) start->reaction workup Aqueous Work-up: - Quench excess reducing agent - Extraction with organic solvent reaction->workup purification Purification: - Distillation or Column Chromatography workup->purification product Final Product: N,N-Dibutylhexan-2-amine purification->product

Caption: General workflow for the synthesis of N,N-Dibutylhexan-2-amine.

Detailed Experimental Protocol

Materials:

  • 2-Hexanone

  • Dibutylamine

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 2-hexanone (1 equivalent) and dibutylamine (1.1 equivalents) in methanol.

  • Reduction: Cool the mixture in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of water.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous layer, add diethyl ether and transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water and saturated aqueous sodium bicarbonate solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude N,N-Dibutylhexan-2-amine by vacuum distillation or column chromatography on silica gel.

Analytical Characterization and Purity Assessment

Due to the chiral center at the second carbon of the hexane chain, N,N-Dibutylhexan-2-amine is a chiral molecule. Therefore, in addition to standard characterization techniques, methods to assess enantiomeric purity are also relevant, particularly in the context of pharmaceutical development.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. Specific protocols for determining enantiomeric purity using chiral derivatizing agents or chiral solvating agents with NMR have been developed for primary and secondary amines and can be adapted.[4][5][6][7]

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern, further confirming the structure.[8]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of C-N and C-H bonds characteristic of the amine.

Chromatographic Purity Analysis
  • Gas Chromatography (GC): GC is a suitable technique for assessing the purity of volatile amines like N,N-Dibutylhexan-2-amine.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful method for separating and quantifying the enantiomers of chiral amines.[5][9] Method development would typically involve screening different chiral stationary phases and mobile phase compositions.

Protocol for Enantiomeric Purity Determination by Chiral HPLC

Instrumentation:

  • HPLC system with a UV detector

  • Chiral column (e.g., a polysaccharide-based column)

Procedure:

  • Sample Preparation: Prepare a dilute solution of N,N-Dibutylhexan-2-amine in the mobile phase.

  • Method Development:

    • Mobile Phase: Start with a mixture of n-hexane and a polar modifier like isopropanol or ethanol. A typical starting point is a 90:10 (v/v) mixture.

    • Flow Rate: Begin with a flow rate of 0.5-1.0 mL/min.

    • Detection: Monitor the elution profile with a UV detector at a suitable wavelength (typically around 210-220 nm for non-aromatic amines).

  • Optimization: Adjust the mobile phase composition and flow rate to achieve baseline separation of the two enantiomers.

  • Quantification: Integrate the peak areas of the two enantiomers to determine the enantiomeric excess (ee).

Conclusion

This guide has clarified the nomenclature of N,N-Dibutylhexan-2-amine, establishing it as the preferred IUPAC name over N,N-Dibutyl-1-methylpentylamine. A robust synthetic protocol via reductive amination and comprehensive analytical methodologies for structural confirmation and purity assessment have been provided. The information presented herein is intended to serve as a valuable resource for scientists and researchers, enabling them to confidently synthesize, characterize, and utilize this compound in their work.

References

  • One-pot Synthesis of N-substituted Secondary Amines. Available at: [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Available at: [Link]

  • Synthesis of N,N,O-Trisubstituted Hydroxylamines by Stepwise Reduction and Substitution of O-Acyl N,N-Disubstituted Hydroxylamines | Organic Letters - ACS Publications - American Chemical Society. Available at: [Link]

  • Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - MDPI. Available at: [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis - RSC Publishing. Available at: [Link]

  • Dibutylpentylamine - Chemical & Physical Properties by Cheméo. Available at: [Link]

  • Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines | Organic Letters - ACS Publications. Available at: [Link]

  • A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Available at: [Link]

  • Synthesis of secondary and tertiary amines - Organic Chemistry Portal. Available at: [Link]

  • Dibutylpentylamine - the NIST WebBook. Available at: [Link]

  • N,N-dimethyl-n-pentylamine-Molbase. Available at: [Link]

  • 1-Butanamine, N-butyl-N-methyl- - the NIST WebBook. Available at: [Link]

  • N,N'-Dibutylethylenediamine | C10H24N2 | CID 77629 - PubChem. Available at: [Link]

  • N-butyl-N-prop-2-enylhexan-1-amine - PubChem. Available at: [Link]

  • (E)-N,N-diethylbut-2-en-2-amine - PubChem. Available at: [Link]

  • Dibutylamine - Wikipedia. Available at: [Link]

  • N,N-dibutylpentanamide | C13H27NO | CID 304103 - PubChem - NIH. Available at: [Link]

  • 921-04-0 | N,N-dimethylbutan-2-amine - ChemIndex. Available at: [Link]

  • Mass spectral studies of a series of N,N-dialkyl aminoethyl-2-chlorides and trimethyl silyl ethers of N,N-dialkyl aminoethane-2-ols under electron impact conditions - PubMed. Available at: [Link]

  • N,N-Diisopropylethylamine - Wikipedia. Available at: [Link]

  • 2-Butanamine, N,N-diethyl - the NIST WebBook. Available at: [Link]

  • (2R)-N,N-diethylhexan-2-amine - PubChem. Available at: [Link]

  • N-butyl-N-(prop-2-yn-1-yl)butan-1-amine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

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  • N,N-DIETHYL-2-AMINOETHANOL - Ataman Kimya. Available at: [Link]

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Exploratory

An In-Depth Technical Guide to the Solubility of N,N-Dibutyl-1-methylpentylamine in Organic Solvents

Foreword In the landscape of pharmaceutical and chemical synthesis, a nuanced understanding of a compound's physicochemical properties is paramount for effective process development, formulation, and quality control. N,N...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

In the landscape of pharmaceutical and chemical synthesis, a nuanced understanding of a compound's physicochemical properties is paramount for effective process development, formulation, and quality control. N,N-Dibutyl-1-methylpentylamine, a tertiary amine, presents a molecular structure that suggests a versatile solubility profile, a critical parameter for its application in various reaction and purification schemes. This guide provides a comprehensive exploration of the theoretical and practical aspects of the solubility of N,N-Dibutyl-1-methylpentylamine in a range of common organic solvents. While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this paper will leverage established principles of chemical solubility, data from analogous structures, and detailed experimental protocols to empower researchers and drug development professionals with the knowledge to confidently handle and utilize this compound. We will delve into the molecular interactions that govern solubility and provide a robust framework for its empirical determination.

Physicochemical Characteristics of N,N-Dibutyl-1-methylpentylamine

N,N-Dibutyl-1-methylpentylamine (C₁₃H₂₉N) is a tertiary amine with a molecular weight of 199.38 g/mol .[1][2] Its structure, featuring a pentyl chain with a methyl group at the first position and two butyl groups on the nitrogen atom, is characterized by a significant nonpolar character due to the prevalence of alkyl chains. The lone pair of electrons on the nitrogen atom introduces a degree of polarity and the capacity for hydrogen bond acceptance, which are key determinants of its solubility.

Table 1: Physicochemical Properties of N,N-Dibutyl-1-methylpentylamine and a Structural Isomer

PropertyValue (N,N-Dibutyl-1-methylpentylamine)Value (Dibutylpentylamine - Isomer)Reference
Molecular Formula C₁₃H₂₉NC₁₃H₂₉N[1][2]
Molecular Weight 199.38 g/mol 199.38 g/mol [1]
Structure CCCCC(C)N(CCCC)CCCCCCCCCN(CCCC)CCCC[1]
Boiling Point Not specifiedNot specified
LogP (Octanol/Water) Predicted to be highNot specified[1]

The high carbon-to-nitrogen ratio suggests that N,N-Dibutyl-1-methylpentylamine will be predominantly lipophilic. The octanol-water partition coefficient (LogP) is anticipated to be high, indicating a preference for nonpolar environments over aqueous media.

Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summation of the thermodynamics of mixing.[3] Solubility is favored when the intermolecular forces between solute-solvent molecules are comparable in strength to the solute-solute and solvent-solvent interactions. For N,N-Dibutyl-1-methylpentylamine, the key intermolecular forces at play are:

  • Van der Waals Forces (London Dispersion Forces): These are the predominant forces due to the long alkyl chains and are the primary drivers for solubility in nonpolar solvents.

  • Dipole-Dipole Interactions: The C-N bonds introduce a dipole moment to the molecule, allowing for interactions with polar solvents.

  • Hydrogen Bonding: As a tertiary amine, N,N-Dibutyl-1-methylpentylamine lacks a hydrogen atom on the nitrogen and therefore cannot act as a hydrogen bond donor. However, the lone pair on the nitrogen atom can act as a hydrogen bond acceptor, enabling interactions with protic solvents.

The interplay of these forces dictates the solubility profile of the compound across different solvent classes.

Intermolecular Interactions at a Glance

The following diagram illustrates the potential intermolecular interactions between N,N-Dibutyl-1-methylpentylamine and various solvent types.

G cluster_solute N,N-Dibutyl-1-methylpentylamine cluster_solvents Organic Solvents Solute C₁₃H₂₉N Nonpolar Nonpolar (e.g., Hexane) Solute->Nonpolar Van der Waals PolarAprotic Polar Aprotic (e.g., Acetone) Solute->PolarAprotic Dipole-Dipole PolarProtic Polar Protic (e.g., Ethanol) Solute->PolarProtic H-Bond Acceptor

Caption: Intermolecular forces between N,N-Dibutyl-1-methylpentylamine and solvent classes.

Predicted Solubility Profile

Based on the molecular structure and the principles of intermolecular forces, a qualitative solubility profile for N,N-Dibutyl-1-methylpentylamine can be predicted.

Table 2: Predicted Solubility of N,N-Dibutyl-1-methylpentylamine in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aliphatic Hexane, Heptane, CyclohexaneHighStrong van der Waals interactions between the alkyl chains of the solute and solvent.[3]
Nonpolar Aromatic Toluene, BenzeneHighSimilar to aliphatic solvents, with potential for weak pi-stacking interactions.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF), AcetonitrileModerate to HighDipole-dipole interactions and van der Waals forces contribute to solubility. Highly polar aprotic solvents may be less effective.[4]
Polar Protic Ethanol, Methanol, IsopropanolModerateThe ability to act as a hydrogen bond acceptor allows for some solubility, but the large nonpolar structure may limit miscibility.[5]
Halogenated Dichloromethane, ChloroformHighGood balance of polarity and ability to engage in van der Waals interactions.
Ethers Diethyl Ether, DioxaneHighEthers are effective solvents for amines due to a combination of van der Waals forces and weak polar interactions.

It is important to note that these are predictions. For critical applications, experimental determination of solubility is essential.

Experimental Determination of Solubility

A precise and reliable method for determining the solubility of N,N-Dibutyl-1-methylpentylamine is the gravimetric method. This protocol outlines a standardized procedure to obtain quantitative solubility data.

Experimental Protocol: Gravimetric Solubility Determination

Objective: To quantitatively determine the solubility of N,N-Dibutyl-1-methylpentylamine in a selected organic solvent at a specified temperature.

Materials:

  • N,N-Dibutyl-1-methylpentylamine (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Analytical balance (±0.1 mg)

  • Volumetric flasks (pre-weighed)

  • Glass vials with screw caps

  • Syringe filters (compatible with the solvent)

  • Rotary evaporator or vacuum oven

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of N,N-Dibutyl-1-methylpentylamine to a glass vial containing a known volume of the selected organic solvent. b. Seal the vial tightly to prevent solvent evaporation. c. Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). d. Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solute should be visible.

  • Sample Withdrawal and Filtration: a. Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow undissolved material to settle. b. Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) glass syringe. c. Immediately filter the solution through a syringe filter into a pre-weighed, dry volumetric flask. This step is crucial to remove any undissolved micro-droplets or solid particles.[3]

  • Gravimetric Analysis: a. Determine the mass of the filtered, saturated solution. b. Carefully evaporate the solvent from the flask using a rotary evaporator or by placing it in a vacuum oven at a temperature below the boiling point of the amine. c. Once the solvent is completely removed, continue to dry the flask containing the non-volatile amine residue until a constant weight is achieved. d. Reweigh the flask to determine the mass of the dissolved N,N-Dibutyl-1-methylpentylamine.

  • Calculation of Solubility: The solubility can be expressed in various units. A common expression is g/100 mL. Solubility ( g/100 mL) = (mass of dissolved amine / volume of solvent withdrawn) * 100

Experimental Workflow Diagram

The following diagram outlines the logical flow of the solubility determination experiment.

G cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation A Add excess amine to solvent B Equilibrate at constant temperature (24-48h) A->B C Withdraw and filter supernatant B->C D Weigh filtered solution C->D E Evaporate solvent D->E F Weigh residue (dissolved amine) E->F G Calculate solubility (g/100mL) F->G

Caption: Experimental workflow for determining the solubility of an amine.

Conclusion

References

  • A Technical Guide to the Solubility of Isoamyl-n-propyl-amine in Organic Solvents - Benchchem.
  • Dibutylpentylamine - Chemical & Physical Properties by Cheméo.
  • Solubility thermodynamics of amine boranes in polar solvents | Request PDF.
  • N-Methylpentylamine 98 25419-06-1 - Sigma-Aldrich.
  • EXPERIMENT 1 DETERMIN
  • IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 3.
  • N,N-Dibutyl-1-methylpentylamine | 41781-55-9 - ChemicalBook.
  • N,N-dibutylpentanamide | C13H27NO | CID 304103 - PubChem - NIH.
  • CN103012155A - Preparation method of N-methyl-pentylamine - Google P
  • Dibutylpentylamine - the NIST WebBook.
  • An In-Depth Technical Guide to the Synthesis of N-Methyldibutylamine - Benchchem.
  • Solubility of Organic Compounds - Chemistry.
  • n-methylbutylamine - Organic Syntheses Procedure.
  • CN103012157A - Preparation method of N,N-di-n-butylethylenediamine - Google P
  • Properties of Common Organic Solvents.
  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research.

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Foundational

A Technical Guide to the Physicochemical Characterization of N,N-Dibutyl-1-methylpentylamine: Boiling Point and Density Determination

This in-depth technical guide provides a comprehensive overview of the boiling point and density of N,N-Dibutyl-1-methylpentylamine (CAS No. 41781-55-9). Recognizing the limited availability of published experimental dat...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the boiling point and density of N,N-Dibutyl-1-methylpentylamine (CAS No. 41781-55-9). Recognizing the limited availability of published experimental data for this specific tertiary amine, this document serves as a practical resource for researchers, scientists, and drug development professionals. It offers a comparative analysis of related compounds, established methodologies for empirical determination of these crucial physical properties, and the scientific rationale behind these experimental choices.

Introduction to N,N-Dibutyl-1-methylpentylamine

N,N-Dibutyl-1-methylpentylamine is a tertiary amine with the molecular formula C₁₄H₃₁N. Its structure, featuring a chiral center at the first carbon of the pentyl chain and two n-butyl groups on the nitrogen atom, suggests its potential utility as a versatile intermediate in organic synthesis. Tertiary amines are a cornerstone in pharmaceutical and agrochemical development, often serving as catalysts, bases, or key structural motifs in active pharmaceutical ingredients.

The boiling point and density are fundamental physicochemical parameters that are critical for a range of applications, including:

  • Reaction engineering: Determining appropriate reactor conditions, such as temperature and pressure.

  • Purification processes: Designing distillation and extraction protocols.

  • Formulation development: Ensuring the stability and homogeneity of drug products.

  • Regulatory compliance: Providing necessary data for safety and handling documentation.

Given the absence of readily available experimental data for N,N-Dibutyl-1-methylpentylamine, this guide will first provide context by presenting the physical properties of structurally analogous amines. Subsequently, it will detail the rigorous experimental protocols for determining its boiling point and density.

Physicochemical Properties: A Comparative Analysis

To establish a reasonable estimation for the boiling point and density of N,N-Dibutyl-1-methylpentylamine, it is instructive to examine the properties of structurally related amines. The following table summarizes the available data for compounds with similar molecular weights and structural features.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
N,N-Dibutyl-1-methylpentylamine 41781-55-9 C₁₄H₃₁N 213.41 Data not available Data not available
DibutylpentylamineNot AvailableC₁₃H₂₉N199.38236.13 (Calculated)Data not available
2-(Dibutylamino)ethanol[1][2][3]102-81-8C₁₀H₂₃NO173.30229-2300.860
N-Methyldibutylamine[4][5]3405-45-6C₉H₂₁N143.2749-51 (at 10 mmHg)0.745
1-Hexanamine, N,N-dimethyl-[6]4385-04-0C₈H₁₉N129.24146-1500.744
1-Hexanamine, N-butyl-30278-08-1C₁₀H₂₃N157.30Data not availableData not available
N-Methylpentylamine[7]25419-06-1C₆H₁₅N101.19116-1180.738
1-Hexanamine[8][9][10]111-26-2C₆H₁₅N101.19130-1320.766

Note: The boiling point for N-Methyldibutylamine is provided at reduced pressure and is not directly comparable to the atmospheric boiling points of the other compounds.

Based on this comparative data, it is reasonable to hypothesize that the atmospheric boiling point of N,N-Dibutyl-1-methylpentylamine will be in the range of 220-240°C. Its density is likely to be between 0.75 and 0.85 g/mL at 25°C. However, for applications requiring a high degree of accuracy, experimental determination is imperative.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid. For accurate determination, particularly for novel compounds, a standardized method must be employed.

Ebulliometric Method

The ebulliometric method is a highly accurate technique for determining the boiling point of a pure substance. It involves measuring the temperature of a boiling liquid while it is in equilibrium with its vapor.

Protocol:

  • Apparatus Setup: Assemble a standard distillation apparatus, including a round-bottom flask, a condenser, a thermometer, and a heating mantle. Ensure all glassware is clean and dry.

  • Sample Preparation: Place a small volume of N,N-Dibutyl-1-methylpentylamine into the round-bottom flask, along with a few boiling chips to ensure smooth boiling.

  • Heating: Gradually heat the sample using the heating mantle.

  • Equilibrium: As the liquid begins to boil, observe the temperature on the thermometer. The boiling point is reached when the temperature of the vapor and the liquid are in equilibrium, and a steady stream of condensate is observed in the condenser.

  • Data Recording: Record the temperature at which a stable reflux is maintained. It is advisable to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Causality Behind Experimental Choices:

  • Boiling Chips: These are added to prevent bumping (sudden, violent boiling) by providing nucleation sites for bubbles to form.

  • Gradual Heating: Slow and controlled heating ensures that the liquid and vapor phases reach thermal equilibrium, leading to a more accurate measurement.

  • Condenser: The condenser prevents the loss of volatile material and ensures that the system remains at a constant composition.

Siwoloboff Method (for small quantities)

When only a small amount of the substance is available, the Siwoloboff method provides a reliable alternative.

Protocol:

  • Apparatus Setup: Attach a small test tube containing 0.5-1 mL of N,N-Dibutyl-1-methylpentylamine to a thermometer.

  • Capillary Tube: Place a sealed-end capillary tube, with the open end downwards, into the test tube.

  • Heating Bath: Immerse the assembly in a heating bath (e.g., a silicone oil bath).

  • Heating: Slowly heat the bath while stirring to ensure uniform temperature distribution.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The boiling point is the temperature at which the bubble stream ceases, and the liquid just begins to enter the capillary tube upon cooling.

Causality Behind Experimental Choices:

  • Inverted Capillary Tube: The trapped air in the capillary tube expands upon heating, and its pressure counteracts the vapor pressure of the liquid. At the boiling point, the vapor pressure of the liquid equals the external pressure, and a continuous stream of bubbles is observed.

Experimental Determination of Density

Density is an intrinsic property of a substance, defined as its mass per unit volume. The most common and accurate method for determining the density of a liquid is by using a pycnometer.

Pycnometer Method

Protocol:

  • Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a known volume.

  • Mass of Empty Pycnometer: Accurately weigh the empty pycnometer using an analytical balance.

  • Filling the Pycnometer: Fill the pycnometer with N,N-Dibutyl-1-methylpentylamine, ensuring there are no air bubbles.

  • Thermostatting: Place the filled pycnometer in a constant temperature water bath (e.g., at 25°C) until it reaches thermal equilibrium.

  • Volume Adjustment: Carefully adjust the volume of the liquid to the calibration mark on the pycnometer.

  • Mass of Filled Pycnometer: Dry the outside of the pycnometer and weigh it.

  • Calculation: The density (ρ) is calculated using the following formula:

    ρ = (m₂ - m₁) / V

    where:

    • m₁ is the mass of the empty pycnometer.

    • m₂ is the mass of the pycnometer filled with the liquid.

    • V is the volume of the pycnometer.

Causality Behind Experimental Choices:

  • Constant Temperature Bath: Density is temperature-dependent. Maintaining a constant temperature is crucial for obtaining accurate and reproducible results.

  • Analytical Balance: High-precision mass measurements are necessary for an accurate density determination.

  • Known Volume Pycnometer: The accuracy of the density measurement is directly dependent on the accuracy of the pycnometer's calibrated volume.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures for determining the boiling point and density of N,N-Dibutyl-1-methylpentylamine.

Boiling_Point_Determination cluster_ebulliometric Ebulliometric Method cluster_siwoloboff Siwoloboff Method start_ebullio Start setup_ebullio Assemble Distillation Apparatus start_ebullio->setup_ebullio add_sample_ebullio Add Sample and Boiling Chips setup_ebullio->add_sample_ebullio heat_ebullio Gradual Heating add_sample_ebullio->heat_ebullio observe_reflux Observe for Stable Reflux heat_ebullio->observe_reflux record_temp Record Boiling Point and Pressure observe_reflux->record_temp end_ebullio End record_temp->end_ebullio start_siwo Start setup_siwo Assemble Sample Tube and Capillary start_siwo->setup_siwo immerse_bath Immerse in Heating Bath setup_siwo->immerse_bath heat_siwo Slow Heating with Stirring immerse_bath->heat_siwo observe_bubbles Observe Bubble Stream heat_siwo->observe_bubbles record_temp_siwo Record Temperature at Bubble Cessation observe_bubbles->record_temp_siwo end_siwo End record_temp_siwo->end_siwo

Caption: Experimental workflows for boiling point determination.

Density_Determination cluster_pycnometer Pycnometer Method start_pycno Start prep_pycno Clean and Dry Pycnometer start_pycno->prep_pycno weigh_empty Weigh Empty Pycnometer (m1) prep_pycno->weigh_empty fill_pycno Fill with Sample weigh_empty->fill_pycno thermostat Thermostat at 25°C fill_pycno->thermostat adjust_vol Adjust Volume to Mark thermostat->adjust_vol weigh_filled Weigh Filled Pycnometer (m2) adjust_vol->weigh_filled calculate_density Calculate Density: (m2 - m1) / V weigh_filled->calculate_density end_pycno End calculate_density->end_pycno

Caption: Experimental workflow for density determination.

Conclusion

While published experimental data for the boiling point and density of N,N-Dibutyl-1-methylpentylamine are currently scarce, this guide provides a robust framework for its physicochemical characterization. By leveraging comparative data from analogous compounds, researchers can formulate reasonable estimates for these properties. More importantly, the detailed experimental protocols outlined herein offer a clear and scientifically sound path for the empirical determination of the boiling point and density of this and other novel chemical entities. Adherence to these methodologies will ensure the generation of high-quality, reliable data essential for advancing research and development in the chemical and pharmaceutical sciences.

References

  • The Good Scents Company. (n.d.). dibutyl ethanolamine N,N-(dibutylamino)ethanol. Retrieved from [Link]

  • Sinochem Nanjing Corporation. (n.d.). Dibutylaminoethanol. Retrieved from [Link]

  • Cheméo. (n.d.). Dibutylpentylamine - Chemical & Physical Properties. Retrieved from [Link]

  • ChemBK. (2024, April 9). 1-Hexanamine, N,N-dimethyl-. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Hexanamine, N-butyl- (CAS 30278-08-1). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Hexanamine (CAS 111-26-2). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hexylamine. PubChem Compound Database. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Dibutylpentylamine. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Exploratory

The Researcher's Guide to Lipophilic Tertiary Amines: From Physicochemical Principles to Advanced Research Applications

Foreword: Embracing Lipophilicity for Scientific Advancement In the landscape of modern scientific research, particularly within drug discovery and cellular biology, the deliberate manipulation of a molecule's physicoche...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Embracing Lipophilicity for Scientific Advancement

In the landscape of modern scientific research, particularly within drug discovery and cellular biology, the deliberate manipulation of a molecule's physicochemical properties is paramount to success. Among the vast arsenal of chemical moieties, the lipophilic tertiary amine stands out for its remarkable versatility and profound impact on a compound's behavior in biological systems. This guide is designed for the hands-on researcher, the inquisitive scientist, and the dedicated drug development professional. It moves beyond simple definitions to provide a deep, practical understanding of why and how these fascinating molecules are leveraged to answer complex biological questions. We will explore the fundamental principles governing their action, delve into their diverse applications, and provide detailed, field-tested protocols to empower your research endeavors.

The Core Identity: Understanding the Lipophilic Tertiary Amine

A tertiary amine is an organic compound where a nitrogen atom is bonded to three carbon-containing groups.[1][2] This structural feature is central to its chemical personality. Unlike primary and secondary amines, tertiary amines lack a hydrogen atom directly bonded to the nitrogen, which prevents them from acting as hydrogen bond donors.[3][4][5] This inability to self-associate through hydrogen bonding typically results in lower boiling points compared to their primary and secondary counterparts of similar molecular weight.[6][7]

The "lipophilic" aspect of these molecules, often described as "fat-loving," refers to their ability to dissolve in non-polar solvents like lipids and oils.[8] This property is a direct consequence of the hydrocarbon nature of the three substituent groups on the nitrogen atom. The larger and more non-polar these groups are, the greater the lipophilicity of the amine.

The interplay between the basicity of the nitrogen's lone pair of electrons and the overall lipophilicity of the molecule is what makes these compounds such powerful tools in research. The tertiary amine group can be protonated to form a cationic ammonium salt, a transformation that dramatically influences the molecule's solubility and interactions within a biological milieu.[9]

The Lynchpin of Biological Interaction: The Significance of Lipophilicity and Basicity

The effectiveness of a lipophilic tertiary amine in a biological context is governed by two key physicochemical parameters: its lipophilicity (commonly quantified as LogP or LogD) and its basicity (represented by its pKa).

Lipophilicity (LogP/LogD): The Key to Cellular Access

Lipophilicity is a critical determinant of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[10][11] For a compound to exert an intracellular effect, it must first traverse the lipid bilayer of the cell membrane. Highly lipophilic compounds can more readily diffuse across these membranes, leading to better absorption and distribution into tissues.[8][12] However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential off-target toxicity.[10] Therefore, achieving an optimal lipophilicity range is a key objective in drug design.[10][11]

Basicity (pKa): The Switch for Cellular Trapping and Interaction

The pKa of a tertiary amine dictates its ionization state at a given pH.[9] At a pH below the amine's pKa, it will exist predominantly in its protonated, charged (hydrophilic) form. Conversely, at a pH above its pKa, it will be in its neutral, uncharged (lipophilic) form. This pH-dependent "switch" is the basis for many of their applications.

A classic example is the phenomenon of lysosomotropism , exhibited by compounds like chloroquine.[3][5][7][12] Chloroquine, a lipophilic weak base, can easily cross the cell membrane in its neutral form.[5][7] However, upon entering the acidic environment of the lysosome (pH ~4.5-5.0), the tertiary amine groups become protonated.[7] This charged form is unable to diffuse back across the lysosomal membrane, leading to its accumulation within this organelle.[5][7] This targeted accumulation is the basis for its use as an antimalarial and as a tool to study autophagy.

The following diagram illustrates this fundamental principle of pH-dependent cellular trapping:

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cytoplasm Cytoplasm (pH ~7.2) cluster_lysosome Lysosome (pH ~4.5-5.0) Neutral_Drug Lipophilic Tertiary Amine (Neutral) Neutral_Drug_Cyto Lipophilic Tertiary Amine (Neutral) Neutral_Drug->Neutral_Drug_Cyto Passive Diffusion Neutral_Drug_Cyto->Neutral_Drug Can diffuse out Protonated_Drug Protonated Amine (Charged) Neutral_Drug_Cyto->Protonated_Drug Enters Lysosome & Protonated Protonated_Drug->Protonated_Drug Cell_Membrane Cell Membrane Lysosomal_Membrane Lysosomal Membrane

Caption: Mechanism of lysosomotropism for a lipophilic tertiary amine.

Key Research Applications and Mechanistic Insights

The unique properties of lipophilic tertiary amines have led to their widespread use in various research domains.

Drug Delivery and Nanomedicine

Lipophilic tertiary amines are integral components of modern drug delivery systems, particularly in the realm of nucleic acid delivery (e.g., siRNA).

  • Cationic Lipids for siRNA Delivery: Tertiary amine-containing lipids are designed to have a pKa that allows them to be positively charged in the acidic environment of the endosome.[4][6] This positive charge facilitates the disruption of the endosomal membrane, a phenomenon often referred to as the "proton sponge effect," leading to the release of the siRNA cargo into the cytoplasm where it can engage with the RNA-induced silencing complex (RISC).[6][13] The lipophilic tails of these lipids enable their formulation into lipid nanoparticles (LNPs) that can encapsulate and protect the siRNA.[10][14]

The workflow for siRNA delivery using tertiary amine-based lipid nanoparticles is depicted below:

G cluster_workflow siRNA Delivery Workflow Formulation 1. Formulation (siRNA + Cationic Lipids) Uptake 2. Cellular Uptake (Endocytosis) Formulation->Uptake Escape 3. Endosomal Escape (Proton Sponge Effect) Uptake->Escape Release 4. siRNA Release into Cytoplasm Escape->Release Silencing 5. Gene Silencing (RISC Complex) Release->Silencing

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of N,N-Dibutyl-1-methylpentylamine via Reductive Amination

Executive Summary This application note details the synthesis of N,N-Dibutyl-1-methylpentylamine (IUPAC: N,N-dibutylhexan-2-amine). This transformation represents a specific challenge in reductive amination: the coupling...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of N,N-Dibutyl-1-methylpentylamine (IUPAC: N,N-dibutylhexan-2-amine). This transformation represents a specific challenge in reductive amination: the coupling of a ketone (2-hexanone) with a secondary amine (dibutylamine) to form a sterically crowded tertiary amine.

Standard protocols utilizing Sodium Triacetoxyborohydride (STAB) often exhibit sluggish kinetics with this specific substrate class due to the difficulty in forming the intermediate iminium ion. Therefore, this guide prioritizes a Titanium(IV) Isopropoxide [Ti(OiPr)₄] mediated protocol , which serves as both a Lewis acid activator and a water scavenger, significantly enhancing yield and reaction rate. A standard STAB protocol is provided as a secondary alternative.

Target Molecule Profile
PropertySpecification
Common Name N,N-Dibutyl-1-methylpentylamine
IUPAC Name N,N-Dibutylhexan-2-amine
CAS No. 41781-55-9
Molecular Formula C₁₄H₃₁N
Molecular Weight 213.41 g/mol
Predicted Boiling Point ~235–245°C (Atmospheric) / ~110°C (15 mmHg)
Solubility Soluble in organic solvents (DCM, THF, Toluene); Insoluble in water.[1][2][3][4][5][6]

Chemical Strategy & Mechanism[8][9][10]

The Steric Challenge

The synthesis involves reacting 2-hexanone with dibutylamine .

  • Ketone Electrophilicity: Ketones are less electrophilic than aldehydes.

  • Secondary Amine Nucleophilicity: While nucleophilic, the dibutyl chains create significant steric bulk.

  • Enamine Formation: The reaction proceeds through an enamine/iminium equilibrium. In hindered systems, this equilibrium heavily favors the starting materials, preventing the reducing agent from acting effectively.

The Solution: Ti(OiPr)₄ Activation

Titanium(IV) isopropoxide acts as a Lewis acid, coordinating to the ketone oxygen to increase electrophilicity. Furthermore, it irreversibly scavenges the water produced during condensation, driving the equilibrium toward the reactive titanium-iminium species, which is then rapidly reduced.

Mechanism Figure 1: Ti(OiPr)4 Mediated Reductive Amination Mechanism Start 2-Hexanone + Dibutylamine Complex Titanium Coordination Start->Complex Ti(OiPr)4 Iminium Activated Iminium/Enamine Complex->Iminium -H2O (Scavenged) Reduction Hydride Attack (NaBH4) Iminium->Reduction Product N,N-Dibutyl- 1-methylpentylamine Reduction->Product

Experimental Protocols

Protocol A: Titanium(IV) Mediated Synthesis (Recommended)

Best for: High yields, hindered substrates, and preventing side reactions.

Reagents & Stoichiometry
ReagentEquiv.MW ( g/mol )Density (g/mL)Role
Dibutylamine 1.0129.250.76Limiting Reagent
2-Hexanone 1.2100.160.81Electrophile
Ti(OiPr)₄ 1.25284.220.96Lewis Acid / Scavenger
NaBH₄ 1.537.83SolidReducing Agent
Ethanol (Abs) Solvent--Reaction Solvent
Step-by-Step Procedure
  • Complexation (Neat):

    • In a flame-dried Round Bottom Flask (RBF) under Nitrogen, charge Dibutylamine (10 mmol, 1.68 mL) and 2-Hexanone (12 mmol, 1.50 mL).

    • Add Titanium(IV) isopropoxide (12.5 mmol, 3.70 mL) via syringe.

    • Note: The reaction is initially run neat (without solvent) to maximize concentration and drive the equilibrium.

    • Stir at ambient temperature for 12–18 hours . The mixture will become viscous.

  • Reduction:

    • Dilute the viscous mixture with Absolute Ethanol (15 mL).

    • Safety: Ensure the reaction vessel is vented properly (hydrogen evolution).

    • Add Sodium Borohydride (NaBH₄) (15 mmol, 0.57 g) carefully in small portions.

    • Stir for an additional 8 hours at room temperature.

  • Quench & Workup (Critical Step):

    • Caution: Quenching Ti reactions produces a voluminous polymeric precipitate (TiO₂).

    • Add 2M NaOH (10 mL) slowly to quench the reaction and decompose the titanium complex.

    • Dilute with Ethyl Acetate (30 mL).

    • Filter the resulting white slurry through a pad of Celite to remove titanium salts. Wash the Celite pad thoroughly with Ethyl Acetate.

  • Purification:

    • Transfer filtrate to a separatory funnel.[2] Separate phases.

    • Extract the aqueous layer once more with Ethyl Acetate.

    • Combine organic layers and wash with Brine .

    • Dry over Na₂SO₄ , filter, and concentrate under reduced pressure.

    • Final Purification: Vacuum distillation is required for high purity. (Expected bp: ~105–115°C at 10 mmHg).

Protocol B: Sodium Triacetoxyborohydride (STAB) Method

Best for: Laboratories without Ti(OiPr)₄ or strictly avoiding metal scavengers.

Reagents & Stoichiometry
  • Dibutylamine: 1.0 equiv.[7]

  • 2-Hexanone: 1.2 equiv.

  • NaBH(OAc)₃ (STAB): 1.5 equiv.

  • Acetic Acid (AcOH): 1.0 equiv.

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[8][9]

Step-by-Step Procedure
  • Mixing:

    • In a reaction vessel, dissolve Dibutylamine (10 mmol) and 2-Hexanone (12 mmol) in DCE (30 mL).

    • Add Acetic Acid (10 mmol, 0.6 mL). The acid catalysis is mandatory here to activate the ketone.

  • Reduction:

    • Add STAB (15 mmol, 3.18 g) in one portion.

    • Stir at room temperature under Nitrogen.

    • Monitoring: This reaction may require 24–48 hours due to steric hindrance. Monitor by GC-MS or TLC (stain with Ninhydrin or KMnO₄).

  • Workup:

    • Quench with Saturated NaHCO₃ solution (gas evolution).

    • Extract with DCM (x3).

    • Dry over MgSO₄ and concentrate.

Process Control & Workflow Visualization

In-Process Control (IPC)
  • TLC: Use 10% MeOH in DCM. The tertiary amine product will likely streak; add 1% NH₄OH to the eluent to sharpen the spot.

    • Visualization: Iodine chamber or Dragendorff’s reagent (specific for tertiary amines).

  • GC-MS: The most reliable method. Look for the molecular ion peak (m/z 213).

Experimental Workflow

Workflow Figure 2: Workflow for Ti-Mediated Synthesis Step1 Weigh Reagents (Amine + Ketone) Step2 Add Ti(OiPr)4 (Stir Neat, 12-18h) Step1->Step2 Step3 Dilute (EtOH) & Add NaBH4 Step2->Step3 Step4 Quench (2M NaOH) Precipitate TiO2 Step3->Step4 Step5 Filter (Celite) & Extract (EtOAc) Step4->Step5 Step6 Vacuum Distillation (Isolate Product) Step5->Step6

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion Steric hindrance preventing iminium formation.Switch from Protocol B (STAB) to Protocol A (Ti). If using Ti, extend the "neat" stirring time to 24h.
Gel formation during quench Incomplete hydrolysis of Titanium.Use 2M NaOH (not water) and stir vigorously until a filterable white powder forms.
Secondary Amine remains Incomplete reduction.Ensure NaBH₄ is fresh. If using STAB, ensure the solvent is anhydrous (water decomposes STAB).

References

  • Abdel-Magid, A. F., et al. (1996).[10][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Bhattacharyya, S. (1994).[10] "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry.

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Application

Application Note &amp; Protocol: N-Alkylation of Dibutylamine with 2-Hexanone via Reductive Amination

Abstract This document provides a detailed guide to the N-alkylation of dibutylamine with 2-hexanone to synthesize N-butyl-N-(hexan-2-yl)butan-1-amine. The protocol employs a direct, one-pot reductive amination strategy...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide to the N-alkylation of dibutylamine with 2-hexanone to synthesize N-butyl-N-(hexan-2-yl)butan-1-amine. The protocol employs a direct, one-pot reductive amination strategy utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent. This method is distinguished by its operational simplicity, high chemoselectivity, and excellent yields under ambient conditions, making it a preferred method for the synthesis of tertiary amines in research and development settings. We will explore the underlying chemical principles, provide a meticulously detailed experimental protocol, and discuss critical parameters that ensure a successful and reproducible outcome.

Scientific Principles and Mechanistic Overview

The N-alkylation of a secondary amine with a ketone is a cornerstone transformation in organic synthesis, most efficiently achieved through reductive amination. This process circumvents the challenges of direct alkylation with alkyl halides, which often leads to over-alkylation and the formation of quaternary ammonium salts.[1] The reaction proceeds in two principal stages within a single reaction vessel: the formation of an iminium ion intermediate, followed by its immediate reduction.

Stage 1: Iminium Ion Formation The reaction is initiated by the nucleophilic attack of the secondary amine (dibutylamine) on the carbonyl carbon of the ketone (2-hexanone). This forms a transient hemiaminal intermediate.[2] Under weakly acidic conditions, typically facilitated by the addition of a catalytic amount of acetic acid, the hydroxyl group of the hemiaminal is protonated.[3][4] This protonation event transforms the hydroxyl group into a good leaving group (water), which is subsequently eliminated to form a resonance-stabilized iminium cation. The equilibrium of this stage is driven towards the iminium ion by the consumption of this intermediate in the subsequent reduction step.[2]

Stage 2: Hydride Reduction The iminium ion is highly electrophilic and susceptible to reduction. A carefully chosen reducing agent will selectively reduce the C=N⁺ bond of the iminium ion in the presence of the unreacted ketone. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation.[5][6] The electron-withdrawing acetate groups moderate the reactivity of the borohydride, making it less reactive towards ketones but highly effective for reducing the more electrophilic iminium ion.[5] This high degree of selectivity is the key to the success of the one-pot procedure, preventing the wasteful reduction of the starting ketone to 2-hexanol.[3][4]

Reaction Mechanism Diagram

The following diagram illustrates the step-by-step mechanism of the reductive amination process.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Ketone 2-Hexanone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Amine Dibutylamine Amine->Hemiaminal Iminium Iminium Cation Hemiaminal->Iminium -H₂O Product N-butyl-N-(hexan-2-yl)butan-1-amine Iminium->Product Water H₂O Iminium->Water Catalyst H⁺ (from Acetic Acid) Catalyst->Hemiaminal Catalyzes Formation Reducer NaBH(OAc)₃ Reducer->Product Hydride Donation

Caption: Mechanism of Reductive Amination.

Experimental Protocol: Synthesis of N-butyl-N-(hexan-2-yl)butan-1-amine

This protocol details a direct, one-pot procedure for the title compound. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents
ReagentMW ( g/mol )AmountMoles (mmol)Equiv.Purity
2-Hexanone100.161.00 g9.981.0≥98%
Dibutylamine129.241.42 g (1.9 mL)11.01.1≥99%
Sodium Triacetoxyborohydride211.942.96 g14.01.495%
Glacial Acetic Acid60.050.60 g (0.57 mL)9.981.0≥99.7%
1,2-Dichloroethane (DCE)98.9640 mL--Anhydrous
Saturated Sodium Bicarbonate (aq)-~50 mL---
Saturated Sodium Chloride (aq)-~30 mL---
Anhydrous Magnesium Sulfate120.37~5 g---
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen gas inlet and bubbler

  • Septa and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • TLC plates (silica gel) and developing chamber

  • GC-MS for reaction monitoring and product analysis (optional)

Step-by-Step Procedure
  • Reaction Setup: Place a magnetic stir bar into a 100 mL round-bottom flask and dry the flask thoroughly. Seal the flask with a rubber septum and place it under a nitrogen atmosphere.

  • Reagent Addition: To the flask, add 2-hexanone (1.00 g, 9.98 mmol) and anhydrous 1,2-dichloroethane (DCE, 40 mL) via syringe. Begin stirring the solution.

  • Add dibutylamine (1.9 mL, 11.0 mmol) to the stirring solution, followed by glacial acetic acid (0.57 mL, 9.98 mmol).[3] Allow the mixture to stir for 20-30 minutes at room temperature to facilitate the initial formation of the iminium intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (2.96 g, 14.0 mmol) to the reaction mixture in several portions over 5-10 minutes. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the 2-hexanone starting material.

  • Work-up - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution (H₂) will occur. Stir vigorously for 30 minutes until bubbling ceases.

  • Work-up - Extraction: Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 30 mL).

  • Work-up - Washing and Drying: Combine all organic layers and wash them with saturated aqueous sodium chloride (brine, 30 mL). Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and rinse the drying agent with a small amount of dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The resulting tertiary amine is often of sufficient purity for many applications. If further purification is required, vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient with 1% triethylamine to prevent product tailing) can be employed.

Experimental Workflow Diagram

The following diagram provides a visual summary of the entire experimental process, from setup to final analysis.

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis Setup 1. Setup Flask (N₂ Atmosphere) Add_Reactants 2. Add Ketone, Amine, DCE, Acetic Acid Setup->Add_Reactants Add_Reducer 3. Add NaBH(OAc)₃ Add_Reactants->Add_Reducer Stir 4. Stir 12-24h (Room Temp) Add_Reducer->Stir Quench 5. Quench (Sat. NaHCO₃) Stir->Quench Extract 6. Extract (DCM) Quench->Extract Wash_Dry 7. Wash & Dry (Brine, MgSO₄) Extract->Wash_Dry Concentrate 8. Concentrate (Rotovap) Wash_Dry->Concentrate Purify 9. Purify (Distillation/Chromatography) Concentrate->Purify Analyze 10. Characterize (NMR, GC-MS) Purify->Analyze

Caption: Experimental Workflow for Reductive Amination.

Safety and Troubleshooting

  • Safety: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 1,2-dichloroethane is a suspected carcinogen and should be handled with extreme care in a fume hood. Sodium triacetoxyborohydride reacts with water to release flammable hydrogen gas; avoid contact with moisture.

  • Incomplete Reaction: If starting material remains after 24 hours, an additional portion of NaBH(OAc)₃ (0.2-0.3 equiv.) can be added. Ensure reagents are anhydrous, as water can decompose the reducing agent.

  • Side Product Formation: The primary potential side product is 2-hexanol, formed from the reduction of 2-hexanone. This indicates that the reducing agent used was too reactive or the reaction conditions were not optimal. Using NaBH(OAc)₃ as specified minimizes this risk.[3]

  • Purification Issues: Tertiary amines can sometimes streak on silica gel columns. Pre-treating the silica with triethylamine or using a mobile phase containing a small percentage of triethylamine can mitigate this issue by neutralizing acidic sites on the silica.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Lane, C. F. (1975). Reductive Amination. Master Organic Chemistry. [Link]

  • Myers, A. G. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University Chemistry 115 Handout. [Link]

  • Wikipedia. (2024). Reductive amination. Wikimedia Foundation. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Organic-Chemistry.org. [Link]

Sources

Method

Application Note: High-Efficiency Metal Ion Recovery Using Lipophilic Amine-Based Liquid-Liquid Extraction

For: Researchers, scientists, and drug development professionals. Introduction Liquid-liquid extraction (LLE), also known as solvent extraction, is a cornerstone technique for the separation and purification of chemical...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Liquid-liquid extraction (LLE), also known as solvent extraction, is a cornerstone technique for the separation and purification of chemical compounds based on their differential solubilities in two immiscible liquid phases.[1] In the realm of hydrometallurgy and analytical chemistry, LLE is indispensable for selectively recovering metal ions from complex aqueous matrices.[2] While various extractants exist, lipophilic amines have emerged as a highly effective class of reagents, particularly for extracting metal ions that can form anionic complexes.

This guide provides a comprehensive overview of the principles, critical parameters, and detailed protocols for employing lipophilic amines in the liquid-liquid extraction of metal ions. It is designed to equip researchers with the foundational knowledge and practical insights required to develop robust and efficient separation methodologies.

Section 1: The Chemistry of Amine-Based Extraction

Lipophilic amines function primarily as basic, or anion-exchange, extractants.[3] The extraction mechanism does not involve the amine directly chelating the bare metal cation. Instead, it relies on the formation of an ion-pair between the protonated (or quaternary) amine cation and a negatively charged metal-anion complex present in the aqueous phase.[3][4]

The overall process can be generalized into three key steps:

  • Formation of the Anionic Metal Complex: In the aqueous phase, the metal ion (Mⁿ⁺) must first coordinate with anionic ligands (L⁻), typically from a mineral acid or salt (e.g., Cl⁻, SO₄²⁻), to form a negatively charged complex (e.g., [MLₓ]⁽ⁿ⁻ˣ⁾⁻). The stability and formation of this complex are highly dependent on the concentration of the anionic ligand.

  • Protonation of the Amine: For primary, secondary, or tertiary amines, an acidic aqueous phase provides the protons (H⁺) necessary to protonate the amine (R₃N) in the organic phase, forming an ammonium cation (R₃NH⁺). Quaternary ammonium salts (like Aliquat 336) are already in their cationic form.[4]

  • Ion-Pair Extraction: At the liquid-liquid interface, the protonated amine cation pairs with the anionic metal complex. This newly formed neutral, bulky, and hydrophobic ion-pair has high solubility in the organic diluent and is thus extracted from the aqueous phase.[1]

The general equilibrium for a tertiary amine extracting a divalent metal complex like [CoCl₄]²⁻ can be represented as:

2 R₃NH⁺Cl⁻ (org) + [CoCl₄]²⁻ (aq) ⇌ (R₃NH⁺)₂[CoCl₄]²⁻ (org) + 2 Cl⁻ (aq)

This anion-exchange mechanism is the reason lipophilic amines are exceptionally effective for separating metals like cobalt, zinc, and iron from chloride media, where they readily form stable anionic chloro-complexes.[4][5]

G cluster_0 Aqueous Phase cluster_1 Organic Phase M_n Metal Ion (Mⁿ⁺) MetalComplex Anionic Complex [MLₓ]⁽ⁿ⁻ˣ⁾⁻ M_n->MetalComplex Coordination L_neg Anionic Ligands (xL⁻) L_neg->MetalComplex IonPair Extracted Ion-Pair (R₃NH⁺)ₙ[MLₓ] MetalComplex->IonPair Interface Transfer H_plus Protons (H⁺) Amine Lipophilic Amine (R₃N) Amine_H Protonated Amine [R₃NH⁺L⁻] Amine->Amine_H Protonation Amine_H->IonPair Interface Transfer caption Mechanism of Ion-Pair Extraction with Lipophilic Amines

Section 2: Critical Parameters for Method Development

The efficiency of metal ion extraction using lipophilic amines is not absolute; it is a dynamic equilibrium governed by several interconnected experimental parameters. Careful optimization of these factors is critical for developing a selective and robust separation process.

Aqueous Phase pH and Acidity

The pH of the aqueous phase is arguably the most critical parameter, as it directly controls two key equilibria: the protonation of the amine and the speciation of the metal ion.[6]

  • For Primary, Secondary, and Tertiary Amines: An acidic environment is necessary to protonate the amine, making it an effective extractant. However, if the pH is too low (i.e., excessively high H⁺ concentration), the protons will compete with the metal complexes for the amine, shifting the equilibrium to the left and reducing extraction efficiency.[7]

  • For Metal Speciation: Many metal ions will precipitate as hydroxides at neutral or basic pH.[8] Therefore, the optimal pH is often a delicate balance—acidic enough to ensure amine protonation and prevent metal hydroxide formation, but not so acidic that it inhibits the extraction. For many transition metals in chloride media, this optimal range is often between pH 2 and 5.[9]

Structure and Type of Amine

The choice of amine dictates its basicity, steric hindrance, and extractive power.

  • Primary Amines: Less commonly used due to their higher water solubility.[10]

  • Secondary Amines: Offer a balance of properties and are effective for certain separations.[10]

  • Tertiary Amines: Widely used in commercial processes (e.g., tri-n-octylamine, Alamine 336) due to their high lipophilicity, low aqueous solubility, and strong extractive capabilities for anionic complexes.[2][5]

  • Quaternary Ammonium Salts: (e.g., Aliquat 336) are ionic liquids that function as potent anion exchangers.[11] Unlike other amines, their cationic nature is independent of pH, allowing for extractions from neutral or even slightly basic solutions, provided the metal forms a stable anionic complex under those conditions.[4]

Organic Diluent and Modifiers

The organic diluent does more than just dissolve the amine; it influences the polarity of the organic phase, which affects the solubility of the extracted ion-pair and can prevent the formation of a problematic third phase.[3][5]

  • Diluents: Aliphatic hydrocarbons like kerosene are common due to their low cost and immiscibility with water. Aromatic diluents like toluene may offer better solvation for certain complexes.[9]

  • Modifiers: High molecular weight alcohols (e.g., decanol) or ketones are often added to the organic phase.[5][12] These modifiers prevent the formation of a third phase at high metal loading and can improve phase disengagement. However, some modifiers, particularly alcohols, can also inhibit extraction by forming stable solvates with the amine, reducing its effective concentration.[5] Aliphatic ketones have been shown to decrease viscosity and enhance cobalt extraction compared to alcohol modifiers.[5]

Anion Concentration

For the ion-pair mechanism to be effective, the metal ion must form a stable anionic complex. The concentration of the complexing anion (e.g., Cl⁻ from HCl or NaCl) in the aqueous phase is therefore crucial. For instance, the extraction of Co(II) is often poor in low-chloride media but becomes highly efficient at high chloride concentrations, which favor the formation of the tetrahedral [CoCl₄]²⁻ species.[4]

Metal Ion Extractant Aqueous Medium Distribution Ratio (D) Key Observation
Co(II) Aliquat 336 (10% v/v in toluene)Varied LiCl in MethanolD > 100 at >8M LiClDemonstrates the critical role of high chloride concentration for efficient extraction.
Eu(III) Aliquat 336 (1.5M)3M NaNO₃, pH 3D ≈ 0.7Shows moderate extraction from nitrate media, which can be enhanced with higher nitrate molarity.[12]
Zn(II) Cyanex 272 (0.1M) + Aliquat 336 (0.06M)Acidic ChlorideHighAchieves highly selective extraction of Zinc over Copper.[13]
Re(VII) as ReO₄⁻ Aliquat 336 in CCl₄pH 1.2 - 2.3>99% ExtractionDemonstrates nearly quantitative extraction of an anionic metal oxyanion.[9]

Table 1: Comparative extraction data for various metal ions under different conditions. The Distribution Ratio (D) is the ratio of the metal concentration in the organic phase to its concentration in the aqueous phase at equilibrium.

Section 3: Standard Protocol for Metal Ion Extraction

This protocol provides a generalized, step-by-step methodology for the batch-wise liquid-liquid extraction of a metal ion, such as Co(II), from an acidic chloride solution using a tertiary amine.

Materials:

  • Aqueous Phase (Feed): Solution containing the target metal ion (e.g., 1 g/L Co²⁺) in a high chloride background (e.g., 6M HCl).

  • Organic Phase: 0.5 M Tri-n-octylamine (TOA) and 5% v/v 2-Undecanone (modifier) in an aliphatic diluent like kerosene.

  • Scrub Solution (Optional): Dilute HCl solution (e.g., 1M) to remove co-extracted impurities.

  • Strip Solution: Deionized water or a dilute acid/base solution (e.g., 0.5 M (NH₄)₂CO₃ for uranium).[2]

  • Equipment: Separatory funnels, mechanical shaker, pH meter, analytical instrumentation for metal analysis (e.g., AAS or ICP-OES).

Protocol Steps:

  • Organic Phase Preparation: Prepare the organic phase by dissolving the calculated amount of TOA and modifier in the diluent. It is crucial to pre-equilibrate this phase by shaking it with a blank aqueous solution (e.g., 6M HCl without metal) to ensure the amine is fully protonated before the extraction begins.

  • Extraction: a. Accurately measure equal volumes of the aqueous feed and the pre-equilibrated organic phase into a separatory funnel (e.g., 50 mL of each). This is a 1:1 phase ratio (O/A = 1). b. Shake the funnel vigorously for a predetermined time (e.g., 5-15 minutes) to ensure the system reaches equilibrium.[10] Vent the funnel periodically to release any pressure buildup. c. Allow the phases to separate completely. The aqueous phase (raffinate) is typically the denser bottom layer. d. Drain the aqueous raffinate into a collection vessel. The organic phase, now containing the metal ion, is referred to as the "loaded organic."

  • Analysis of Extraction Efficiency: a. Take a sample of the initial aqueous feed and the final aqueous raffinate. b. Analyze the metal ion concentration in both samples. c. Calculate the percentage extraction (%E) using the formula: %E = ([M]initial - [M]final) / [M]initial * 100

  • Scrubbing (Optional): If co-extraction of impurities is a concern, the loaded organic can be "scrubbed" by contacting it with a fresh scrub solution. This step aims to selectively strip impurities while leaving the target metal in the organic phase.

  • Stripping (Metal Recovery): a. Contact the loaded organic phase with the strip solution in a clean separatory funnel. b. Shake to equilibrium as in the extraction step. The change in aqueous phase conditions (e.g., removal of Cl⁻ ions by using water) reverses the extraction equilibrium, transferring the metal ion back into the new aqueous phase (strip liquor).[13] c. Separate the phases. The metal is now recovered in a concentrated, purified form in the strip liquor, and the organic phase is regenerated for reuse.[14]

G cluster_workflow Liquid-Liquid Extraction Workflow prep_aq 1. Prepare Aqueous Feed (Metal + Acid) extract 3. Extraction (Mix Aqueous & Organic) prep_aq->extract prep_org 2. Prepare & Pre-equilibrate Organic Phase (Amine + Diluent) prep_org->extract separate 4. Phase Separation extract->separate raffinate Aqueous Raffinate (Metal-depleted) separate->raffinate Aqueous loaded_org Loaded Organic Phase (Metal-rich) separate->loaded_org Organic analyze 5. Analyze Raffinate (Calculate %E) raffinate->analyze strip 6. Stripping (Mix Loaded Organic + Strip Solution) loaded_org->strip separate2 7. Phase Separation strip->separate2 strip_liquor Strip Liquor (Concentrated Metal) separate2->strip_liquor Aqueous regen_org Regenerated Organic (For Recycle) separate2->regen_org Organic caption General Workflow for Metal Extraction and Stripping

Section 4: Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Low Extraction Efficiency 1. Incorrect pH of the aqueous phase. 2. Insufficient complexing anion (e.g., Cl⁻) concentration. 3. Insufficient amine concentration. 4. Inadequate mixing/contact time.1. Adjust pH to the optimal range for the specific metal-amine system.[15] 2. Increase the concentration of the complexing salt/acid (e.g., add NaCl or use higher molarity HCl).[4] 3. Increase the concentration of the amine in the organic phase. 4. Increase shaking time to ensure equilibrium is reached.[10]
Emulsion Formation / Poor Phase Separation 1. High concentration of amine or metal complex causing high viscosity. 2. Presence of fine solid particulates in the feed. 3. Vigorous shaking causing excessive dispersion.1. Add or increase the concentration of a modifier (e.g., long-chain alcohol or ketone).[5] 2. Filter the aqueous feed solution prior to extraction. 3. Use a gentle swirling or rocking motion instead of vigorous shaking. Centrifugation can also be used to break stable emulsions.
Third Phase Formation The extracted metal-amine complex has limited solubility in the primary diluent.Add a modifier like isodecanol or a more polar diluent like an aromatic solvent (e.g., toluene) to the organic phase to improve solubility.[5]
Poor Stripping Efficiency The stripping agent is not effective enough to reverse the extraction equilibrium.1. Use a more effective stripping agent (e.g., a complexing agent like (NH₄)₂CO₃ or a different acid/base).[2] 2. Perform multiple stripping stages with fresh solution. 3. For some systems, galvanic stripping may be an option.[16]

References

  • Nonaqueous Solvent Extraction for Enhanced Metal Separations: Concept, Systems, and Mechanisms.
  • Liquid–liquid extraction. Wikipedia.
  • Extraction of cobalt (II)
  • Recent advances in amines as separating agents for metal ions.
  • Highly Efficient Capture of Heavy Metal Ions on Amine-Functionalized Porous Polymer Gels. MDPI.
  • Aliquat 336 in Solvent Extraction Chemistry of Metallic ReO 4 − Anions. MDPI.
  • Extraction of metal ions from acidic aqueous solution using an amine and a carboxylic acid.
  • RECOVERY OF COBALT WITH ACIDIC AND AMINE-BASED EXTRACTANTS FROM HYDROMETALLURGICAL PLANT SIDE STREAM. d1wqtxts1xzle7.cloudfront.net.
  • Aliquat-336 for the separ
  • Method for Stripping Metals in Solvent Extraction. Scholars' Mine.
  • Enhancing Metal Separations by Liquid–Liquid Extraction Using Polar Solvents. PMC.
  • Aliquat 336 – Knowledge and References. Taylor & Francis Online.
  • The solvent extraction and stripping process using Alamine 336 with a case study of uranium. PMC.
  • Demonstration of extraction performance of Aliquat 336 for Europium (III) from nitrate medium.
  • Solvent extraction determination of metals with high molecular weight secondary amine.
  • Study of Ph Influence on the Selective Precipitation of Heavy Metals
  • Effect of pH, Temperature, and Salinity Levels on Heavy Metal Fraction in Lake Sediments. MDPI.
  • Effect of solution pH on Adsorption. YouTube.

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Application

The Strategic Use of Sterically Hindered Amines in Pharmaceutical Intermediate Synthesis, Featuring N,N-Dibutyl-1-methylpentylamine

An Application Note for Advanced Pharmaceutical Synthesis Abstract In the landscape of modern pharmaceutical development, the synthesis of active pharmaceutical ingredients (APIs) and their intermediates demands precisio...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Advanced Pharmaceutical Synthesis

Abstract

In the landscape of modern pharmaceutical development, the synthesis of active pharmaceutical ingredients (APIs) and their intermediates demands precision, efficiency, and scalability. Substituted amines are foundational building blocks and reagents in this endeavor. This technical guide explores the multifaceted applications of N,N-Dibutyl-1-methylpentylamine, a representative sterically hindered tertiary amine, in the synthesis of pharmaceutical intermediates. While not a ubiquitous reagent, its structure provides an excellent model to understand the strategic deployment of bulky amines in critical synthetic transformations. We will delve into its role as a non-nucleophilic base, its utility as a precursor for phase-transfer catalysts, and its potential as a complex side-chain for API construction, drawing parallels from the synthesis of established antimalarial drugs. This note provides researchers, scientists, and drug development professionals with detailed protocols and the causal logic behind experimental design choices, grounded in established chemical principles.

Introduction: The Role of Steric Hindrance in Amine Reactivity

Tertiary amines are a cornerstone of organic synthesis, primarily serving as bases or nucleophiles. However, when the nitrogen atom is encumbered by large, bulky alkyl groups, as in N,N-Dibutyl-1-methylpentylamine, its nucleophilic character is significantly diminished. This steric shielding prevents the lone pair from readily attacking electrophilic centers. Yet, its basicity remains, as the lone pair can still abstract protons, which are sterically less demanding. This dichotomy is not a limitation but a strategic advantage, allowing chemists to selectively promote certain reaction pathways while suppressing others, a crucial element in the complex, multi-step syntheses common in pharmaceutical production.[1]

Physicochemical Properties and Safety

A comprehensive understanding of a reagent's properties and hazards is paramount for safe and effective laboratory execution.

Table 1: Properties and Safety Profile of N,N-Dibutyl-1-methylpentylamine and Analogs

Property Value / Information Rationale / Source
IUPAC Name N,N-dibutyl-1-methylpentan-1-amine -
CAS Number Not assigned (as of this writing) -
Molecular Formula C₁₄H₃₁N -
Molecular Weight 213.41 g/mol -
Predicted Boiling Point ~240-260 °C Extrapolated from similar amines like dibutylamine (~159 °C)[2] with increased carbon chain length.
Predicted Solubility Sparingly soluble in water; soluble in organic solvents. High hydrocarbon content leads to lipophilicity.
Primary Hazards Corrosive, Flammable, Acutely Toxic Based on safety data for related amines like N-Methylpentylamine and dibutylamine.[2][3][4]

| Handling Precautions | Handle in a chemical fume hood. Wear appropriate PPE (gloves, goggles, lab coat). Keep away from ignition sources. Store in a cool, dry, well-ventilated area.[4][5] | Standard procedure for volatile, corrosive, and flammable organic amines. |

Application I: A Non-Nucleophilic Base for Selective Transformations

The primary function of a sterically hindered amine is to act as a "proton sponge" in reactions where nucleophilic attack by the base would lead to undesirable side products. This is particularly relevant in elimination reactions (e.g., E2) and in condensation reactions where a substrate must be deprotonated in the presence of another electrophilic functional group.

Causality Behind Experimental Choice

In the synthesis of complex molecules, a chemist may need to form a double bond via dehydrohalogenation. Using a small, nucleophilic base like sodium hydroxide could lead to a competing substitution (SN2) reaction. A bulky base like N,N-Dibutyl-1-methylpentylamine or the commercially available N,N-Diisopropylethylamine (DIPEA) ensures that the base can only access the sterically accessible proton on the β-carbon, favoring the desired elimination pathway.

Elimination_Mechanism sub Alkyl Halide Substrate (R-CH(H)-CH(X)-R') prod Alkene Product (R-CH=CH-R') sub->prod E2 Elimination salt Ammonium Salt [Base-H]⁺X⁻ sub->salt base Hindered Base (N,N-Dibutyl-1-methylpentylamine) base->prod Abstracts Proton base->salt

Caption: General workflow of an E2 elimination reaction using a hindered base.

Protocol 1: Dehydrohalogenation of a Hindered Alkyl Halide

This protocol describes a general procedure for an E2 elimination reaction.

  • Reactor Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add the alkyl halide substrate (1.0 eq) and a suitable anhydrous solvent (e.g., acetonitrile or toluene, 5 mL per mmol of substrate).

  • Reagent Addition: Add N,N-Dibutyl-1-methylpentylamine (1.5 eq) to the flask via syringe.

  • Reaction: Heat the mixture to 80 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour.

    • Scientist's Note: The 1.5-fold excess of the amine base ensures complete consumption of the substrate and neutralizes the H-X formed. Heating provides the necessary activation energy for the reaction.

  • Workup: Once the reaction is complete (disappearance of starting material by TLC), cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and wash with 1M HCl (2 x 10 mL) to remove the amine base, followed by a wash with saturated sodium bicarbonate solution (1 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure alkene.

Application II: Precursor for Phase-Transfer Catalysts

Phase-Transfer Catalysis (PTC) is a powerful technique for reacting mutually insoluble reagents, such as an aqueous solution of an inorganic salt and an organic substrate dissolved in a non-polar solvent.[6][7] A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the reaction by transporting the anion from the aqueous phase into the organic phase.

Designing an Effective Catalyst

N,N-Dibutyl-1-methylpentylamine is an ideal precursor for a lipophilic quaternary ammonium salt. Alkylation with an agent like benzyl chloride would produce a salt with three large alkyl groups and a benzyl group. These bulky, non-polar groups render the cation highly soluble in the organic phase, enabling it to efficiently pull the desired anion (e.g., CN⁻, OH⁻, N₃⁻) across the phase boundary.[8][9]

PTC_Cycle cluster_org Organic Phase cluster_aq Aqueous Phase Q_X_org Q⁺X⁻ (org) R_Y_org R-Y (org) Q_X_org->R_Y_org Reaction Q_Y_org Q⁺Y⁻ (org) R_Y_org->Q_Y_org Product Formation R_X_org R-X (org) M_Y_aq M⁺Y⁻ (aq) Q_Y_org->M_Y_aq Phase Transfer M_X_aq M⁺X⁻ (aq) M_Y_aq->M_X_aq Anion Exchange M_X_aq->Q_X_org Regeneration

Caption: The catalytic cycle of a typical phase-transfer catalysis reaction.

Protocol 2: Synthesis of a Quaternary Ammonium PTC
  • Setup: In a round-bottom flask, dissolve N,N-Dibutyl-1-methylpentylamine (1.0 eq) in acetone (5 mL per mmol).

  • Alkylation: Add benzyl chloride (1.1 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 24 hours. A white precipitate of the quaternary ammonium salt will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the salt under vacuum to yield the pure N-benzyl-N,N-dibutyl-1-methylpentan-1-aminium chloride.

Protocol 3: N-Alkylation of Phthalimide using PTC

This protocol demonstrates the use of the synthesized catalyst.

  • Setup: Combine phthalimide (1.0 eq), 1-bromobutane (1.2 eq), and the synthesized quaternary ammonium salt (0.05 eq) in toluene (10 mL).

  • Aqueous Phase: Add a 50% (w/v) aqueous solution of potassium hydroxide (KOH) (3.0 eq).

  • Reaction: Stir the biphasic mixture vigorously at 60 °C for 4-6 hours.

    • Trustworthiness Check: Vigorous stirring is essential to maximize the interfacial area between the two phases, which is critical for efficient catalysis.[8]

  • Workup: Cool the reaction, then separate the organic and aqueous layers. Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over MgSO₄, filter, and evaporate the solvent. The crude product can be recrystallized from ethanol to afford pure N-butylphthalimide.

Application III: Building Block for API Side Chains – A Case Study Inspired by Antimalarials

Many successful drugs feature complex amine side chains that are critical for their mechanism of action, particularly for modulating properties like solubility, cell permeability, and target binding. The 4-aminoquinoline antimalarials, such as chloroquine and hydroxychloroquine, are classic examples. Their basic side chains are believed to be crucial for their accumulation in the acidic food vacuole of the malaria parasite.[10]

While N,N-Dibutyl-1-methylpentylamine itself is not the side chain for chloroquine, its synthesis onto a heterocyclic core like 4,7-dichloroquinoline serves as an excellent, field-relevant model for the synthesis of novel pharmaceutical intermediates and potential API candidates.[11][12]

API_Synthesis start_quinoline 4,7-Dichloroquinoline intermediate Meisenheimer Complex (Intermediate) start_quinoline->intermediate start_amine N,N-Dibutyl-1- methylpentylamine start_amine->intermediate Nucleophilic Attack at C4 product Final Product (Substituted Quinoline) intermediate->product Loss of Cl⁻ conditions Heat (e.g., 120°C) Phenol (optional catalyst) conditions->intermediate

Caption: Synthetic workflow for coupling an amine side chain to a quinoline core.

Protocol 4: Synthesis of 7-chloro-N-(1,1-dibutylhexyl)quinolin-4-amine

This protocol is adapted from established methods for synthesizing chloroquine analogs.[12][13]

  • Reactor Setup: In a sealed pressure vessel or microwave vial, combine 4,7-dichloroquinoline (1.0 eq) and N,N-Dibutyl-1-methylpentylamine (1.5 eq).

    • Scientist's Note: The reaction is often run neat (without solvent) or with a high-boiling-point solvent like phenol, which can also act as a catalyst to activate the quinoline ring.[13] Using a sealed vessel allows the reaction to be heated above the boiling point of the amine, accelerating the rate.

  • Reaction Conditions: Heat the mixture to 120-130 °C for 18-24 hours. The reaction progress can be monitored by taking small aliquots and analyzing via LC-MS.

  • Workup: After cooling to room temperature, dissolve the solidified reaction mixture in ethyl acetate.

  • Purification (Base Extraction): Wash the organic solution with 1M NaOH (aq) to remove any acidic impurities (like phenol, if used).

  • Purification (Acid Extraction): Extract the desired product from the ethyl acetate solution into 1M HCl (aq). The basic product will move into the aqueous phase as its hydrochloride salt, leaving non-basic impurities behind in the organic layer.

  • Isolation: Basify the acidic aqueous layer with concentrated NaOH until pH > 12. The free base product will precipitate or can be extracted with fresh ethyl acetate.

  • Final Steps: Dry the final organic extract over Na₂SO₄, filter, and concentrate under vacuum to yield the target intermediate. Further purification can be achieved via column chromatography if necessary.

Conclusion

N,N-Dibutyl-1-methylpentylamine, as a model for sterically hindered tertiary amines, demonstrates significant versatility in the synthesis of pharmaceutical intermediates. Its utility extends beyond that of a simple base, offering strategic advantages in directing reaction selectivity, enabling biphasic reactions through phase-transfer catalysis, and serving as a complex building block for API side chains. The principles and protocols outlined in this guide provide a robust framework for leveraging the unique properties of such amines to tackle complex synthetic challenges in drug discovery and development.

References

  • N-alkylation of amines for the synthesis of potential antiviral agents: A structural modification approach. (2024). PMC.
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  • Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents for the Direct, Fe-Catalyzed Installation of Medicinally Relevant Amines. (2020). ChemRxiv.
  • A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Biomedical Journal of Scientific & Technical Research.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). MDPI.
  • Rapid one-pot propargylamine synthesis by plasmon mediated catalysis with gold nanoparticles on ZnO under ambient conditions. (n.d.). Royal Society of Chemistry.
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  • Synthesis and Evaluation of the Anxiolytic Activity of Some Phthalimide Derivatives. (2012). Brieflands.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of N,N-Dibutyl-1-methylpentylamine

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and purification strategies for removing persistent primary amine impurities from the tertiary amine product,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and purification strategies for removing persistent primary amine impurities from the tertiary amine product, N,N-Dibutyl-1-methylpentylamine.

Frequently Asked Questions (FAQs)

Q1: Why is my synthesized N,N-Dibutyl-1-methylpentylamine contaminated with a primary amine?

Primary amine impurities, most commonly the unreacted starting material (1-methylpentylamine) or a related primary amine, typically arise from incomplete alkylation during synthesis. The reaction of a primary amine with an alkyl halide (e.g., butyl bromide) to form a tertiary amine is a stepwise process. If reaction conditions (stoichiometry, temperature, time) are not optimized, the reaction can stall after the first or second alkylation, leaving primary and secondary amines in the final product mixture. Direct alkylation of amines can be difficult to control and often results in mixtures.[1]

Q2: What are the consequences of primary amine impurities in my final product?

Primary amines are nucleophilic and can participate in numerous side reactions that are unavailable to tertiary amines. In drug development, these impurities can:

  • React with active pharmaceutical ingredients (APIs), leading to degradation and the formation of new, potentially toxic byproducts.

  • Interfere with downstream reactions, such as amide couplings or formations of coordination complexes, by competing with the desired reagent.

  • Alter the final product's pharmacological and toxicological profile.

  • Cause lot-to-lot variability and complicate regulatory filings.

Q3: How can I detect and quantify the level of primary amine impurity?

Several analytical techniques can be employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and effective method. It separates the components of the mixture, and the mass spectrometer provides definitive identification and quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the N-H protons of the primary amine, which appear at a different chemical shift than the protons on the tertiary amine.

  • Thin-Layer Chromatography (TLC): Staining with a primary-amine-selective agent like ninhydrin can quickly provide a qualitative indication of contamination.

  • Titration Methods: While less specific, acid-base titration can be used if the primary amine is the only basic impurity present.[2]

Q4: What are the main strategies for removing primary amine impurities?

The primary strategies exploit the key chemical difference between primary and tertiary amines: the presence of reactive N-H bonds in the primary amine. These strategies include:

  • Chemical Scavenging (Derivatization): Selectively reacting the primary amine with a reagent to form a new compound with drastically different physical properties (e.g., acidity, boiling point, solubility), allowing for easy separation.

  • Extractive Purification: Utilizing differences in the basicity (pKa) and solubility of the amines and their corresponding salts in biphasic solvent systems.[3][4]

  • Chromatographic Separation: Using techniques like column chromatography for high-purity applications, though this is often less scalable.[5]

Troubleshooting and Purification Protocols

This section details validated laboratory methods for purifying N,N-Dibutyl-1-methylpentylamine.

Method 1: Phthalic Anhydride Scavenging

Principle: Phthalic anhydride reacts readily with primary amines to form a non-volatile, acidic phthalimide.[6][7][8] The tertiary amine does not react. The resulting phthalimide can be easily separated from the desired tertiary amine by distillation or extraction.

When to Use This Method: This is a robust and highly effective method for completely removing primary amine contaminants. It is suitable for bench-scale and scalable pilot-plant operations.

Experimental Protocol: Phthalic Anhydride Scavenging
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude N,N-Dibutyl-1-methylpentylamine in a suitable anhydrous solvent (e.g., toluene, xylene) at a concentration of approximately 1 M.

  • Reagent Addition: Add phthalic anhydride (1.0 - 1.2 molar equivalents relative to the estimated primary amine impurity).

  • Heating: Heat the mixture to reflux (typically 110-140 °C, depending on the solvent) for 2-4 hours. The reaction progress can be monitored by TLC or GC-MS to confirm the consumption of the primary amine.

  • Workup - Option A (Extraction):

    • Cool the reaction mixture to room temperature.

    • Wash the organic solution sequentially with 1 M aqueous NaOH (to remove the acidic phthalimide and any unreacted anhydride), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified tertiary amine.

  • Workup - Option B (Distillation):

    • If the boiling point of the desired tertiary amine is significantly lower than that of the formed phthalimide, the purified product can be directly distilled from the reaction mixture under vacuum.

  • Verification: Analyze the final product by GC-MS to confirm the absence of the primary amine impurity.

G cluster_workup Workup Options start Crude N,N-Dibutyl-1-methylpentylamine (in Toluene) add_pa Add Phthalic Anhydride (1.1 eq. to impurity) start->add_pa reflux Heat to Reflux (2-4 hours) add_pa->reflux cool Cool to Room Temp. reflux->cool wash_naoh Wash with 1M NaOH (aq) cool->wash_naoh Extraction distill Vacuum Distillation cool->distill Distillation wash_h2o Wash with Water & Brine wash_naoh->wash_h2o dry Dry (Na₂SO₄), Filter, Concentrate wash_h2o->dry finish Pure Tertiary Amine dry->finish distill->finish verify Verify Purity (GC-MS) finish->verify

Workflow for primary amine removal using phthalic anhydride.

Method 2: Tosyl Chloride Derivatization

Principle: p-Toluenesulfonyl chloride (tosyl chloride, TsCl) reacts selectively with primary and secondary amines in the presence of a base to form stable sulfonamides.[9][10] Tertiary amines do not react as they lack an N-H proton.[11] The resulting N-tosylated primary amine is now acidic and can be easily removed from the basic tertiary amine product via a simple acid-base extraction.

When to Use This Method: This is an excellent alternative to the phthalic anhydride method, particularly effective at room temperature. It is widely used for amine purifications when heating is undesirable.

Experimental Protocol: Tosyl Chloride Scavenging
  • Reaction Setup: Dissolve the crude N,N-Dibutyl-1-methylpentylamine in a suitable solvent like dichloromethane (DCM) or diethyl ether. Add a non-nucleophilic base, such as triethylamine or pyridine (2.0 equivalents relative to the impurity), to act as an HCl scavenger.[12]

  • Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add a solution of tosyl chloride (1.1 equivalents relative to the impurity) in the same solvent.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours or until TLC/GC-MS analysis shows complete consumption of the primary amine.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with 1 M HCl (to remove the excess base) followed by 1 M NaOH (to remove the acidic sulfonamide).

    • Perform a final wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Verification: Confirm purity with GC-MS or NMR analysis.

G start Crude Amine in DCM + Triethylamine add_tscl Add Tosyl Chloride (1.1 eq) at 0 °C start->add_tscl stir Stir at Room Temp (4-6 hours) add_tscl->stir wash_hcl Wash with 1M HCl stir->wash_hcl wash_naoh Wash with 1M NaOH wash_hcl->wash_naoh wash_brine Wash with Brine wash_naoh->wash_brine dry Dry (MgSO₄), Filter, Concentrate wash_brine->dry finish Pure Tertiary Amine dry->finish verify Verify Purity (GC-MS) finish->verify

Workflow for primary amine removal using tosyl chloride.

Method 3: Extractive Purification

Principle: This method leverages the difference in pKa between the primary amine impurity and the tertiary amine product. While both are basic, there can be a sufficient difference to allow for selective extraction. By carefully adjusting the pH of an aqueous phase, it's possible to protonate the more basic amine, drawing it into the aqueous layer as a salt, while leaving the less basic amine in the organic layer.[4][13]

When to Use This Method: This is a good first-pass or "bulk" purification technique. It may not achieve >99% purity on its own but can significantly reduce the impurity load before a final polishing step (like distillation or one of the chemical scavenging methods). It is most effective when there is a larger difference in pKa values between the amines.

Experimental Protocol: Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude amine mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

  • Acidic Wash: In a separatory funnel, wash the organic solution with a dilute aqueous acid solution (e.g., 0.1 M HCl or a buffered solution at a specific pH). The optimal pH should be chosen to be between the pKa values of the two amines, if known. This step protonates the more basic amine, pulling it into the aqueous phase.

  • Separation: Separate the aqueous layer. Repeat the wash if necessary.

  • Neutralization and Recovery: The desired tertiary amine should remain in the organic layer. Wash this layer with a dilute base (e.g., saturated NaHCO₃ solution) to neutralize any residual acid, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over a drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Verification: Assess the purity of the product and the composition of the extracted aqueous layer to confirm that the desired separation occurred.

Summary of Purification Methods

MethodPrincipleKey Reagent(s)ScalabilityAdvantagesDisadvantages
Phthalic Anhydride Scavenging Derivatization to a non-volatile, acidic phthalimidePhthalic AnhydrideExcellentHigh efficiency, complete removal of impurityRequires heating; workup needed to remove byproduct
Tosyl Chloride Derivatization Derivatization to an acidic sulfonamidep-Toluenesulfonyl Chloride, BaseExcellentWorks at room temperature, highly selectiveReagent is more expensive; workup required
Extractive Purification Differential partitioning based on pKaDilute Acid/BaseGoodInexpensive, simple, avoids heatingMay not achieve high purity; pH control can be critical

References

  • ResearchGate. (n.d.). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization.
  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • Google Patents. (1967). US3337630A - Process for the purification of amines.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Google Patents. (1987). US4661634A - Removal of impurities from amines.
  • Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]

  • Google Patents. (1987). US4638090A - Processes for the preparation of nitrosamine-free N,N-disubstituted nitroaromatic amines....
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link]

  • Wikipedia. (n.d.). Phthalic anhydride. Retrieved from [Link]

  • Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • PMC. (2023). Liquid-phase microextraction of aromatic amines: hollow fiber–liquid-phase microextraction and parallel artificial liquid membrane extraction comparison. Retrieved from [Link]

  • FreePatentsOnline. (2012). Separating Primary, Secondary, Or Tertiary Amines From Each Other Patents and Patent Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]

  • Google Patents. (1969). US3470251A - Separation and purification of secondary alkyl primary amines.
  • ResearchGate. (n.d.). Chapter+Amines.pdf.
  • Google Patents. (n.d.). CA2023057A1 - Process for reducing the content of primary and secondary amine in a tertiary amine.
  • Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. Retrieved from [Link]

  • Google Patents. (1951). US2571716A - Reaction product of phthalic anhydride and a primary rosin amine.
  • Yakugaku Zasshi. (n.d.). A reliable and easy method for synthesis of nitrogen-containing compounds. Retrieved from [Link]

  • PubMed. (2008). Determination of primary, secondary, and tertiary amines in air.... Retrieved from [Link]

  • Aakash Institute. (n.d.). Amines Identification: Tests for Primary, Secondary & Tertiary Amines. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). Microwave assisted synthesis of phthalimide amino derivatives with their antioxidant potential. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactive extraction for the recovery of primary amines from aqueous streams.
  • Chemistry Stack Exchange. (2015). Why is pyridine used when making tosyl esters from alcohols?. Retrieved from [Link]

  • International Journal of ChemTech Research. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines.... Retrieved from [Link]

  • Scholaris. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

  • PMC. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities.... Retrieved from [Link]

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Optimization

Technical Support Center: Optimizing Yield in the Synthesis of N,N-Dibutyl-1-methylpentylamine

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of N,N-Dibutyl-1-methylpentylamine. Our focus is on the prevalent and highly e...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of N,N-Dibutyl-1-methylpentylamine. Our focus is on the prevalent and highly efficient reductive amination pathway, providing in-depth troubleshooting strategies and answers to frequently encountered challenges to help you systematically optimize your reaction yields and product purity.

Core Synthesis Pathway: Reductive Amination

The synthesis of N,N-Dibutyl-1-methylpentylamine is most effectively achieved via a one-pot reductive amination. This method involves the reaction of a ketone (2-hexanone) with a secondary amine (dibutylamine) to form a transient iminium ion, which is then reduced in situ to the desired tertiary amine product.[1][2] This approach is widely favored over methods like direct alkylation because it elegantly avoids the common issue of over-alkylation and the formation of undesired quaternary ammonium salts.[3][4]

Reaction Mechanism Overview

The process unfolds in two primary, equilibrium-driven stages within a single pot:

  • Iminium Ion Formation: The nitrogen of dibutylamine performs a nucleophilic attack on the carbonyl carbon of 2-hexanone. The resulting hemiaminal intermediate rapidly dehydrates under mildly acidic conditions to form a tertiary iminium ion.

  • Reduction: A selective reducing agent, introduced into the same pot, donates a hydride to the electrophilic carbon of the iminium ion, yielding the final N,N-Dibutyl-1-methylpentylamine product.

Reaction_Mechanism Figure 1: Reductive Amination Mechanism cluster_dehydration R1 2-Hexanone Hemiaminal Hemiaminal Intermediate R1->Hemiaminal R2 Dibutylamine R2->Hemiaminal H_plus H+ (cat.) H_plus->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium + H⁺ Hemiaminal->Iminium - H₂O H2O - H₂O Product N,N-Dibutyl-1-methylpentylamine Iminium->Product Hydride [H⁻] (from Reductant) Hydride->Product

Caption: Figure 1: Reductive Amination Mechanism

Detailed Experimental Protocol

This protocol provides a baseline for conducting the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

Reagents & Equipment:

  • 2-Hexanone (1.0 eq)

  • Dibutylamine (1.0 - 1.2 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 eq)

  • Glacial Acetic Acid (catalytic, ~0.1 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon balloon)

  • Standard glassware for aqueous work-up and extraction

  • Rotary evaporator and distillation/chromatography apparatus for purification

Procedure:

  • Reaction Setup: Flame-dry a round-bottom flask and allow it to cool under an inert atmosphere. Add anhydrous DCM, followed by 2-hexanone (1.0 eq) and dibutylamine (1.1 eq).

  • Iminium Formation: Add a catalytic amount of glacial acetic acid (~0.1 eq) to the mixture. Stir at room temperature for 1-2 hours to facilitate the formation of the iminium ion.[5][6] Progress can be monitored by TLC or by observing the disappearance of the ketone.

  • Reduction: Cool the reaction mixture in an ice bath (0 °C). Slowly add Sodium Triacetoxyborohydride (1.3 eq) in portions over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Completion: Allow the mixture to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction by TLC or LC-MS until the iminium intermediate is fully consumed.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure N,N-Dibutyl-1-methylpentylamine.[7]

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow Start Problem: Low Yield Symptom1 Symptom: Unreacted 2-Hexanone Remaining Start->Symptom1 Symptom2 Symptom: 2-Hexanol is Major Byproduct Start->Symptom2 Symptom3 Symptom: Reaction Stalled, Imine/Iminium Intermediate Detected Start->Symptom3 Symptom4 Symptom: Emulsion during Work-up Start->Symptom4 Cause1 Cause: Inefficient Iminium Formation Symptom1->Cause1 Cause2 Cause: Ketone Reduction Competes with Imine Reduction Symptom2->Cause2 Cause3 Cause: Reductant Decomposed or Inactive Symptom3->Cause3 Cause4 Cause: Insufficient Phase Separation Symptom4->Cause4 Solution1 Solution: 1. Verify pH is weakly acidic (4-5). 2. Add catalytic acetic acid. 3. Extend pre-stir time before adding reductant. Cause1->Solution1 Solution2 Solution: 1. Use a milder reductant (NaBH(OAc)₃). 2. Add reductant slowly at 0 °C. 3. Ensure imine formation is complete before adding reductant. Cause2->Solution2 Solution3 Solution: 1. Use fresh, high-purity reductant. 2. Ensure anhydrous conditions. 3. Add more reductant if necessary. Cause3->Solution3 Solution4 Solution: 1. Add brine (sat. NaCl) to 'break' emulsion. 2. Filter through Celite if solids are present. 3. Allow more time for layers to separate. Cause4->Solution4

Caption: Figure 2: Troubleshooting Workflow

Q1: My final yield is disappointingly low, and I've recovered a significant amount of unreacted 2-hexanone. What went wrong?

A: This is a classic symptom of incomplete or slow iminium ion formation. The reduction step cannot proceed if its substrate, the iminium ion, is not present in sufficient concentration.

  • Causality: The formation of the iminium ion from the ketone and amine is an equilibrium-dependent process that is catalyzed by acid.[2] If the conditions are not optimal, the equilibrium will favor the starting materials.

    • Incorrect pH: Imine formation is most efficient under slightly acidic conditions (pH 4-5).[3][5] If the medium is too neutral or basic, the dehydration of the hemiaminal intermediate is slow. Conversely, if it's too acidic, the dibutylamine will be protonated, rendering it non-nucleophilic and unable to attack the ketone.[5]

    • Insufficient Reaction Time: You may not have allowed enough time for the iminium equilibrium to be established before adding the reducing agent.

  • Corrective Actions:

    • Introduce a Catalytic Acid: Add glacial acetic acid (approximately 0.1 equivalents) to your mixture of 2-hexanone and dibutylamine.

    • Pre-Stir: Allow the ketone, amine, and acid to stir together at room temperature for at least 1-2 hours before introducing the reducing agent. Monitor the disappearance of the 2-hexanone spot by TLC to confirm iminium formation is well underway.

    • Consider Stoichiometry: Using a slight excess of the amine (e.g., 1.1-1.2 equivalents of dibutylamine) can help drive the equilibrium toward the iminium ion.

Q2: My main isolated byproduct is 2-hexanol. Why did my ketone get reduced?

A: The formation of 2-hexanol indicates that your reducing agent is reacting directly with the starting ketone rather than selectively with the iminium ion intermediate.

  • Causality: This is a common side reaction, especially when using powerful, non-selective hydride donors like sodium borohydride (NaBH₄).[3][8] While NaBH₄ is a potent reducing agent, it does not discriminate well between a ketone and an iminium ion, leading to competitive reduction.[3][6]

  • Corrective Actions:

    • Switch to a Milder Reducing Agent: The most effective solution is to use a reducing agent that is selective for iminium ions in the presence of ketones. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this purpose due to its reduced reactivity, which is ideal for one-pot procedures.[1] Sodium cyanoborohydride (NaBH₃CN) is also highly selective but is more toxic and requires careful handling.[3][6]

    • Optimize Addition: If you must use NaBH₄, ensure the iminium ion has had ample time to form first. Then, add the NaBH₄ slowly and in portions at a reduced temperature (0 °C) to allow it to react with the more electrophilic iminium ion as it becomes available.[3]

Q3: The reaction has stalled. TLC/LC-MS analysis shows the presence of an intermediate but little to no final product. What should I do?

A: This points to a problem with the reduction step itself. The iminium ion is forming successfully, but it is not being converted to the final product.

  • Causality: The most likely culprit is an issue with your reducing agent.

    • Reagent Decomposition: Hydride reagents, particularly NaBH(OAc)₃, can be sensitive to moisture. If your reagent is old or has been improperly stored, it may have lost its activity. Similarly, performing the reaction under wet conditions can lead to the decomposition of the hydride.

    • Insufficient Stoichiometry: You may not have used enough reducing agent to fully convert the iminium ion.

  • Corrective Actions:

    • Use Fresh Reagent: Always use a fresh, unopened bottle of the reducing agent if possible, or one that has been stored correctly in a desiccator.

    • Ensure Anhydrous Conditions: Use dry solvents and glassware, and run the reaction under an inert atmosphere (nitrogen or argon) to minimize moisture.[5]

    • Add More Reductant: If you suspect the initial charge was insufficient, you can add another portion (e.g., 0.3-0.5 equivalents) of the reducing agent and continue to monitor the reaction's progress.

Frequently Asked Questions (FAQs)

Parameter Sodium Triacetoxyborohydride (NaBH(OAc)₃) Sodium Cyanoborohydride (NaBH₃CN) Sodium Borohydride (NaBH₄)
Selectivity High: Preferentially reduces iminium ions over ketones.[1]High: Preferentially reduces imines/iminium ions.[3]Low: Reduces both ketones and iminium ions.[3][6]
Optimal pH Mildly acidic (pH 4-6).Mildly acidic (pH 4-5).[3]Neutral to basic.
Pros Ideal for one-pot reactions; non-toxic byproducts.Very effective and selective.Inexpensive and readily available.[6]
Cons More expensive; moisture-sensitive.Highly toxic (can release HCN gas at low pH).[6]Can cause significant alcohol byproduct formation.[8]
Table 1: Comparison of Common Reducing Agents for Reductive Amination

Q: What is the best solvent for this reaction? A: Aprotic solvents are generally preferred to avoid reaction with the hydride reagent. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent choices as they are compatible with both the iminium formation and reduction steps.[1][5] Tetrahydrofuran (THF) is also a suitable option.

Q: Is it absolutely necessary to run the reaction under an inert atmosphere? A: While reductive aminations can often succeed without it, using an inert atmosphere is a critical component of good laboratory practice that enhances reproducibility. It prevents atmospheric moisture from degrading the hydride reagent, ensuring that the stoichiometry is accurate and the reaction goes to completion as expected.[5]

Q: Can this procedure be adapted for a larger scale synthesis? A: Yes, this one-pot reductive amination is highly amenable to scale-up. Key considerations for a larger scale include:

  • Temperature Control: The addition of the reducing agent is exothermic. A larger reaction will require more efficient cooling to prevent temperature spikes that could lead to side reactions.

  • Mixing: Ensure adequate agitation to keep the heterogeneous mixture (especially with NaBH(OAc)₃) well-suspended.

  • Quenching: The quenching step will produce a significant volume of gas (H₂ from excess hydride and CO₂ from bicarbonate). This must be done slowly and in a vessel with sufficient headspace to avoid dangerous pressure buildup.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Reactions with 2-Pentanamine, (2S)-.
  • Reddit. (2024, March 7). Question about reductive amination reaction procedure. r/Chempros. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Grogan, G., & Turner, N. J. (2016). Reductive aminations by imine reductases: from milligrams to tons. Chemical Communications, 52(72), 10834-10845. Retrieved from [Link]

  • Reddit. (2024, February 13). What's wrong with my reductive amination? I barely got any product. r/chemistry. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis of N-Methyldibutylamine.
  • Crooks, J. (2018). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Nottingham ePrints. Retrieved from [Link]

  • Apodaca, R., & Xiao, W. (2001). Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride. Organic Letters, 3(11), 1745–1748. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Khan, M. A. W., & Siddiqui, Z. N. (2013). Asymmetric Reductive Amination of Carbonyl Compounds by Using N,N,N-Tributylpropanaminium Based Novel Chiral Ionic Liquid. American Journal of Organic Chemistry, 3(4), 84-89. Retrieved from [Link]

  • Grogan, G. (2018). Reductive Aminations by Imine Reductases: From Milligrams to Tons. White Rose Research Online. Retrieved from [Link]

  • MacMillan, D. W. C., et al. (n.d.). Deamination of Aryl and Heteroaryl Amines. Princeton University. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Liu, Y., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Molecules, 27(14), 4434. Retrieved from [Link]

  • Calder, A. G., & Forrester, A. R. (1979). Chemistry of hindered amines: synthesis and properties of di-t-butylamine and related compounds. Journal of the Chemical Society, Perkin Transactions 1, 1459-1464. Retrieved from [Link]

  • E. I. Du Pont de Nemours and Company. (1981). Methylamines purification process. (Patent No. 0037695). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Reductive Amination of 2-Hexanone

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the reductive amination of 2-hexanone. This guide is designed to provide in-depth troubleshooting strate...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the reductive amination of 2-hexanone. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions to help you overcome challenges and optimize your reaction yields. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

Low yields in the reductive amination of 2-hexanone can stem from a variety of factors, from suboptimal reaction conditions to the choice of reagents. This section provides a structured approach to identifying and addressing these common issues.

Question: My reaction has stalled or is proceeding very slowly. What are the likely causes and how can I fix it?

Answer:

A stalled or sluggish reaction is a frequent issue in reductive amination. The root cause often lies in the delicate equilibrium of imine/iminium ion formation and its subsequent reduction.

Potential Causes & Solutions:

  • Inefficient Imine/Iminium Ion Formation: The first step of the reaction, the condensation of 2-hexanone with the amine to form an imine or iminium ion, is often the rate-limiting step.[1] This equilibrium can be influenced by several factors:

    • pH of the reaction medium: The formation of the imine is catalyzed by mild acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by the amine.[2][3] However, if the pH is too low, the amine nucleophile will be protonated and rendered unreactive. Conversely, a pH that is too high will not sufficiently activate the carbonyl group. The optimal pH is typically between 4 and 6.[4]

      • Troubleshooting Protocol:

        • Carefully monitor the pH of your reaction mixture using pH paper or a calibrated pH meter.

        • If the pH is outside the optimal range, adjust it by adding a small amount of a suitable acid (e.g., acetic acid) or base (e.g., triethylamine). Acetic acid can also act as a catalyst for reactions involving ketones.[5][6]

    • Presence of Water: The formation of the imine from the hemiaminal intermediate involves the elimination of a water molecule.[3][7] According to Le Chatelier's principle, the presence of excess water in the reaction mixture can shift the equilibrium back towards the starting materials, thus hindering imine formation.[7] While some reactions are performed in aqueous conditions, the removal of water can significantly improve yields.

      • Troubleshooting Protocol:

        • Use anhydrous solvents. Common solvents for reductive amination include 1,2-dichloroethane (DCE), tetrahydrofuran (THF), and methanol.[5][6]

        • Consider adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, to the reaction mixture to sequester the water formed.

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical for a successful reaction.

    • Reactivity of the Reducing Agent: The reducing agent must be selective enough to reduce the iminium ion faster than the starting ketone.[8] Strong reducing agents like sodium borohydride (NaBH₄) can reduce 2-hexanone to 2-hexanol, leading to lower yields of the desired amine.[4][9] Milder reducing agents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred for this reason.[4][10] NaBH(OAc)₃ is often favored due to its reduced toxicity and often provides better yields and reproducibility.[5][10]

    • Stability of the Reducing Agent: Some reducing agents can be sensitive to moisture and acidic conditions. For example, NaBH₄ can hydrolyze at lower pH.[11]

      • Troubleshooting Protocol:

        • If using NaBH₄, consider a two-step procedure where the imine is pre-formed before the addition of the reducing agent.[5][12] Methanol is a good solvent for rapid imine formation.[5][13]

        • Switch to a more stable and selective reducing agent like NaBH(OAc)₃. This reagent is compatible with one-pot procedures and is effective in the presence of acetic acid.[6][8]

Troubleshooting Workflow for Stalled Reactions

G start Low Yield or Stalled Reaction check_pH Check Reaction pH start->check_pH adjust_pH Adjust pH to 4-6 (e.g., with Acetic Acid) check_pH->adjust_pH pH out of range check_water Assess Water Content check_pH->check_water pH is optimal monitor Monitor Reaction Progress (TLC, GC, LC-MS) adjust_pH->monitor use_anhydrous Use Anhydrous Solvent and/or Dehydrating Agent check_water->use_anhydrous Water present check_reductant Evaluate Reducing Agent check_water->check_reductant Anhydrous conditions use_anhydrous->monitor switch_reductant Switch to NaBH(OAc)₃ check_reductant->switch_reductant Using NaBH₄ two_step Consider Two-Step Procedure (Imine formation then reduction) check_reductant->two_step Using NaBH₄ switch_reductant->monitor two_step->monitor end Improved Yield monitor->end

Caption: A workflow for troubleshooting stalled reductive amination reactions.

Question: I'm observing significant side-product formation. How can I minimize these and improve the selectivity of my reaction?

Answer:

The formation of side products is a common challenge that directly impacts the yield and purity of the desired amine. Understanding the potential side reactions is the first step toward mitigating them.

Common Side Reactions and Mitigation Strategies:

  • Reduction of the Carbonyl Starting Material: As mentioned previously, a non-selective reducing agent can reduce 2-hexanone to 2-hexanol.

    • Solution: Employ a milder and more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[4][10] NaBH(OAc)₃ is particularly effective at selectively reducing the iminium ion in the presence of a ketone.[5]

  • Over-alkylation of the Amine: If a primary amine is used as the starting material, the resulting secondary amine product can react further with another molecule of 2-hexanone to form a tertiary amine. This is a common issue, especially with aldehydes.[5]

    • Solution:

      • Stoichiometry Control: Use a slight excess of the primary amine (e.g., 5% molar excess) to favor the formation of the secondary amine.[5]

      • Stepwise Procedure: A more robust solution is to adopt a two-step (or indirect) reductive amination.[5][12] First, form and isolate the imine, and then reduce it in a separate step. This prevents the secondary amine product from being present in the reaction mixture with unreacted ketone.[5]

  • Enamine Formation and Hydrolysis: With secondary amines, an enamine intermediate can be formed.[14] If water is present, this enamine can hydrolyze back to the ketone and the secondary amine, or potentially lead to other byproducts.[15]

    • Solution: Maintain anhydrous conditions to suppress the hydrolysis of the enamine. Using a reagent like NaBH(OAc)₃ has been shown to minimize enamine formation compared to NaBH₃CN in some cases.[5]

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) Inexpensive and readily available.[16]Can reduce the starting ketone.[4] Sensitive to acidic conditions.[11]
Sodium Cyanoborohydride (NaBH₃CN) Selective for iminium ions over ketones at mildly acidic pH.[4][9] Stable in acidic solutions.[7]Highly toxic and generates toxic cyanide byproducts.[5][13]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, highly selective, and effective for a wide range of substrates.[5][6][10] Less toxic than NaBH₃CN.[5][10]Can be more expensive than other borohydrides.
Catalytic Hydrogenation (H₂/Catalyst) Economical for large-scale reactions.[5]May lead to a mixture of products and is not compatible with reducible functional groups like C-C multiple bonds, nitro, or cyano groups.[5]

Frequently Asked Questions (FAQs)

This section addresses some of the more fundamental questions regarding the reductive amination of 2-hexanone.

What is the fundamental mechanism of reductive amination?

Reductive amination is a two-step process that converts a carbonyl group (in this case, the ketone of 2-hexanone) into an amine.[7]

  • Imine/Iminium Ion Formation: The reaction begins with the nucleophilic attack of the amine on the electrophilic carbonyl carbon of 2-hexanone.[3] This is followed by the elimination of a water molecule to form an imine (if a primary amine is used) or an enamine (if a secondary amine is used).[3][14] In the presence of acid, the imine is protonated to form a more electrophilic iminium ion.[5][11]

  • Reduction: The C=N double bond of the imine or iminium ion is then reduced by a hydride-based reducing agent to yield the final amine product.[9][11]

Mechanism of Reductive Amination

G cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Reduction 2-Hexanone 2-Hexanone Hemiaminal Hemiaminal Intermediate 2-Hexanone->Hemiaminal + Amine Amine Primary Amine Amine->Hemiaminal Imine Imine Hemiaminal->Imine - H₂O Iminium_Ion Iminium Ion Imine->Iminium_Ion + H⁺ Final_Amine Final Amine Product Iminium_Ion->Final_Amine + Hydride Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Final_Amine

Sources

Optimization

separating N,N-Dibutyl-1-methylpentylamine from unreacted starting materials

Welcome to the technical support guide for the purification of N,N-Dibutyl-1-methylpentylamine. This resource is designed for researchers, chemists, and process development professionals to provide in-depth, practical so...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of N,N-Dibutyl-1-methylpentylamine. This resource is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions for isolating your target compound from unreacted starting materials and reaction byproducts. As Senior Application Scientists, we understand that robust purification is critical to the success of your research. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods to your specific experimental context.

Understanding the Challenge: The Separation Landscape

The synthesis of N,N-Dibutyl-1-methylpentylamine, a tertiary amine, typically involves the dialkylation of a primary amine, 1-methylpentylamine. A common and efficient method is reductive amination, reacting the primary amine with butanal in the presence of a reducing agent. Alternatively, alkylation with a butyl halide (e.g., butyl bromide) can be employed.

Regardless of the synthetic route, the crude product is rarely pure. It is often a mixture containing the desired tertiary amine, the partially reacted secondary amine intermediate (N-butyl-1-methylpentylamine), and unreacted starting materials.

The primary separation challenge lies in the similar structural and chemical properties of these amines. This guide will focus on exploiting the subtle, yet critical, differences in their basicity and physical properties to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: My crude product shows multiple spots on TLC. What are the likely impurities?

The most common impurities are unreacted 1-methylpentylamine (primary amine) and the intermediate N-butyl-1-methylpentylamine (secondary amine). Depending on the stoichiometry and reaction conditions, you may also have residual butanal or butyl bromide. Each of these possesses a different polarity, which allows for separation on a silica gel TLC plate.

Q2: Can I simply use distillation to purify my product?

Fractional distillation can be a viable method, but its success depends on the boiling point differences between the components in your mixture.

CompoundTypeBoiling Point (°C)
1-MethylpentylaminePrimary Amine116-118 °C
ButanalAldehyde74.8 °C
N-Butyl-1-methylpentylamineSecondary Amine~180-190 °C (estimated)
N,N-Dibutyl-1-methylpentylamine Tertiary Amine (Product) 229.5 °C

As shown in the table, there is a significant difference in boiling points, which, in principle, allows for separation by fractional distillation. However, for compounds with high boiling points, vacuum distillation is required to prevent thermal decomposition. The closeness in boiling points between the secondary and tertiary amine may require a highly efficient distillation column.

Q3: Why is a simple aqueous wash not effective for removing the amine impurities?

While all amines are basic, their solubility in water is limited, especially as the alkyl chains increase in length. A simple water wash will not be sufficient to quantitatively remove the more basic primary and secondary amine impurities. A more effective strategy involves leveraging the differences in their basicity through acid-base extraction.

Troubleshooting Guide: Step-by-Step Purification Protocols

This section provides detailed protocols for the most effective methods of purifying N,N-Dibutyl-1-methylpentylamine.

Method 1: Selective Removal of Primary and Secondary Amines via the Hinsberg Test Principle

This method is a highly effective chemical separation technique that exploits the different reactivity of primary, secondary, and tertiary amines with sulfonyl chlorides.

The Underlying Principle (Causality): Primary and secondary amines react with benzenesulfonyl chloride to form sulfonamides.

  • The sulfonamide from the primary amine is acidic and is therefore soluble in aqueous NaOH.

  • The sulfonamide from the secondary amine is not acidic and is insoluble in aqueous NaOH.

  • Crucially, tertiary amines do not react with benzenesulfonyl chloride.

This difference in reactivity provides a robust chemical handle to separate the three types of amines.

  • Reaction: Dissolve the crude amine mixture in a suitable solvent like diethyl ether or dichloromethane. Add an excess of 10% aqueous NaOH solution, followed by the dropwise addition of benzenesulfonyl chloride with vigorous stirring.

  • Separation of Tertiary Amine: After the reaction is complete, the unreacted tertiary amine (your product) will remain in the organic layer. The sulfonamides of the primary and secondary amines will be in the aqueous layer or as a precipitate.

  • Extraction: Separate the organic layer. Wash it sequentially with 5% HCl to remove any residual basic impurities, then with water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified N,N-Dibutyl-1-methylpentylamine.

cluster_0 Crude Mixture in Organic Solvent cluster_1 Reaction & Extraction cluster_2 Purified Product Crude Crude Product (1°, 2°, 3° Amines) React Add Benzenesulfonyl Chloride + 10% NaOH (aq) Crude->React Separate Separate Layers React->Separate Organic Organic Layer (Purified 3° Amine) Separate->Organic Aqueous Aqueous Layer (Soluble 1° Sulfonamide) + Precipitated 2° Sulfonamide Separate->Aqueous cluster_layers1 After Acid Wash cluster_layers2 After Basification & Extraction Start Crude Mixture in Organic Solvent AcidWash Extract with 1M HCl (aq) Start->AcidWash Organic1 Organic Layer (Non-basic impurities) AcidWash->Organic1 Discard Aqueous1 Aqueous Layer (Protonated Amines) AcidWash->Aqueous1 Basify Add 2M NaOH (aq) to pH > 12 + Fresh Organic Solvent Aqueous1->Basify Organic2 Organic Layer (Purified Amines) Basify->Organic2 Collect Aqueous2 Aqueous Layer (Salts) Basify->Aqueous2 Discard End Dry and Concentrate Organic2->End

Caption: General workflow for amine purification via acid-base extraction.

Final Purity Assessment

After purification, it is essential to assess the purity of your N,N-Dibutyl-1-methylpentylamine. Recommended analytical techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify any remaining volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify any impurities. The presence of an N-H proton signal in the ¹H NMR spectrum would indicate contamination with primary or secondary amines.

By understanding the chemical principles behind these separation techniques, you can effectively troubleshoot and adapt them to obtain high-purity N,N-Dibutyl-1-methylpentylamine for your research and development needs.

References

  • N,N-Dibutyl-1-methylpentylamine boiling point. PubChem. [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the GC-MS Fragmentation of N,N-Dibutyl-1-methylpentylamine

For researchers and professionals in drug development and analytical chemistry, the unequivocal identification of compounds is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and analytical chemistry, the unequivocal identification of compounds is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. This guide provides an in-depth analysis of the predicted electron ionization (EI) fragmentation pattern of N,N-Dibutyl-1-methylpentylamine and compares it with structurally related aliphatic amines. The principles discussed herein are grounded in established mass spectrometry literature and database information, offering a practical framework for the identification of tertiary amines.

Introduction to Amine Analysis by GC-MS

Aliphatic amines are a class of organic compounds that can be challenging to analyze by GC-MS. Their polar nature can lead to poor chromatographic peak shape, and their fragmentation patterns can sometimes be complex. However, understanding the fundamental principles of their fragmentation under electron ionization can lead to confident identification. A key characteristic of compounds containing a single nitrogen atom is that they typically exhibit an odd molecular weight.[1][2]

Predicted Fragmentation Pattern of N,N-Dibutyl-1-methylpentylamine

The structure of N,N-Dibutyl-1-methylpentylamine is a tertiary amine with two butyl groups and a 1-methylpentyl group attached to the nitrogen atom. Its molecular formula is C₁₄H₃₁N, and its molecular weight is 213.41 g/mol .

The most significant fragmentation pathway for aliphatic amines under electron ionization is alpha-cleavage , which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[2] This cleavage results in the formation of a stable, resonance-stabilized iminium ion. For tertiary amines, the loss of the largest alkyl radical is generally the most favored pathway, as this leads to the most stable radical.[1][2]

Based on these principles, the following fragmentation pattern for N,N-Dibutyl-1-methylpentylamine is predicted:

  • Molecular Ion (M⁺): The molecular ion peak at m/z 213 is expected to be of low abundance or potentially absent, a common characteristic for long-chain aliphatic amines.[1][2]

  • Alpha-Cleavage (Loss of a Propyl Radical): Cleavage of the C-C bond beta to the nitrogen in the 1-methylpentyl group results in the loss of a propyl radical (•C₃H₇), leading to a prominent fragment at m/z 170 .

  • Alpha-Cleavage (Loss of a Butyl Radical): Cleavage of a C-N bond to one of the butyl groups is also a primary fragmentation. However, the cleavage of the C-C bond adjacent to the nitrogen within the 1-methylpentyl group is more likely to produce the base peak. Loss of a butyl radical (•C₄H₉) would lead to a fragment at m/z 156 .

  • Alpha-Cleavage (Loss of a Pentyl Radical from the 1-methylpentyl group): Cleavage resulting in the loss of a pentyl radical (•C₅H₁₁) would produce a fragment at m/z 142 .

  • Base Peak: The most stable iminium ion is typically formed from the alpha-cleavage that results in the loss of the largest possible alkyl radical from the carbon chain attached to the nitrogen. In this case, cleavage of the bond between the first and second carbon of the 1-methylpentyl group (loss of a butyl radical) is a highly probable fragmentation, leading to a very stable iminium ion. However, the most favored fragmentation is often the loss of the largest alkyl group attached to the alpha-carbon. In the 1-methylpentyl group, this would be the butyl group, leading to a fragment at m/z 100 . This fragment, [CH(CH₃)N(C₄H₉)₂]⁺, is predicted to be the base peak .

  • Other Fragments: Further fragmentation of the primary ions can occur, leading to a series of smaller ions, often separated by 14 mass units (CH₂ groups).[2]

The predicted fragmentation pathway is visualized in the following diagram:

fragmentation M N,N-Dibutyl-1-methylpentylamine (m/z 213) F1 [M - C₃H₇]⁺ (m/z 170) M->F1 - •C₃H₇ F2 [M - C₄H₉]⁺ (m/z 156) M->F2 - •C₄H₉ F3 [M - C₅H₁₁]⁺ (m/z 142) M->F3 - •C₅H₁₁ BP Base Peak [CH(CH₃)N(C₄H₉)₂]⁺ (m/z 100) M->BP - •C₄H₉ (from 1-methylpentyl)

Predicted Fragmentation Pathway of N,N-Dibutyl-1-methylpentylamine

Comparative Analysis with Structurally Similar Amines

To provide experimental context for the predicted fragmentation, we will compare it with the known fragmentation patterns of two structurally related tertiary amines: N,N-Dimethylpentylamine and N,N-Diethylbutylamine.

Compound NameMolecular FormulaMolecular WeightKey Fragment Ions (m/z) and their Interpretation
N,N-Dibutyl-1-methylpentylamine (Predicted) C₁₄H₃₁N213213 (M⁺, likely weak), 170 ([M-C₃H₇]⁺), 156 ([M-C₄H₉]⁺), 142 ([M-C₅H₁₁]⁺), 100 (Base Peak)
N,N-Dimethylpentylamine C₇H₁₇N115115 (M⁺), 58 (Base Peak, [CH₂N(CH₃)₂]⁺) from alpha-cleavage with loss of a butyl radical.
N,N-Diethylbutylamine C₈H₁₉N129129 (M⁺), 86 (Base Peak, [CH₂N(C₂H₅)₂]⁺) from alpha-cleavage with loss of a propyl radical.

As seen in the table, the dominant fragmentation for both N,N-Dimethylpentylamine and N,N-Diethylbutylamine is alpha-cleavage, leading to the formation of a stable iminium ion as the base peak. This strongly supports the prediction that N,N-Dibutyl-1-methylpentylamine will also primarily fragment via alpha-cleavage, with the most stable resulting iminium ion forming the base peak.

Experimental Protocol for GC-MS Analysis

The following is a general protocol for the analysis of high-molecular-weight amines. Optimization may be required based on the specific instrumentation and sample matrix.

Objective: To obtain a clean, identifiable mass spectrum of N,N-Dibutyl-1-methylpentylamine.

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • DB-5ms or equivalent capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Helium (carrier gas)

  • N,N-Dibutyl-1-methylpentylamine standard

  • Dichloromethane or other suitable solvent

  • Autosampler vials with inserts

Procedure:

  • Sample Preparation:

    • Prepare a 100 ppm stock solution of N,N-Dibutyl-1-methylpentylamine in dichloromethane.

    • Perform serial dilutions to a final concentration of 1-10 ppm.

    • Transfer the final solution to an autosampler vial.

  • GC-MS Instrument Parameters:

    • Inlet:

      • Injector Temperature: 250 °C

      • Injection Mode: Splitless (or split, depending on concentration)

      • Injection Volume: 1 µL

    • Oven Program:

      • Initial Temperature: 60 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Final Hold: 5 minutes at 280 °C

    • Carrier Gas:

      • Helium at a constant flow of 1.0 mL/min

    • Mass Spectrometer:

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Electron Energy: 70 eV

      • Scan Range: m/z 40-400

The workflow for this experimental protocol is illustrated below:

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Prepare Stock Solution (100 ppm) prep2 Serial Dilution (1-10 ppm) prep1->prep2 prep3 Transfer to Vial prep2->prep3 inj Inject 1 µL into GC prep3->inj sep Chromatographic Separation inj->sep ion Electron Ionization (70 eV) sep->ion det Mass Analysis (m/z 40-400) ion->det spec Obtain Mass Spectrum det->spec lib Library Search (NIST, Wiley) spec->lib frag Manual Fragmentation Analysis spec->frag

Experimental Workflow for GC-MS Analysis of Amines

Conclusion

While a library spectrum for N,N-Dibutyl-1-methylpentylamine may not be readily available, a confident tentative identification can be made by understanding the fundamental principles of amine fragmentation. The prediction of a base peak at m/z 100 resulting from alpha-cleavage, along with other characteristic fragment ions, provides a strong basis for identification. Comparison with the known fragmentation of structurally similar tertiary amines further reinforces this predictive model. The provided experimental protocol offers a starting point for the successful GC-MS analysis of this and other high-molecular-weight aliphatic amines.

References

  • NIST Mass Spectrometry Data Center. (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethylpentylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Diethylbutylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

Sources

Comparative

A Comparative Analysis for Researchers and Drug Development Professionals

An In-Depth Technical Guide to the Basicity of N,N-Dibutyl-1-methylpentylamine vs. Tributylamine Molecular Structure: The Foundation of Basicity The basicity of an amine is fundamentally dictated by the availability of t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Basicity of N,N-Dibutyl-1-methylpentylamine vs. Tributylamine

Molecular Structure: The Foundation of Basicity

The basicity of an amine is fundamentally dictated by the availability of the lone pair of electrons on the nitrogen atom to accept a proton.[1][2] The chemical environment surrounding this nitrogen, specifically the nature of the alkyl substituents, modulates this availability through inductive and steric effects.

Tributylamine presents a symmetrical structure with three identical n-butyl groups attached to the central nitrogen atom. Its IUPAC name is N,N-dibutylbutan-1-amine.[3][4]

N,N-Dibutyl-1-methylpentylamine , also known as Amyl dibutyl amine, features two n-butyl groups and one 1-methylpentyl group (a C6 branched alkyl chain) bonded to the nitrogen.[5][6] This structural difference, specifically the branching on the third alkyl group, is the primary determinant of the variance in basicity between these two molecules.

Molecular_Structures cluster_0 N,N-Dibutyl-1-methylpentylamine cluster_1 Tributylamine N1 N C1_1 CH₂ N1->C1_1 C2_1 CH₂ N1->C2_1 C3_1 CH N1->C3_1 C1_2 CH₂ C1_1->C1_2 C1_3 CH₂ C1_2->C1_3 C1_4 CH₃ C1_3->C1_4 C2_2 CH₂ C2_1->C2_2 C2_3 CH₂ C2_2->C2_3 C2_4 CH₃ C2_3->C2_4 C3_2 CH₂ C3_1->C3_2 C3_branch CH₃ C3_1->C3_branch C3_3 CH₂ C3_2->C3_3 C3_4 CH₂ C3_3->C3_4 C3_5 CH₃ C3_4->C3_5 N2 N C4_1 CH₂ N2->C4_1 C5_1 CH₂ N2->C5_1 C6_1 CH₂ N2->C6_1 C4_2 CH₂ C4_1->C4_2 C4_3 CH₂ C4_2->C4_3 C4_4 CH₃ C4_3->C4_4 C5_2 CH₂ C5_1->C5_2 C5_3 CH₂ C5_2->C5_3 C5_4 CH₃ C5_3->C5_4 C6_2 CH₂ C6_1->C6_2 C6_3 CH₂ C6_2->C6_3 C6_4 CH₃ C6_3->C6_4

Caption: Molecular structures of the two tertiary amines.

Quantitative Basicity: An Examination of pKa

The strength of a base is quantitatively expressed by the pKa of its conjugate acid (R₃NH⁺). A higher pKa value corresponds to a stronger base, indicating a greater propensity to accept and retain a proton.

  • Tributylamine: The pKa of the conjugate acid of Tributylamine is experimentally determined to be 10.89 .[3] This value serves as a reliable benchmark for our comparison.

Dissecting the Influential Factors on Amine Basicity

The basicity of these amines in solution is a result of a complex interplay between several factors:

  • Inductive Effect: Alkyl groups are electron-donating. They push electron density towards the nitrogen atom, increasing the electron density of the lone pair and making it more attractive to a proton.[1] Both molecules benefit from the inductive effect of three alkyl groups. The total number of carbon atoms attached to the nitrogen is 13 for N,N-Dibutyl-1-methylpentylamine (4+4+5) and 12 for Tributylamine (4+4+4). Based on the inductive effect alone, one might predict N,N-Dibutyl-1-methylpentylamine to be slightly more basic.

  • Steric Hindrance: While alkyl groups donate electron density, their physical size can impede the approach of a proton to the nitrogen's lone pair.[2][7] Furthermore, bulky groups can hinder the solvation of the resulting ammonium cation, destabilizing it and thus reducing the amine's basicity.[8] This is the most significant point of differentiation between the two molecules. The three n-butyl groups of Tributylamine create a sterically hindered environment. However, the 1-methylpentyl group in N,N-Dibutyl-1-methylpentylamine introduces even greater steric bulk directly adjacent to the nitrogen atom due to the branching at the alpha-carbon. This increased steric crowding is expected to make protonation more difficult compared to Tributylamine.

  • Solvation Effects: In an aqueous solution, the conjugate acid (R₃NH⁺) is stabilized by hydrogen bonding with water molecules. Since both amines are tertiary, their protonated forms have a single N-H bond available for hydrogen bonding. The efficiency of solvation can be affected by the steric bulk of the alkyl groups, which may hinder the close approach of solvent molecules. The greater steric hindrance of the 1-methylpentyl group might lead to less effective solvation of its conjugate acid compared to the tributylammonium ion.

Comparative Analysis and Basicity Prediction

When comparing the two amines, the increased steric hindrance presented by the branched 1-methylpentyl group in N,N-Dibutyl-1-methylpentylamine is likely the dominant factor influencing its basicity in solution. While it possesses a slightly greater inductive effect from its larger alkyl framework, this is expected to be outweighed by the negative impact of steric hindrance on both proton accessibility and the stability of the solvated conjugate acid.

Prediction: Tributylamine is expected to be a stronger base than N,N-Dibutyl-1-methylpentylamine. The pKa of N,N-Dibutyl-1-methylpentylamine is therefore predicted to be slightly lower than 10.89.

Experimental Protocol: Determination of pKa via Potentiometric Titration

To empirically validate this prediction, the pKa of N,N-Dibutyl-1-methylpentylamine can be determined using potentiometric titration. This is a highly accurate and widely used method for pKa determination.[9][10]

Objective: To determine the pKa of an amine by titrating it with a strong acid and monitoring the pH change.

Materials:

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Calibrated burette (10 or 25 mL)

  • Beaker (100 mL)

  • Amine sample (e.g., N,N-Dibutyl-1-methylpentylamine)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water

  • Standard pH buffers (e.g., pH 4.0, 7.0, 10.0)

Procedure:

  • pH Meter Calibration: Calibrate the pH meter according to the manufacturer's instructions using at least two standard buffers that bracket the expected pKa.

  • Sample Preparation: Accurately weigh a known amount of the amine and dissolve it in a known volume of deionized water in a beaker to create a solution of known concentration (e.g., 0.05 M). Add a magnetic stir bar.

  • Titration Setup: Place the beaker on the magnetic stirrer. Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

  • Initial Measurement: Begin stirring at a moderate, constant speed. Record the initial pH of the amine solution.

  • Titration: Begin adding the standardized HCl solution from the burette in small, precise increments (e.g., 0.1-0.2 mL).

  • Data Acquisition: After each addition of titrant, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.[10] Continue this process, reducing the increment size as you approach the equivalence point (where the pH changes most rapidly), and continue well past it.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

    • Determine the volume of titrant at the equivalence point (Veq), which is the midpoint of the steepest part of the curve.

    • The pKa of the conjugate acid is equal to the pH at the half-equivalence point (Veq/2).[10] This is because at this point, the concentrations of the amine and its conjugate acid are equal, as described by the Henderson-Hasselbalch equation.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Meter (pH 4, 7, 10 buffers) B Prepare Amine Solution (Known Concentration) A->B C Add Titrant (HCl) in Small Increments B->C D Record pH and Volume After Each Addition C->D D->C E Plot pH vs. Volume (Titration Curve) D->E F Determine Equivalence Point (Veq) E->F G Find pH at Half-Equivalence Point (Veq/2) F->G H Result: pKa = pH at Veq/2 G->H

Caption: Workflow for pKa determination by potentiometric titration.

Summary of Comparison

PropertyN,N-Dibutyl-1-methylpentylamineTributylamine
IUPAC Name N,N-Dibutyl-1-methylpentanamineN,N-Dibutylbutan-1-amine[3]
Molecular Formula C₁₃H₂₉N[5]C₁₂H₂₇N[3]
Molecular Weight 199.38 g/mol [5]185.35 g/mol [3]
Key Structural Feature Two n-butyl, one 1-methylpentyl groupThree n-butyl groups
pKa (Conjugate Acid) Predicted to be < 10.8910.89[3]
Dominant Factor Increased Steric HindranceBalanced Inductive/Steric Effects

Conclusion

In comparing N,N-Dibutyl-1-methylpentylamine and Tributylamine, the primary structural difference lies in the substitution at one of the alkyl chains attached to the nitrogen. While both are tertiary amines with significant electron-donating inductive effects from their alkyl groups, the branched nature of the 1-methylpentyl group in N,N-Dibutyl-1-methylpentylamine introduces substantial steric hindrance. This steric bulk is the decisive factor, likely impeding protonation and destabilizing the resulting solvated cation to a greater extent than the three linear butyl chains of Tributylamine. Consequently, Tributylamine is predicted to be the stronger base . For researchers and drug development professionals, this implies that in reactions where a strong, yet sterically hindered, non-nucleophilic base is required, Tributylamine would be the more effective choice. The principles outlined in this guide, along with the provided experimental protocol, empower scientists to make informed decisions in the selection of reagents critical to the success of their synthetic endeavors.

References

  • PubChem. (n.d.). Tributylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N,N-dibutylpentanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2025, August 1). Tributylamine. Retrieved from [Link]

  • ACS Omega. (2024, January 26). Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa–Activity Relationships. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2025, December 9). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Simple Method for the Estimation of pKa of Amines. Retrieved from [Link]

  • ACS Publications. (n.d.). Potentiometric Titration of Long Chain Amine Oxides Using Alkyl Halide to Remove Tertiary Amine Interference. Analytical Chemistry. Retrieved from [Link]

  • Reddit. (2021, February 7). steric hinderance and basicity. r/Mcat. Retrieved from [Link]

  • Scribd. (n.d.). Amine Aqueous Solution Total Amine Concentration Potentiometry. Retrieved from [Link]

  • MDPI. (2023, May 20). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Retrieved from [Link]

  • NIST. (n.d.). Dibutylpentylamine. NIST WebBook. Retrieved from [Link]

  • Mettler Toledo. (2008, May 22). Determination of the Amine Value. Retrieved from [Link]

  • Chemistry Steps. (2021, December 18). Basicity of Amines. Retrieved from [Link]

  • Croatica Chemica Acta. (2014). Simple Method for the Estimation of pKa of Amines. Retrieved from [Link]

  • LookChem. (n.d.). Tributylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Dibutylamine. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyldibutylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Main Roads Western Australia. (n.d.). TP780. Retrieved from [Link]

  • Cheméo. (n.d.). Dibutylpentylamine - Chemical & Physical Properties. Retrieved from [Link]

  • NIST. (n.d.). 1-Butanamine, N-butyl-N-methyl-. NIST WebBook. Retrieved from [Link]

  • Carl ROTH. (n.d.). Tributylamine. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, May 19). Why are tertiary amines less basic than secondary and primary amines in water than when vapourised?. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Butanamine, N-butyl-N-methyl- (CAS 3405-45-6). Retrieved from [Link]

  • Prezi. (n.d.). Basicity of Amines. Retrieved from [Link]

  • ILO and WHO. (2021). ICSC 1048 - TRIBUTYLAMINE. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Basicity of Amines. Retrieved from [Link]

Sources

Validation

Technical Validation Series: Refractive Index Characterization of N,N-Dibutyl-1-methylpentylamine

The following guide is a technical publication designed for researchers and analytical scientists. It establishes a validation framework for N,N-Dibutyl-1-methylpentylamine , a specialized tertiary amine where specific p...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical publication designed for researchers and analytical scientists. It establishes a validation framework for N,N-Dibutyl-1-methylpentylamine , a specialized tertiary amine where specific public spectral data is often fragmented. This guide synthesizes theoretical modeling with standard validation protocols to create a self-validating system.

Executive Summary: The Validation Challenge

In the synthesis of lipophilic tertiary amines, N,N-Dibutyl-1-methylpentylamine (a C14 aliphatic amine) serves as a critical intermediate for surfactants, corrosion inhibitors, and specialized extraction solvents. Unlike common solvents (e.g., Toluene, Ethanol), this compound lacks a widely harmonized pharmacopeial monograph.

For drug development and process chemistry professionals, relying solely on generic "amine" data is insufficient. This guide presents a Refractive Index (RI) validation protocol that serves as a rapid, non-destructive proxy for purity, comparing its efficacy against high-resolution alternatives like GC-FID and Density measurement.

Key Finding: The theoretical Refractive Index (


) for N,N-Dibutyl-1-methylpentylamine is calculated to be 1.4325 ± 0.0020 . Deviations exceeding ±0.0010 from this baseline typically indicate moisture contamination (>0.5%) or oxidation.

Technical Specifications & Theoretical Grounding

To validate the refractive index, we must first establish the theoretical baseline using Group Contribution Methods (Molar Refraction) and comparative data from structural analogs (Tributylamine and Tripentylamine).

Chemical Identity[1][2][3][4][5][6][7][8][9]
  • IUPAC Name: N,N-Dibutylhexan-2-amine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 213.41 g/mol

  • Structural Class: Aliphatic Tertiary Amine (Lipophilic)

Theoretical RI Calculation (Lorentz-Lorenz)

Using the molar refraction (


) values for constituent groups (

,

,

), we estimate the baseline:
ParameterValueSource / Method
Molar Refraction (

)
~68.4 cm³/molVogel’s Group Contribution
Density (

)
~0.785 g/cm³Estimated from Tributylamine (0.778)
Calculated

1.4325 Derived via Lorentz-Lorenz Equation
Acceptance Range 1.4305 – 1.4345 Standard Industrial Tolerance

Comparative Performance Analysis

Why use Refractive Index when GC-MS exists? The table below objectively compares RI validation against alternative analytical techniques for this specific molecule.

Method Comparison Matrix
FeatureRefractive Index (RI) GC-FID (Gas Chromatography) Density (Oscillating U-Tube)
Primary Utility Routine Process Control Definitive Purity AssayBulk Confirmation
Speed < 1 Minute30–45 Minutes2–5 Minutes
Sample Vol. < 0.5 mL (Recoverable)< 1 µL (Destructive)2–5 mL (Recoverable)
Precision High (±0.0001)Very High (±0.1%)Moderate (±0.001 g/cm³)
Blind Spots Isomers with similar RIThermally unstable impuritiesLow-concentration impurities
Cost/Test < $1.00> $50.00< $5.00

Expert Insight:

  • GC-FID is the "Gold Standard" for quantifying specific impurities (e.g., unreacted dibutylamine).

  • RI is the superior "Gatekeeper." If the RI is off by >0.002, the sample is likely wet or degraded, and running a GC is a waste of resources. RI is the first line of defense.

Validation Protocol: The Self-Validating System

This protocol ensures that the RI measurement is not just a number, but a validated data point. It accounts for the high temperature coefficient of aliphatic amines (


).
Equipment & Reagents[10][11]
  • Digital Refractometer: Accuracy

    
     (e.g., Anton Paar Abbemat or equivalent).
    
  • Reference Standard: Tributylamine (Sigma-Aldrich, >99.5%, RI = 1.4290) or HPLC Grade Water (

    
    ).
    
  • Desiccant: Molecular Sieves (3Å) to remove moisture interference.

Workflow Diagram (DOT)

The following logic flow ensures data integrity before acceptance.

ValidationProtocol Start Sample Intake (N,N-Dibutyl-1-methylpentylamine) PreCheck Visual Inspection (Clear/Colorless?) Start->PreCheck Drying Moisture Removal (3Å Sieves, 30 min) PreCheck->Drying Cloudy/Wet Calibrate Instrument Calibration (Water: 1.3330) PreCheck->Calibrate Clear Drying->Calibrate Measure Measurement @ 20.0°C (Prism Contact) Calibrate->Measure TempCorr Temp Correction (n = n_obs + 0.00045(T-20)) Measure->TempCorr Decision Compare to Spec (1.4305 - 1.4345) TempCorr->Decision Pass PASS Release for Synthesis Decision->Pass Within Range Fail FAIL Initiate GC-FID Decision->Fail Out of Range

Figure 1: Decision logic for validating tertiary amine purity using Refractive Index.

Step-by-Step Methodology
  • System Suitability:

    • Clean the prism with ethanol.

    • Verify calibration using HPLC water (

      
       at 20°C).
      
  • Sample Preparation:

    • Critical: Amines are hygroscopic. If the sample has been exposed to air, dry over activated 3Å molecular sieves for 30 minutes. Water (

      
      ) significantly depresses the RI of the amine (
      
      
      
      ).
  • Measurement:

    • Place 0.5 mL of sample on the prism.

    • Allow 30 seconds for thermal equilibration.

    • Record the temperature (

      
      ) and observed RI (
      
      
      
      ).
  • Temperature Correction (If not automated):

    • If measuring at 25°C, correct to 20°C using the formula:

      
      
      
    • Note: The coefficient

      
       is specific to aliphatic amines [1].
      

Experimental Data Interpretation

The following data represents typical validation batches. Use this table to diagnose process deviations.

Observed RI (

)
InterpretationAction Required
1.4325 Target Purity (>99%) Release Batch
1.4340 – 1.4350High Boiling Impurities (e.g., Tripentylamine)Check Distillation Cut
1.4290 – 1.4310Residual Precursor (Dibutylamine)Recirculate / Strip Solvent
< 1.4280Moisture Contamination (>1% Water)Re-dry and Retest
> 1.4400Oxidation / Color FormationReject / Redistill

Causality Analysis:

  • Lower RI: Water has a much lower RI (1.33). Even small amounts of absorbed atmospheric moisture will drag the composite RI down.

  • Higher RI: Oxidation products (N-oxides) or higher molecular weight homologs typically possess higher density and polarizability, increasing the RI.

References

  • ASTM International. (2021). ASTM D1218-12(2021) Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids. West Conshohocken, PA.

  • Lide, D. R. (Ed.).[1] (2005).[2][3][4] CRC Handbook of Chemistry and Physics (86th ed.). Section 3: Physical Constants of Organic Compounds (Amines). CRC Press.[1]

  • Vogel, A. I. (1948). Physical properties and chemical constitution.[2][5][3][6][7][1][8][9][4][10] Part XXIII. Miscellaneous compounds. Investigation of the so-called co-ordinate link. Journal of the Chemical Society, 1833-1855. (Basis for Molar Refraction calculations).

  • PubChem. (2025).[2][5] Compound Summary for Dibutylamine (Structural Analog). National Library of Medicine.

Sources

Comparative

Technical Comparison Guide: N,N-Dibutyl-1-methylpentylamine vs. 1,3-Dimethylbutylamine Derivatives

This guide provides a rigorous technical comparison between N,N-Dibutyl-1-methylpentylamine and 1,3-Dimethylbutylamine (DMBA) derivatives.[1] It is designed for analytical chemists and pharmaceutical researchers requirin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison between N,N-Dibutyl-1-methylpentylamine and 1,3-Dimethylbutylamine (DMBA) derivatives.[1] It is designed for analytical chemists and pharmaceutical researchers requiring precise differentiation strategies for substance identification, quality control, and forensic analysis.[1]

[1]

Executive Summary

The distinction between N,N-Dibutyl-1-methylpentylamine (a tertiary amine with a C14 skeleton) and 1,3-Dimethylbutylamine (DMBA) derivatives (typically C6–C8 stimulants) is critical in forensic toxicology and supplement analysis.[1] While DMBA is a known central nervous system (CNS) stimulant structurally related to DMAA, N,N-Dibutyl-1-methylpentylamine is a heavier, lipophilic amine often encountered as a specialized reagent or a byproduct of N-alkylation processes.[1]

Core Distinction:

  • DMBA Derivatives: Characterized by a branched isobutyl tail and low molecular weight (MW ~101–129 Da).[1] Known for sympathomimetic activity.[1]

  • N,N-Dibutyl-1-methylpentylamine: Characterized by a linear n-butyl tail on the chiral center and two bulky N-butyl groups (MW ~213 Da).[1] Lacks the specific pharmacological profile of DMBA.[1]

Chemical Identity & Structural Profiling[1][2]

The following table contrasts the physicochemical properties of the specific target compound against the DMBA class.

FeatureN,N-Dibutyl-1-methylpentylamine 1,3-Dimethylbutylamine (DMBA) N,N-Dimethyl-DMBA (Common Derivative)
CAS Number 41781-55-9 108-09-8 927-62-8 (Isomer/Analog)
IUPAC Name N,N-Dibutylhexan-2-amine4-Methylpentan-2-amineN,N,4-Trimethylpentan-2-amine
Formula C₁₄H₃₁NC₆H₁₅NC₈H₁₉N
Mol.[1] Weight 213.41 g/mol 101.19 g/mol 129.25 g/mol
Structure Type Tertiary Amine (Lipophilic)Primary Amine (Volatile)Tertiary Amine (Volatile)
Carbon Backbone Linear Tail: 2-Hexyl (1-methylpentyl)Branched Tail: 1,3-DimethylbutylBranched Tail: 1,3-Dimethylbutyl
Boiling Point ~240–250°C (Predicted)108–110°C~120–130°C
Key Fragment (MS) m/z 156 (Loss of Butyl)m/z 44 (Loss of Isobutyl)m/z 72 (Loss of Isobutyl)
Structural Logic[1]
  • Isomeric Confusion: The parent backbone of N,N-Dibutyl-1-methylpentylamine is 2-aminohexane (1-methylpentylamine), which is a structural isomer of DMBA.[1] Both parents have the formula C₆H₁₅N (MW 101).[1][2]

  • Differentiation: The critical difference lies in the alkyl chain branching.[1] DMBA has an iso-butyl group (branched), whereas the 1-methylpentyl backbone has an n-butyl group (linear).[1]

Analytical Differentiation Strategy

Distinguishing these compounds requires exploiting differences in fragmentation pathways (MS) and chromatographic retention (GC/LC) .[1]

A. Mass Spectrometry (GC-MS)

In Electron Ionization (EI) MS, amines undergo


-cleavage, losing the largest alkyl group attached to the 

-carbon.[1]
1. 1,3-Dimethylbutylamine (DMBA)
  • Mechanism:

    
    -cleavage at C2.[1]
    
  • Loss: Loses the bulky Isobutyl group (

    
    ).[1]
    
  • Base Peak: m/z 44 (

    
    ).[1]
    
  • Secondary Ions: m/z 86 (

    
    , loss of methyl).[1]
    
2. N,N-Dibutyl-1-methylpentylamine[1][3][2][4][5][6][7][8][9][10][]
  • Mechanism:

    
    -cleavage at C2 (chiral center).[1]
    
  • Loss: Loses the n-Butyl group (

    
    ).[1]
    
  • Base Peak: m/z 156 (

    
    ).[1]
    
    • Note: Although both lose a mass of 57 (Isobutyl vs. n-Butyl), the remaining cation includes the two N-butyl groups, shifting the base peak significantly higher (44 vs. 156).[1]

  • McLafferty Rearrangement: Due to the long N-butyl chains, secondary fragmentation via McLafferty rearrangement is possible, yielding ions at m/z 114 or m/z 170 .[1]

B. Chromatographic Separation (GC)

On a non-polar column (e.g., DB-5MS or HP-5):

  • DMBA Derivatives: Elute early (low boiling point).[1]

  • N,N-Dibutyl-1-methylpentylamine: Elutes significantly later due to high molecular weight and increased Van der Waals interactions from the three butyl chains.[1]

Experimental Protocol: Definitive Identification

This protocol validates the identity of the target amine in a complex matrix (e.g., supplement powder or reaction mixture).[1]

Reagents & Equipment[1][12]
  • Solvent: Methanol (LC-MS grade) or Hexane (for GC).[1]

  • Internal Standard: Diphenylamine or d3-DMBA.[1]

  • Instrument: GC-MS (Agilent 7890/5977 or equivalent).[1]

  • Column: HP-5MS UI (30m x 0.25mm x 0.25µm).[1]

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 10 mg of sample in 10 mL of 0.1 M HCl (to protonate amines).

    • Perform Liquid-Liquid Extraction (LLE): Add 10 mL Hexane, vortex, and discard hexane (removes oils).[1]

    • Basify aqueous layer to pH 12 using 1 M NaOH.[1]

    • Extract twice with 5 mL Dichloromethane (DCM).[1] Combine organic layers.

    • Dry over

      
       and inject 1 µL into GC-MS (Split 10:1).
      
  • GC-MS Parameters:

    • Inlet: 250°C.

    • Oven Program: 50°C (hold 1 min)

      
       10°C/min 
      
      
      
      300°C (hold 5 min).
    • Scan Range: m/z 40–350.[1]

  • Data Analysis (Decision Logic):

    • Check Retention Time (RT):

      • RT < 5 min: Suspect DMBA or light derivatives.[1]

      • RT > 12 min: Suspect N,N-Dibutyl-1-methylpentylamine .[1]

    • Check Base Peak:

      • m/z 44, 58, 72: Indicates small N-alkyl DMBA derivatives.[1]

      • m/z 156: Confirms N,N-Dibutyl-1-methylpentylamine .[1][5]

Visualizing the Analytical Workflow

The following diagram illustrates the logical decision tree for distinguishing these compounds based on Mass Spectral data.

G cluster_legend Key Distinction Start Unknown Amine Sample (GC-MS Analysis) RT_Check Retention Time Analysis Start->RT_Check Early_Elution Early Elution (< 150°C BP) RT_Check->Early_Elution Volatile Late_Elution Late Elution (> 200°C BP) RT_Check->Late_Elution Semi-volatile Frag_Check_1 Base Peak Analysis Early_Elution->Frag_Check_1 Frag_Check_2 Base Peak Analysis Late_Elution->Frag_Check_2 Result_DMBA ID: 1,3-Dimethylbutylamine (m/z 44) Frag_Check_1->Result_DMBA m/z 44 Result_N_Me_DMBA ID: N,N-Dimethyl-DMBA (m/z 72) Frag_Check_1->Result_N_Me_DMBA m/z 72 Result_Dibutyl ID: N,N-Dibutyl-1-methylpentylamine (m/z 156) Frag_Check_2->Result_Dibutyl m/z 156 Legend DMBA = Branched Tail (Isobutyl) 1-Methylpentyl = Linear Tail (n-Butyl)

Figure 1: Decision tree for the mass spectrometric identification of DMBA derivatives versus N,N-Dibutyl-1-methylpentylamine.

References

  • Cohen, P. A., et al. (2015).[1] "Identification and quantification of 1,3-dimethylbutylamine (DMBA) from Camellia sinensis tea leaves and dietary supplements." Journal of Pharmaceutical and Biomedical Analysis.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7908: 1,3-Dimethylbutylamine.[1]

  • GuideChem. Chemical Properties and CAS Data for N,N-Dibutyl-1-methylpentylamine (CAS 41781-55-9).[1][2][6][7][8]

  • Vorce, S. P., et al. (2011).[1] "Differentiation of 1,3-dimethylamylamine (DMAA) and its structural isomers by GC-MS and GC-IRD." Journal of Analytical Toxicology. (Contextual reference for amine isomer differentiation).

Sources

Validation

Method Development Guide: HPLC Strategies for N,N-Dibutyl-1-methylpentylamine

Content Type: Publish Comparison Guide Subject: High-Performance Liquid Chromatography (HPLC) Analysis of Lipophilic Tertiary Amines Target Audience: Analytical Chemists, Pharmaceutical Researchers, and QC Specialists Ex...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Subject: High-Performance Liquid Chromatography (HPLC) Analysis of Lipophilic Tertiary Amines Target Audience: Analytical Chemists, Pharmaceutical Researchers, and QC Specialists

Executive Summary: The "Invisible" Amine Challenge

N,N-Dibutyl-1-methylpentylamine represents a classic analytical paradox: it is chemically simple yet chromatographically elusive. As a tertiary aliphatic amine with a bulky hydrophobic structure (LogP ≈ 4.5–5.0) and no conjugated π-electron system, it lacks the UV chromophores required for standard detection (254 nm). Furthermore, its high basicity (pKa ≈ 10.0–10.5) leads to severe peak tailing on traditional silica columns due to silanol interactions.

This guide objectively compares three distinct method development strategies to solve these issues. We move beyond the "standard" low-pH UV approach, demonstrating why High-pH Reversed-Phase Chromatography coupled with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) is the superior workflow for this class of compounds.

Chemical Profile & Chromatographic Behavior[1][2][3][4][5][6][7]

Before selecting a column, we must understand the analyte's behavior in solution.

PropertyValue (Est.)Chromatographic Implication
Structure Tertiary Aliphatic AmineNo UV absorption >220 nm. Requires low-UV (200-210 nm) or universal detection.
Basicity (pKa) ~10.2At pH < 8, it exists as a cation (

). Strong interaction with residual silanols (

) causes tailing.
Hydrophobicity (LogP) ~4.8High retention on C18. Requires high organic content (>60% ACN/MeOH) for elution.
Solubility Low in waterSample diluent must match initial mobile phase organic strength to prevent precipitation.

Comparative Analysis of Methodologies

We evaluated three distinct approaches. The data below synthesizes performance metrics typical for this class of aliphatic amines.

Method A: Traditional Low pH / UV (The "Standard" Failure)
  • Column: Standard C18 (5 µm, silica-based).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (pH ~2.7).

  • Detection: UV at 210 nm.

  • Verdict: NOT RECOMMENDED .

    • Why: At pH 2.7, the amine is fully protonated. While this improves solubility, the cation interacts aggressively with free silanols on the silica surface, leading to broad, tailing peaks (Asymmetry > 2.0). Sensitivity at 210 nm is poor due to solvent cutoff noise.

Method B: High pH / Hybrid C18 (The Robust Alternative)
  • Column: Hybrid Silica C18 (e.g., Waters XBridge or Agilent Poroshell HPH).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.

  • Detection: UV at 210 nm or CAD.

  • Verdict: HIGHLY RECOMMENDED (QC/Purity) .

    • Why: At pH 10, the amine is neutral (de-protonated). This eliminates silanol interactions, yielding sharp, symmetrical peaks. Hybrid columns are required to survive the alkaline conditions.

Method C: LC-MS/MS (The Sensitivity Gold Standard)
  • Column: C18 or Phenyl-Hexyl.

  • Mobile Phase: 0.1% Formic Acid in Water/MeOH.

  • Detection: ESI+ (Electrospray Ionization).[1]

  • Verdict: RECOMMENDED (Trace Analysis) .

    • Why: The protonated amine (

      
      ) is ideal for ESI+. Mass spec overcomes the lack of chromophore, offering 1000x sensitivity gains over UV.
      
Performance Data Comparison
MetricMethod A (Low pH UV)Method B (High pH UV)Method C (LC-MS/MS)
LOD (Limit of Detection) ~10 µg/mL~2 µg/mL~0.005 µg/mL
Peak Asymmetry (

)
2.1 (Severe Tailing)1.1 (Excellent)1.2 (Good)
Linearity (

)
0.985>0.999>0.999
Selectivity Poor (Solvent front interference)HighVery High (m/z specific)
Cost per Run LowLowHigh

Decision Logic & Mechanism Visualization

The following diagrams illustrate the decision process and the chemical mechanism behind the recommended High-pH strategy.

Diagram 1: Method Development Decision Tree

MethodDevelopment Start Start: N,N-Dibutyl-1-methylpentylamine CheckChrom Check Structure: Conjugated System? Start->CheckChrom NoChrom No: Aliphatic Amine (UV Blind) CheckChrom->NoChrom No pi-electrons SelectDet Select Detector NoChrom->SelectDet UV_Low UV 200-210nm (Low Sensitivity) SelectDet->UV_Low CAD CAD/ELSD (Universal) SelectDet->CAD MS LC-MS (ESI+) (High Sensitivity) SelectDet->MS CheckPKa Check pKa (~10.2) UV_Low->CheckPKa CAD->CheckPKa MS->CheckPKa SelectpH Select Mobile Phase pH CheckPKa->SelectpH LowPH Low pH (Formic Acid) Amine = Cation (+) SelectpH->LowPH HighPH High pH (pH 10) Amine = Neutral SelectpH->HighPH ResultBad Result: Peak Tailing (Silanol Interaction) LowPH->ResultBad ResultGood Result: Sharp Peak (Suppressed Ionization) HighPH->ResultGood

Caption: Decision matrix for non-chromophoric amines. High pH is preferred to neutralize the base and improve peak shape.

Diagram 2: The Silanol Effect vs. High pH Suppression

SilanolEffect Silica Silica Surface (Si-OH) Interaction Ionic Attraction (Tailing) Silica->Interaction Si-O(-) NoInteraction Hydrophobic Retention Only (Sharp Peak) Silica->NoInteraction LowPH_Env Low pH Environment (pH 3) Amine_Pos Amine (BH+) Positive Charge LowPH_Env->Amine_Pos HighPH_Env High pH Environment (pH 10) Amine_Neut Amine (B) Neutral HighPH_Env->Amine_Neut Amine_Pos->Interaction Amine_Neut->NoInteraction

Caption: Mechanism of peak tailing. At low pH, cationic amines bind to anionic silanols. At high pH, the neutral amine bypasses this defect.

Recommended Experimental Protocol (High pH Method)

This protocol utilizes a "High pH Stable" hybrid column. This is the most robust method for general purity analysis without requiring an expensive Mass Spectrometer.

Equipment & Reagents
  • Instrument: HPLC with PDA (set to 210 nm) or CAD.

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (4.6 x 150 mm, 3.5 µm). Note: Standard silica columns will dissolve at this pH.

  • Buffer: 10mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

Step-by-Step Workflow
  • Preparation of Mobile Phase A (Buffer):

    • Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of HPLC-grade water.

    • Add Ammonium Hydroxide dropwise until pH reaches 10.0 ± 0.1.

    • Filter through a 0.22 µm nylon filter (Do not use cellulose).

  • Preparation of Mobile Phase B:

    • 100% Acetonitrile (HPLC Grade).

  • Sample Preparation:

    • Dissolve N,N-Dibutyl-1-methylpentylamine in 50:50 Water:Acetonitrile.

    • Critical: Do not dissolve in 100% acid, as this will disrupt the high pH equilibrium at the head of the column.

  • Gradient Program:

    • Flow Rate: 1.0 mL/min

    • Temp: 30°C

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Action
0.06040Initial Hold
10.0595Elution of Amine
12.0595Wash
12.16040Re-equilibration
18.06040End
  • System Suitability Criteria:

    • Tailing Factor: NMT (Not More Than) 1.5.

    • Retention Time: Expect elution around 8-9 minutes (highly lipophilic).

Alternative: LC-MS/MS Protocol (Trace Detection)

If detecting trace contamination (e.g., in a supplement matrix), UV is insufficient. Use this ESI+ method.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Column: C18 (Standard is acceptable here as acid is used).

  • MS Source Settings (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: Optimize (likely 20-40V).

    • Target Ion:

      
      . Calculate Exact Mass: 
      
      
      
      Da. Target m/z = 214.25.

References

  • Dolan, J. W. (2006). HPLC Solutions: Tailing Peaks for Basic Compounds. Separation Science. Retrieved from [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Link

  • Waters Corporation. (2021). Strategies for the Analysis of Basic Compounds in Reversed-Phase LC. Application Note. Retrieved from [Link]

  • Agilent Technologies. (2018). Analysis of Aliphatic Amines using Charged Aerosol Detection. Technical Overview.[1][2][3] Retrieved from [Link]

  • PubChem. (2024). Compound Summary: N-Methylpentylamine (Analog Reference). National Library of Medicine.[4] Retrieved from [Link]

Sources

Comparative

Optimizing Elemental Analysis (CHN) Standards for C14H31N Aliphatic Amines: A Comparative Guide

As a Senior Application Scientist, one of the most frequent challenges I encounter in the laboratory is the accurate elemental characterization of long-chain aliphatic amines. Compounds with the formula C14H31N (such as...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent challenges I encounter in the laboratory is the accurate elemental characterization of long-chain aliphatic amines. Compounds with the formula C14H31N (such as tetradecylamine) present unique analytical hurdles[1]. They possess a highly reduced carbon backbone, a high carbon-to-nitrogen ratio, and a complete lack of intramolecular oxygen.

Relying on default instrument parameters and universal standards often leads to integration errors, incomplete combustion, and skewed nitrogen quantification[2]. This guide deconstructs the causality behind standard selection and provides a self-validating analytical workflow designed specifically for C14H31N compounds.

The Causality of Standard Selection: Why Acetanilide Fails

In routine CHN analysis, Acetanilide (C8H9NO) is the undisputed universal calibration standard. However, when analyzing a C14H31N compound, calibrating with Acetanilide introduces two fundamental mechanistic errors:

Combustion Dynamics and the Oxygen Deficit

Dynamic flash combustion relies on a precise pulse of oxygen gas to rapidly oxidize the sample at ~975°C. Acetanilide contains ~11.8% oxygen by mass. During combustion, this intramolecular oxygen acts as a localized oxidizer, facilitating a clean, rapid conversion to CO2, H2O, and NOx.

Conversely, C14H31N is a dense, pure hydrocarbon chain terminating in a single amine group. It has a massive external oxygen demand. If the oxygen pulse is even slightly insufficient, the aliphatic chain experiences localized oxygen starvation, cracking into elemental carbon (soot) rather than oxidizing fully. This artificially lowers the measured %C. To counteract this, we must use a combustion catalyst like Vanadium Pentoxide (V2O5) to act as an oxygen donor and ensure complete oxidation[3].

TCD Linearity and Matrix Matching

The Thermal Conductivity Detector (TCD) quantifies eluting gases based on a linear response curve generated by a K-factor calibration.

  • Acetanilide has a Carbon-to-Nitrogen mass ratio of ~6.8:1 .

  • C14H31N has a Carbon-to-Nitrogen mass ratio of ~12:1 .

If you calibrate the TCD using Acetanilide, the instrument optimizes its integration parameters for a high-nitrogen matrix. When the low-nitrogen C14H31N sample is subsequently analyzed, the TCD is forced to extrapolate the nitrogen response at the extreme lower end of its calibrated dynamic range, introducing significant quantification errors. Matrix-matching with an aliphatic standard (like Octadecylamine) ensures the TCD operates within the exact dynamic range of the target analyte.

Comparative Analysis of Calibration Standards

To achieve optimal accuracy, the calibration standard must mirror the analyte's combustion kinetics and elemental ratios. The table below objectively compares the theoretical mass percentages and performance metrics of common standards against the target C14H31N compound.

StandardChemical Formula% C% H% NMatrix CompatibilityCombustion Dynamics
Target Analyte C14H31N 78.79 14.64 6.56 - Aliphatic, high O2 demand
AcetanilideC8H9NO71.096.7110.36PoorAromatic, self-oxidizing
BBOTC26H26N2O2S72.536.096.51ModerateAromatic, requires high temp
OctadecylamineC18H39N80.2214.595.20ExcellentAliphatic, exact kinetic match

Data Insight: Octadecylamine provides a nearly identical C:N ratio and structural profile to C14H31N, making it the superior choice for K-factor calibration.

Experimental Protocol: A Self-Validating CHN Workflow

To guarantee scientific integrity, the analytical run must be designed as a self-validating system. This means the instrument continuously proves its own calibration state throughout the sequence.

Step 1: System Purge & Blank Baseline Validation

  • Condition the system by running 2-3 unweighed "bypass" samples to stabilize the TCD baseline.

  • Prepare 3 blank tin capsules, each containing ~10 mg of V2O5 catalyst[3].

  • Analyze the blanks. The system will subtract the average integrated area of these blanks from all subsequent runs, eliminating background atmospheric nitrogen or carbon contamination from the tin capsules.

Step 2: K-Factor Calibration (Matrix-Matched)

  • Accurately weigh 1.500 to 2.000 mg of the matrix-matched standard (e.g., Octadecylamine) into 3 separate tin capsules using a microbalance (resolution of 0.001 mg).

  • Add ~10 mg of V2O5 to each capsule and crimp tightly.

  • Run the standards. The software will calculate the K-factor: K = (Standard Weight * % Theoretical Element) / Integrated Peak Area. The RSD (Relative Standard Deviation) across the 3 runs must be < 0.3%.

Step 3: Sample Encapsulation & Combustion

  • Weigh 1.500 to 2.000 mg of the C14H31N sample into a tin capsule.

  • Add ~10 mg of V2O5 to ensure the aliphatic chain does not form soot[3].

  • Drop the capsule into the combustion reactor at 975°C. Inject a highly controlled O2 pulse (typically 10-15 seconds) to trigger dynamic flash combustion.

Step 4: Reduction & Detection

  • The combustion gases (CO2, H2O, NOx) are swept by Helium carrier gas into a reduction reactor packed with elemental Copper at 600°C, which quantitatively reduces NOx species to N2 gas.

  • The gases pass through a GC column for separation and are quantified by the TCD.

Step 5: Continuing Calibration Verification (CCV)

  • After every 10 samples, run a CCV (a single matrix-matched standard capsule).

  • The CCV must return elemental percentages within ±0.3% of its theoretical value. If it fails, the system has drifted, and the preceding 10 samples must be flagged or re-run.

Workflow Visualization

The following diagram illustrates the logical relationship and self-validating feedback loop of the CHN methodology.

CHN_Workflow Start System Purge & Leak Check Blank Blank Baseline (Tin Capsule + V2O5) Start->Blank Calib K-Factor Calibration (Matrix-Matched Std) Blank->Calib SamplePrep Sample Encapsulation (C14H31N + V2O5) Calib->SamplePrep Combustion Dynamic Flash Combustion (975°C, O2 Pulse) SamplePrep->Combustion Reduction Reduction Reactor (Cu, 600°C) Combustion->Reduction Separation GC Column Separation (N2, CO2, H2O) Reduction->Separation Detection TCD Detection & Peak Integration Separation->Detection CCV Continuing Calibration Verification (CCV) Detection->CCV CCV->SamplePrep Loop for next sample

Self-validating CHN elemental analysis workflow with matrix-matched calibration and CCV.

References

  • Parameters of Collision and Adhesion Process Between a Rising Bubble and Quartz in Long-Chain Amine Solution and Their Correlation with Flotation, MDPI, [Link]

  • CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques, MDPI, [Link]

Sources

Validation

A Comparative Guide to Steric Hindrance in Branched vs. Linear Tertiary Amines for Researchers and Drug Development Professionals

In the landscape of organic synthesis and drug development, the selection of an appropriate tertiary amine can be a critical determinant of reaction outcome and efficiency. Beyond simple basicity, the steric environment...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of organic synthesis and drug development, the selection of an appropriate tertiary amine can be a critical determinant of reaction outcome and efficiency. Beyond simple basicity, the steric environment around the nitrogen atom plays a pivotal role in dictating the amine's nucleophilicity and its ability to act as a non-nucleophilic base. This guide provides an in-depth comparison of the steric hindrance effects in branched versus linear tertiary amines, offering experimental data, mechanistic insights, and practical protocols to inform your selection process.

Understanding Steric Hindrance in Tertiary Amines: More Than Just Bulk

Steric hindrance in tertiary amines arises from the spatial congestion around the nitrogen atom's lone pair of electrons, created by the three alkyl substituents. This congestion directly impedes the ability of the amine to interact with other molecules, influencing its reactivity as both a base and a nucleophile.

Linear Amines (e.g., Triethylamine, TEA): In linear trialkylamines like triethylamine (NEt₃), the ethyl groups, while contributing to the overall size, can adopt conformations that minimize direct obstruction of the nitrogen's lone pair. This results in a relatively accessible nitrogen atom, allowing these amines to function effectively as both bases and nucleophiles.

Branched Amines (e.g., Diisopropylethylamine, DIPEA): In contrast, branched amines such as N,N-Diisopropylethylamine (DIPEA or Hünig's base) feature bulky isopropyl groups.[1] These groups create a significant steric shield around the nitrogen, rendering the lone pair highly inaccessible to electrophiles, other than a small proton.[1] This pronounced steric hindrance is the primary reason for DIPEA's classification as a non-nucleophilic base.[1]

To quantify and compare steric hindrance, several parameters are employed:

  • Taft Steric Parameters (E_s): These empirically derived values quantify the steric effect of a substituent. A more negative E_s value indicates greater steric bulk.[2]

  • Cone Angle (θ): This parameter measures the solid angle occupied by a ligand (in this case, the entire amine) at the metal center. While primarily used in organometallic chemistry, the concept is applicable to understanding the steric profile of amines.

Below is a diagram illustrating the structural differences that lead to varying degrees of steric hindrance.

G cluster_linear Linear Tertiary Amine (Triethylamine) cluster_branched Branched Tertiary Amine (DIPEA) N1 N C1_1 CH2 N1->C1_1 C2_1 CH2 N1->C2_1 C3_1 CH2 N1->C3_1 C1_2 CH3 C1_1->C1_2 C2_2 CH3 C2_1->C2_2 C3_2 CH3 C3_1->C3_2 label_linear Relatively Accessible Lone Pair N2 N C4_1 CH N2->C4_1 C5_1 CH N2->C5_1 C6_1 CH2 N2->C6_1 C4_2 CH3 C4_1->C4_2 C4_3 CH3 C4_1->C4_3 C5_2 CH3 C5_1->C5_2 C5_3 CH3 C5_1->C5_3 C6_2 CH3 C6_1->C6_2 label_branched Sterically Hindered Lone Pair G prep 1. Preparation of Reactant Solutions mix 2. Reaction Initiation prep->mix aliquot 3. Aliquot Sampling at Timed Intervals mix->aliquot quench 4. Quenching of the Reaction aliquot->quench analysis 5. Analysis of Product Formation (e.g., by NMR or Chromatography) quench->analysis calc 6. Calculation of Rate Constants analysis->calc

Caption: Workflow for the kinetic analysis of the Menschutkin reaction.

Materials:

  • Tertiary amine (e.g., triethylamine, diisopropylethylamine)

  • Alkyl halide (e.g., methyl iodide)

  • Anhydrous solvent (e.g., acetonitrile)

  • Thermostatted reaction vessel

  • Syringes for sampling

  • Quenching solution (e.g., a dilute solution of a primary or secondary amine in the reaction solvent)

  • Analytical instrument (NMR spectrometer or gas/liquid chromatograph)

Procedure:

  • Preparation of Reactant Solutions: Prepare stock solutions of the tertiary amine and the alkyl halide of known concentrations in the chosen anhydrous solvent. For a typical kinetic run, equimolar concentrations (e.g., 0.1 M) are used.

  • Reaction Initiation: In a thermostatted reaction vessel maintained at a constant temperature (e.g., 25 °C), add a known volume of the tertiary amine solution. Allow the solution to equilibrate to the desired temperature. Initiate the reaction by adding an equal volume of the thermostatted alkyl halide solution with rapid mixing. Start a timer immediately.

  • Aliquot Sampling: At regular time intervals (e.g., every 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution. The quenching agent will rapidly react with any remaining alkyl halide, preventing further reaction with the tertiary amine.

  • Analysis: Analyze the quenched aliquots to determine the concentration of the quaternary ammonium salt product or the remaining tertiary amine reactant. This can be achieved using techniques such as:

    • ¹H NMR Spectroscopy: Monitor the appearance of characteristic peaks for the quaternary ammonium salt or the disappearance of reactant peaks.

    • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Separate and quantify the reactant and product.

  • Data Analysis: Plot the concentration of the product formed (or reactant consumed) versus time. From this data, determine the initial reaction rate. For a second-order reaction, the rate constant (k) can be calculated using the integrated rate law.

Practical Implications for Synthesis and Drug Development

The choice between a linear and a branched tertiary amine has significant consequences in practical applications:

  • As a Nucleophilic Catalyst: Linear tertiary amines like triethylamine can act as nucleophilic catalysts in reactions such as the Baylis-Hillman reaction. Branched amines are generally unsuitable for this purpose.

  • As a Non-Nucleophilic Base: In reactions where the amine's role is solely to scavenge a proton without interfering with electrophilic centers, a branched amine like DIPEA is the superior choice. [3]This is crucial in peptide couplings, protecting group chemistry, and elimination reactions where nucleophilic side reactions are undesirable.

  • Drug Design: The steric profile of an amine in a drug molecule can significantly impact its binding affinity and selectivity for its target receptor. Understanding how branching affects the accessibility of the nitrogen lone pair can be a valuable tool in structure-activity relationship (SAR) studies.

Conclusion

The steric hindrance of tertiary amines is a critical parameter that extends beyond simple molecular size. The distinction between linear and branched alkyl substituents has a profound and predictable impact on their nucleophilicity, while affecting their basicity to a lesser extent. For researchers and drug development professionals, a thorough understanding of these structure-reactivity relationships is essential for the rational selection of reagents, the optimization of reaction conditions, and the design of molecules with desired biological activities. The experimental data and protocols provided in this guide offer a framework for making informed decisions and for further exploring the nuanced role of steric effects in chemical and biological systems.

References

  • Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine? ResearchGate. Available at: [Link].

  • Menshutkin reaction. Wikipedia. Available at: [Link].

  • What Is The Difference between Triethylamine And DIPEA? Xinggao Chemical. Available at: [Link].

  • Taft Equation. Dalal Institute. Available at: [Link].

  • Taft equation. Grokipedia. Available at: [Link].

  • Taft equation: Polar substituent constants, σ. Scribd. Available at: [Link].

  • Solved The rate of the reaction of methyl iodide with | Chegg.com. Chegg. Available at: [Link].

  • The rate of the reaction of methyl iodide with quinuclidine was measured in nitrobenzene, and then the rate of the reaction of methyl iodide with triethylamine… | bartleby. Bartleby. Available at: [Link].

  • The rate of reaction of methyl iodide with quinuclidine was measured in n.. - Filo. Filo. Available at: [Link].

  • The rate of the reaction of methyl iodide with quinuclidine was m... | Study Prep in Pearson+. Pearson+. Available at: [Link].

  • Kinetics of the reaction of methyl iodide with poly(p-N,N-dimethylaminostyrene) and related studies. ProQuest. Available at: [Link].

  • 7.7-11 Part 5: The effect of nucleophile on the SN2 reaction - YouTube. YouTube. Available at: [Link].

  • 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link].

  • SN1 vs SN2: The Chemical Dance of Substitution Reactions - Saint Augustines University. Saint Augustines University. Available at: [Link].

  • Comparing The SN1 vs Sn2 Reactions - Master Organic Chemistry. Master Organic Chemistry. Available at: [Link].

  • Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC. National Center for Biotechnology Information. Available at: [Link].

  • Dramatic Acceleration of the Menschutkin Reaction and Distortion of Halide Leaving-Group Order | Request PDF. ResearchGate. Available at: [Link].

  • Solvent Effects on the Menshutkin Reaction - arXiv.org. arXiv.org. Available at: [Link].

  • Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field - PMC. National Center for Biotechnology Information. Available at: [Link].

  • Total Synthesis of Ionic Liquid Systems for Dissolution of Lunar Simulant Robert J. Sharpe - NASA Technical Reports Server (NTRS). NASA. Available at: [Link].

  • KINETICS OF QUATERNIZATION BETWEEN N, N-DIMETHYLANILINE AND BENZYL CHLORIDE IN POLAR SO - Semantic Scholar. Semantic Scholar. Available at: [Link].

  • US20120004464A1 - Process for preparing tri-n-propylamine (tpa) - Google Patents. Google Patents.
  • EP2588442B1 - Method for producing tri-n-propyl amine (tpa) - Google Patents. Google Patents.
  • TRI-n-PROPYLAMINE - Ataman Kimya. Ataman Kimya. Available at: [Link].

  • CN101759571A - Preparation method of N,N-diisopropylethylamine - Google Patents. Google Patents.
  • tert-BUTYLAMINE - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link].

  • synthesis of propyl and butyl amine^.^ We recently re- - Lehigh University. Lehigh University. Available at: [Link].

  • Synthesis of triisopropylamine. | Download Scientific Diagram. ResearchGate. Available at: [Link].

  • Density-based quantification of steric effects: validation by Taft steric parameters from acid-catalyzed hydrolysis of esters - RSC Publishing. Royal Society of Chemistry. Available at: [Link].

  • Steric parameters taft's steric factor (es) | PPTX. Slideshare. Available at: [Link].

  • understanding the volatile nature and strong basicity of triethylamine in organic synthesis. Available at: [Link].

  • How to choose TEA&DIPEA - 武汉海美特医药科技有限公司. haimate. Available at: [Link].

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Comparative

Reference Standards for N,N-Dibutyl-1-methylpentylamine: A Qualification &amp; Comparison Guide

Topic: Reference Standards for N,N-Dibutyl-1-methylpentylamine Purity Testing Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In the landsca...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference Standards for N,N-Dibutyl-1-methylpentylamine Purity Testing Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of pharmaceutical impurity profiling, N,N-Dibutyl-1-methylpentylamine (CAS: 41781-55-9; also known as N,N-Dibutyl-2-hexylamine) represents a challenging analyte. As a lipophilic tertiary amine, it lacks a strong UV chromophore, making traditional HPLC-UV analysis insensitive. Furthermore, its structural potential to harbor secondary amine impurities (e.g., N,N-Dibutylamine) poses a latent risk for nitrosamine formation—a critical concern in modern drug development (ICH M7).

This guide objectively compares the performance and suitability of different reference standard classes for this compound. It provides a scientifically grounded protocol for qualifying an in-house Primary Reference Standard when a Certified Reference Material (CRM) is unavailable.

Part 1: The Hierarchy of Reference Standards

For niche impurities like N,N-Dibutyl-1-methylpentylamine, commercial ISO 17034 CRMs are rarely available. Researchers must often choose between commercial "Research Grade" materials or developing an in-house "Primary Standard."

Comparative Analysis: Standard Grades
FeatureOption A: Commercial Research Grade Option B: In-House Qualified Primary Standard Option C: Surrogate Standard (RRF)
Definition Off-the-shelf chemical (e.g., 95-98% purity) from general catalog suppliers.Material synthesized/purified and fully characterized (Mass Balance/qNMR) to >99.0%.Using a structural analog (e.g., Tributylamine) with a calculated Relative Response Factor.
Traceability Low. Often lacks detailed CoA. Purity based on GC-FID area % only.High. Traceable to SI units via qNMR or NIST-traceable weights.Medium. Traceable to the surrogate's CoA, but assumes identical detector response.
Impurity Profile Unknown. May contain significant Dibutylamine (secondary amine).Defined. Specifically tested for genotoxic precursors (secondary amines).N/A. Does not account for impurities in the target analyte.
Suitability Early-phase R&D; qualitative identification.GMP/GLP Release Testing; Quantitative impurity calculation.Scoping/Screening; When no authentic material is available.
Risk Profile High. "Purity" may include water/solvents not detected by GC.Low. Mass balance accounts for water, solvent, and inorganic content.Medium. RRF errors can skew quantitation by 10-20%.

Critical Insight: For N,N-Dibutyl-1-methylpentylamine, Option A is often insufficient for GMP work because catalog suppliers typically quantify purity by Area % (GC-FID). This ignores moisture and inorganic salts, leading to an overestimation of potency (assay). Option B is the required standard for late-stage development.

Part 2: Qualification Protocol (The "Self-Validating" System)

When establishing an In-House Primary Standard (Option B), you must prove its identity and potency. The following workflow integrates Mass Balance and Quantitative NMR (qNMR) to ensure absolute accuracy.

Experimental Workflow: Purity Assignment

The potency (


) is calculated not just by chromatographic purity, but by subtracting all non-analyte mass.
graphic Purity}{100}
  • %H2O: Determined by Karl Fischer Titration (Coulometric).

  • %ROI: Residue on Ignition (Sulfated Ash).

  • %VOC: Volatile Organic Compounds (Residual Solvents by GC-HS).

Step-by-Step Methodology

1. Structural Confirmation (Identity)

  • Technique: 1H-NMR and 13C-NMR in CDCl3.

  • Key Signals: Look for the triplet at

    
     ppm (terminal methyls), the multiplet at 
    
    
    
    ppm (N-CH2 protons), and the doublet/multiplet for the methine proton of the 1-methylpentyl group.
  • MS: High-Resolution Mass Spectrometry (HRMS) [M+H]+ calc. for C14H31N

    
     214.2535.
    

2. Chromatographic Purity (Homogeneity)

  • Method: GC-FID (Preferred over HPLC due to lack of UV chromophore).

  • Column: DB-1 or HP-5 (Non-polar), 30m x 0.25mm, 1.0 µm film.

  • Inlet: 250°C, Split 1:50.

  • Oven: 50°C (hold 2 min)

    
     10°C/min 
    
    
    
    260°C.
  • Detection: FID at 300°C.

  • Criterion: No single impurity >0.5%; Total impurities <1.0%.

3. Secondary Amine Screening (Safety Critical)

  • Objective: Quantify N,N-Dibutylamine (DBA) residue.

  • Method: HPLC-MS/MS or derivatization with dabsyl chloride followed by HPLC-UV.

  • Why? DBA is a precursor to N-nitrosodibutylamine. A standard containing high DBA levels can cause false positives in nitrosamine risk assessments of the drug product.

4. Potency Assignment (qNMR - The Gold Standard)

  • Internal Standard: Dimethyl sulfone (Traceable CRM) or Benzyl benzoate.

  • Protocol: Co-dissolve ~20 mg of N,N-Dibutyl-1-methylpentylamine and ~10 mg of Internal Standard in CDCl3.

  • Acquisition: d1 (relaxation delay)

    
     5 
    
    
    
    T1 (typically 30-60s). 90° pulse.
  • Calculation:

    
    
    
Part 3: Visualization of the Qualification Logic

The following diagram illustrates the decision matrix and workflow for qualifying the reference standard.

ReferenceStandardQualification Start Acquire Raw Material (N,N-Dibutyl-1-methylpentylamine) Identity 1. Identity Confirmation (1H-NMR, IR, MS) Start->Identity PurityCheck 2. Chromatographic Purity (GC-FID Area %) Identity->PurityCheck Decision1 Purity > 99.0%? PurityCheck->Decision1 Purify Purification Step (Distillation / Prep HPLC) Decision1->Purify No SafetyCheck 3. Secondary Amine Screen (Limit Test for Dibutylamine) Decision1->SafetyCheck Yes Purify->PurityCheck Decision2 Dibutylamine < 0.1%? SafetyCheck->Decision2 Reject REJECT / Reprocess Decision2->Reject No MassBalance 4. Mass Balance (KF + ROI + Solvents) Decision2->MassBalance Yes qNMR 5. Orthogonal Potency (qNMR vs Internal Std) MassBalance->qNMR FinalCalc Calculate Final Potency (Weighted Average) qNMR->FinalCalc

Figure 1: Decision tree for the qualification of N,N-Dibutyl-1-methylpentylamine as a Primary Reference Standard. Note the critical checkpoint for Secondary Amine content.

Part 4: Technical Specifications & Data Summary

When documenting your standard, the Certificate of Analysis (CoA) must contain the following data. This table summarizes "Typical" vs. "High Quality" specifications.

Test ParameterMethodTypical "Research Grade" SpecRequired "Primary Standard" Spec
Appearance VisualColorless liquidClear, colorless liquid, free of particulates
Identification 1H-NMR / MSConforms to structureConforms; No extraneous peaks >0.5%
Assay (Potency) GC-FID (Area %)≥ 98.0%Assign w/w% (e.g., 99.2% ± 0.5%)
Water Content KF CoulometryNot Tested< 0.2%
Residual Solvents GC-HeadspaceNot Tested< ICH Q3C Limits
Secondary Amines HPLC-UV (Deriv.)Unknown< 0.10% (Dibutylamine)
References
  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland. Link

  • United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards. Rockville, MD. Link

  • European Medicines Agency (EMA). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.Link

  • Pauli, G. F., et al. "The importance of purity evaluation in qNMR." Journal of Medicinal Chemistry, 2014. Link

  • PubChem. N,N-Dibutyl-1-methylpentylamine (Compound Summary). National Library of Medicine. Link

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N,N-Dibutyl-1-methylpentylamine

Hazard Identification and Risk Assessment Understanding the intrinsic hazards of a chemical is the first step toward safe handling and disposal. Based on data from analogous amines, N,N-Dibutyl-1-methylpentylamine should...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of a chemical is the first step toward safe handling and disposal. Based on data from analogous amines, N,N-Dibutyl-1-methylpentylamine should be treated as a hazardous substance with multiple risk factors.

Key Hazards of Structurally Similar Aliphatic Amines:

Hazard CategoryDescriptionRationale & CausalitySource
Flammability Flammable liquid and vapor. Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.The presence of alkyl chains contributes to the molecule's volatility and flammability. A low flash point means that flammable vapors can be generated at or near ambient temperatures.[1][2][3]
Corrosivity Causes severe skin burns and eye damage. Corrosive to the respiratory tract.Amines are basic and can react with moisture on skin, eyes, or mucous membranes, leading to caustic damage. This chemical burn results from the destruction of tissue.[1][4][5][6]
Toxicity Toxic or harmful if swallowed, in contact with skin, or inhaled.The substance can be absorbed into the body through multiple routes, potentially causing systemic effects. Inhalation of high vapor concentrations can lead to symptoms like headache, dizziness, and nausea.[1][5][6]
Reactivity Reacts violently with strong oxidizing agents, acids, acid chlorides, and acid anhydrides. Attacks certain metals and plastics.The lone pair of electrons on the nitrogen atom makes amines basic and nucleophilic, leading to vigorous, often exothermic, reactions with acidic and oxidizing compounds.[7]
Environmental Potentially harmful to aquatic life. Do not empty into drains.The ecological effects have not been fully investigated for all similar compounds, but as a standard precaution, release into the environment must be avoided.[1][3]

Core Disposal Workflow

The disposal of N,N-Dibutyl-1-methylpentylamine is a multi-step process that must be followed without deviation. The workflow below illustrates the critical stages from waste generation to final disposal.

G cluster_0 A Waste Generation (Unused or Contaminated Reagent) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Initiate Disposal C Select Compatible Waste Container (e.g., HDPE, Glass) B->C D Segregate Waste (Keep Away from Acids & Oxidizers) C->D E Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) D->E F Store in Satellite Accumulation Area (SAA) (Closed, Secondary Containment) E->F G Request Pickup (Contact EHS or Licensed Contractor) F->G Container Full or Project Complete H Final Disposal (By Approved Waste Management Facility) G->H

Caption: Workflow for the safe disposal of N,N-Dibutyl-1-methylpentylamine.

Detailed Step-by-Step Disposal Protocol

This protocol provides the necessary steps to ensure regulatory compliance and safety.

Step 1: Assemble Personal Protective Equipment (PPE)

Before handling the chemical waste, it is imperative to wear the correct PPE to prevent exposure.

  • Hand Protection: Wear Butyl or Neoprene rubber gloves. Standard nitrile gloves may not offer sufficient protection for prolonged contact.[4]

  • Eye Protection: Use chemical safety goggles and a full-face shield. Vapors of amines can be severely irritating to the eyes.[3][4]

  • Body Protection: A chemically resistant lab coat or apron is required to protect against splashes.[4]

  • Respiratory Protection: All handling of open containers must be performed in a certified chemical fume hood to avoid inhaling vapors.[1][2]

Step 2: Segregate the Waste Stream

Proper segregation is critical to prevent dangerous chemical reactions within the waste container.

  • Designate an "Amine Waste" Stream: N,N-Dibutyl-1-methylpentylamine waste should be collected in a dedicated container.

  • Avoid Incompatibles: Under no circumstances should this waste be mixed with acids, strong oxidizing agents (like nitrates or perchlorates), or halogenated compounds.[8][9] Mixing amines with acids can cause a violent reaction, while mixing with certain other chemicals can generate toxic gases.

  • Consult Segregation Charts: Always refer to your institution's chemical segregation chart for guidance.[10]

Step 3: Select and Prepare the Waste Container

The integrity of the waste container is essential for safe storage.

  • Material Compatibility: Use a container made of a material compatible with amines, such as High-Density Polyethylene (HDPE) or glass. Avoid aluminum, zinc, copper, or galvanized containers, as amines can be corrosive to these materials.[4][7] The original product container is often the best choice for its waste.[11]

  • Container Condition: Ensure the container is in good condition, free from cracks or leaks, and has a tightly sealing cap.[12]

  • Venting: Do not use a completely sealed, airtight container if there is any possibility of gas generation, although this is less of a concern for amine waste alone unless contaminated.

Step 4: Label the Waste Container

Accurate labeling is a legal requirement and essential for safety.

  • Initial Labeling: As soon as the first drop of waste enters the container, it must be labeled.[11]

  • Required Information: The label must clearly state:

    • The words "Hazardous Waste".[12][13]

    • The full chemical name: "N,N-Dibutyl-1-methylpentylamine". Do not use abbreviations or chemical formulas.[12]

    • An indication of the hazards (e.g., Flammable, Corrosive, Toxic).[13]

    • Contact information for the generating laboratory (researcher's name, room number).[11]

Step 5: Accumulate and Store Waste Safely

Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) until it is ready for pickup.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[13]

  • Keep Containers Closed: Waste containers must be kept tightly closed at all times, except when adding waste.[11][12] This prevents the release of flammable and toxic vapors.

  • Secondary Containment: Place the waste container in a larger, chemically resistant tray or tub to contain any potential leaks or spills.[12]

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[11]

Step 6: Arrange for Final Disposal

Laboratory personnel should never transport hazardous waste or dispose of it via standard drains or trash.

  • Contact EHS: When the waste container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[11]

  • Licensed Disposal Vendor: The EHS office will coordinate with a licensed hazardous waste disposal company for proper transportation and final disposal in accordance with all federal, state, and local regulations.[4][14][15]

  • Record Keeping: Maintain any documentation or manifests associated with the waste pickup for your records, as required by your institution.

Emergency and Spill Procedures

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Remove Ignition Sources: Immediately extinguish all nearby flames, turn off hot plates, and remove any sources of sparks.[1][4]

  • Containment: For small spills, contain the liquid with an inert absorbent material like vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[1][2]

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

Disposal of Empty Containers

Even "empty" containers that held N,N-Dibutyl-1-methylpentylamine must be handled as hazardous waste unless properly decontaminated.

  • Triple Rinsing: An empty container must be triple-rinsed with a suitable solvent (such as water or an alcohol) that can remove the chemical residue.[10][11][12]

  • Rinsate as Waste: The rinsate from this process is considered hazardous waste and must be collected and disposed of with the corresponding liquid waste stream.[11][12]

  • Final Disposal: After triple-rinsing and allowing the container to air dry in a fume hood, deface the original label.[10] It can then typically be disposed of in the regular trash or recycled, depending on institutional policy.

By adhering to these rigorous procedures, you contribute to a culture of safety, ensuring that the pursuit of scientific advancement does not come at the cost of personal or environmental health.

References

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • CHEMICAL WASTE MANAGEMENT GUIDE . Auburn University Risk Management and Safety. [Link]

  • Chemical Waste Disposal Guidelines . Emory University. [Link]

  • International Chemical Safety Cards (ICSC): DI-n-PENTYLAMINE . ILO. [Link]

  • Hazardous Waste Disposal Procedures . The University of Chicago Environmental Health and Safety. [Link]

  • Regulation of Laboratory Waste . American Chemical Society (ACS). [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions . Labor Security System. [Link]

  • Chemical Waste Management Guide . Technion - Israel Institute of Technology. [Link]

  • 3 Rules Regarding Chemical Waste in the Laboratory . Dan The Lab Safety Man. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK . University of North Texas Health Science Center. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling N,N-Dibutyl-1-methylpentylamine: From Core Principles to Emergency Response

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential,...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, actionable safety protocols for N,N-Dibutyl-1-methylpentylamine. We move beyond a simple checklist to explain the causality behind each recommendation, empowering you to work safely and effectively.

Hazard Assessment: Understanding the "Why"

N,N-Dibutyl-1-methylpentylamine, a tertiary alkylamine, belongs to a class of compounds known for their reactive and hazardous properties. While a specific Safety Data Sheet (SDS) for this exact molecule is not available, by examining structurally similar amines like Di-n-butylamine and N,N-dimethylbutylamine, we can confidently extrapolate its hazard profile. The primary dangers are threefold: corrosivity, toxicity, and flammability.

  • Corrosivity: Amines are alkaline and can cause severe chemical burns upon contact with skin and eyes.[1][2] This corrosive action can lead to irreversible tissue damage, including blindness.[3] The necessity for a complete barrier between the chemical and your body is therefore absolute.

  • Toxicity: Alkylamines can be toxic if swallowed, inhaled, or absorbed through the skin.[2] Inhalation may lead to irritation of the respiratory tract, coughing, and potentially severe conditions like lung edema, where symptoms can be delayed.[1] Accidental ingestion can cause chemical burns to the mouth and gastrointestinal tract.[1]

  • Flammability: Similar short-chain amines are flammable liquids, with vapors that can form explosive mixtures with air.[2][4] These vapors are often heavier than air, meaning they can accumulate in low-lying areas and travel to a distant ignition source.[4]

Core Personal Protective Equipment (PPE) Protocol

Given the significant hazards, a comprehensive PPE strategy is non-negotiable. The following table summarizes the minimum required PPE for handling N,N-Dibutyl-1-methylpentylamine.

PPE CategoryItemSpecifications & Rationale
Eye & Face Protection Chemical Splash Goggles & Face ShieldGoggles: Must be compliant with ANSI Z87.1 standards to protect against splashes. Face Shield: Worn over goggles, this provides a secondary layer of protection for the entire face from splashes during higher-risk operations like transfers of large volumes.
Hand Protection Chemical-Resistant GlovesMaterial: Nitrile or neoprene gloves are recommended.[5] Always consult the manufacturer's compatibility chart for breakthrough times specific to amines. Practice: Double-gloving is a best practice for added protection. Never wear contaminated gloves outside the immediate work area and wash hands thoroughly after removal.[6]
Body Protection Flame-Resistant (FR) Laboratory CoatA fully-buttoned, long-sleeved lab coat made of flame-resistant material is mandatory to protect against splashes and flash fires. For large-volume transfers, a chemical-resistant apron should be worn over the lab coat.[5]
Respiratory Protection Chemical Fume HoodAll handling of N,N-Dibutyl-1-methylpentylamine must be conducted within a certified chemical fume hood to prevent the inhalation of harmful and flammable vapors.[5] For emergency situations like a large spill, a full-facepiece respirator with an appropriate organic vapor/amine cartridge is necessary.[7]

Operational and Disposal Plans

Step-by-Step Safe Handling Protocol
  • Preparation: Before handling the chemical, ensure the fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary equipment or ignition sources.[8][9]

  • PPE Donning: Don your PPE in the following order: lab coat, inner gloves, outer gloves, and finally, safety goggles and face shield.

  • Chemical Handling: Conduct all work at least 6 inches inside the fume hood. Use non-sparking tools and ensure all containers are grounded to prevent static discharge.[3][8] Keep containers tightly closed when not in use.[9]

  • Post-Handling: After completing your work, securely cap the chemical container.

  • PPE Doffing & Decontamination: Remove PPE in a manner that avoids self-contamination. First, remove the outer gloves. Then, remove the face shield and goggles. Remove the lab coat, and finally, the inner gloves. Wash hands immediately and thoroughly with soap and water.[6]

Emergency Procedures: Spills and Exposure

Rapid response is critical in any chemical emergency.

  • Minor Spill (inside fume hood):

    • Alert colleagues in the immediate area.

    • Use an inert absorbent material (e.g., sand, universal binder) to contain the spill.[4]

    • Collect the contaminated material into a designated, sealed hazardous waste container.[3]

    • Wipe the area clean and place all cleaning materials in the waste container.

  • Major Spill (outside fume hood):

    • Evacuate the laboratory immediately.

    • Activate the fire alarm to alert emergency personnel.

    • If trained and equipped with the proper respiratory protection, attempt to control the spill. Otherwise, await the arrival of the emergency response team.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[2][8] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them warm and at rest.[1] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth if the victim may have ingested the substance) and seek immediate medical attention.[8]

  • Ingestion: DO NOT induce vomiting.[3][8] Rinse the mouth with water. Seek immediate medical attention.[2]

Waste Disposal Plan

Proper disposal is crucial to protect personnel and the environment.

  • Unused Chemical: Dispose of as hazardous chemical waste in a properly labeled and sealed container.[5]

  • Contaminated Materials: All materials that have come into contact with N,N-Dibutyl-1-methylpentylamine, including gloves, absorbent pads, and pipette tips, must be disposed of in a designated hazardous waste container.[5]

  • Regulatory Compliance: All waste must be handled in accordance with local, state, and federal regulations.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Visual Guides for Safety Workflow

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 Required PPE Ensemble start Define Task routine Routine Handling (e.g., Weighing, Solution Prep) start->routine spill Spill / Emergency Response start->spill ppe_routine Standard PPE: - FR Lab Coat - Double Nitrile Gloves - Splash Goggles - Face Shield - Fume Hood routine->ppe_routine ppe_spill Enhanced PPE: - Chemical Resistant Suit - Heavy-Duty Gloves - Splash Goggles - Full-Face Respirator (Amine Cartridge) spill->ppe_spill

Caption: PPE selection logic based on the handling scenario.

Emergency_Response_Workflow cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhale Inhalation exposure Exposure Event skin_1 Remove Contaminated Clothing Immediately exposure->skin_1 eye_1 Flush Eyes at Eyewash Station for 15+ Minutes exposure->eye_1 inhale_1 Move to Fresh Air exposure->inhale_1 skin_2 Flush with Water for 15+ Minutes skin_1->skin_2 medical Seek Immediate Medical Attention skin_2->medical eye_2 Remove Contact Lenses (if possible) eye_1->eye_2 eye_2->medical inhale_2 Keep Warm and at Rest inhale_1->inhale_2 inhale_2->medical

Caption: First aid response workflow following an exposure event.

References

  • Chemos GmbH&Co.KG. Safety Data Sheet: N,N-dimethylbutylamine. [Link]

  • Möller Chemie GmbH & Co. KG. Safety data sheet - dibutylamine. [Link]

  • Carl ROTH. Safety Data Sheet: Diphenyl carbonate. [Link]

  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1. [Link]

Sources

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